Sodium myreth sulfate
Description
Properties
CAS No. |
25446-80-4 |
|---|---|
Molecular Formula |
C20H41NaO7S |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
sodium;2-[2-(2-tetradecoxyethoxy)ethoxy]ethyl sulfate |
InChI |
InChI=1S/C20H42O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-15-16-25-17-18-26-19-20-27-28(21,22)23;/h2-20H2,1H3,(H,21,22,23);/q;+1/p-1 |
InChI Key |
MDSQKJDNWUMBQQ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Other CAS No. |
25446-80-4 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Sodium Myreth Sulfate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Sodium Myreth Sulfate (B86663) (SMS), an anionic surfactant of significant interest in various research and development applications, including drug delivery systems. This document outlines key quantitative data, details relevant experimental methodologies, and presents visual workflows to facilitate a deeper understanding of this versatile surfactant.
Core Physicochemical Properties
Sodium Myreth Sulfate, the sodium salt of sulfated ethoxylated myristyl alcohol, is a versatile surfactant employed for its detergency, emulsifying, and foaming capabilities.[1][2] Its amphiphilic nature, consisting of a hydrophobic myristyl (C14) tail and a hydrophilic sulfated ethoxylate headgroup, dictates its behavior in aqueous and non-aqueous media. The general chemical structure is CH₃(CH₂)₁₃(OCH₂CH₂)nOSO₃Na, where 'n' typically ranges from 1 to 4, indicating the average number of ethylene (B1197577) oxide units.[3]
| Property | Value / Range | Notes |
| Molecular Formula | C₂₀H₄₁NaO₇S (for n=3) | The exact formula and molecular weight vary with the degree of ethoxylation (n).[4] |
| Molecular Weight | ~448.59 g/mol (for n=3) | The molecular weight is dependent on the number of ethylene oxide units.[2] For comparison, the molecular weight of Sodium Laureth Sulfate (C12 alkyl chain) is approximately 332.43 g/mol for n=1.[5] |
| Appearance | Pale yellow liquid or white to light yellow paste | The physical state can depend on the concentration and presence of other components in commercial preparations.[6] |
| Solubility | Soluble in water | The ethoxylate groups enhance its water solubility. |
| Critical Micelle Concentration (CMC) | ~9 µM (for Poly(oxyethylene) 8 myristyl ether) | This value is for a nonionic surfactant with a C14 tail and 8 ethylene oxide units and serves as an estimate.[7] The CMC of anionic surfactants is influenced by factors like electrolyte concentration. For Sodium C12-C14 Laureth Sulfate, the CMC is noted to be very low.[8] |
| Surface Tension at CMC | ~32 - 35 mN/m (estimated from SLES data) | This is an estimated value based on data for Sodium Laureth Sulfate (SLES).[9][10] The actual value for SMS may vary. |
| Krafft Point | ~30 °C (for Sodium Tetradecyl Sulfate) | The Krafft point for Sodium Tetradecyl Sulfate (a C14 alkyl sulfate) is reported to be around 30°C.[11] The presence of ethoxy groups in SMS is expected to lower the Krafft point.[12] |
| Aggregation Number | 30 - 77 (for SLES) | This range is reported for Sodium Laureth Sulfate (SLES) and is dependent on concentration and other solution conditions.[13][14] A specific value for SMS is not readily available. |
| Hydrophilic-Lipophilic Balance (HLB) | High (estimated > 10) | As an anionic surfactant, the HLB value is typically high, indicating good water solubility and suitability for oil-in-water emulsions. The exact value can be estimated using methods like the Davies method. |
Experimental Protocols
The determination of the physicochemical properties of surfactants like this compound involves a range of established experimental techniques. Below are detailed methodologies for key experiments.
This method is suitable for ionic surfactants and relies on the change in the conductivity of the solution as micelles are formed.[15][16]
-
Principle: Below the CMC, the conductivity of the surfactant solution increases linearly with concentration as individual surfactant ions act as charge carriers. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly added surfactant molecules form micelles. These micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions, reducing the total number of effective charge carriers. The CMC is identified as the point of inflection in the conductivity versus concentration plot.[15][17]
-
Apparatus: Conductivity meter with a probe, magnetic stirrer and stir bar, burette, beaker, and a constant temperature bath.
-
Procedure:
-
Prepare a stock solution of this compound of a known concentration in deionized water.
-
Place a known volume of deionized water in a beaker equipped with a magnetic stir bar and the conductivity probe, and place it in a constant temperature bath to maintain a stable temperature.
-
Record the initial conductivity of the deionized water.
-
Titrate the deionized water with the SMS stock solution by adding small, precise increments of the stock solution.
-
After each addition, allow the solution to stir for a few minutes to ensure homogeneity and temperature equilibrium before recording the conductivity.
-
Continue the additions well past the expected CMC.
-
Plot the measured conductivity as a function of the this compound concentration.
-
The plot will show two linear regions with different slopes. The intersection of the two extrapolated linear portions gives the Critical Micelle Concentration.[15]
-
The Du Noüy ring method is a classic technique for measuring the surface tension of a liquid.[18][19][20]
-
Principle: This method measures the force required to detach a platinum ring from the surface of a liquid. This detachment force is directly related to the surface tension of the liquid. A correction factor is typically applied to account for the shape of the meniscus formed.[20]
-
Apparatus: Tensiometer with a Du Noüy ring (typically platinum-iridium), a movable platform for the sample vessel, and a sensitive force sensor.
-
Procedure:
-
Clean the Du Noüy ring thoroughly, typically by flaming it to red heat to remove any organic contaminants.
-
Prepare solutions of this compound at various concentrations in deionized water.
-
Place a sample solution in the vessel on the tensiometer platform.
-
Raise the platform until the ring is fully submerged in the solution.
-
Slowly lower the platform. A liquid lamella will form between the ring and the liquid surface.
-
Continue to lower the platform until the lamella breaks. The tensiometer records the maximum force exerted on the ring just before the lamella ruptures.[1][21]
-
The surface tension is calculated from this maximum force, the perimeter of the ring, and a correction factor.
-
To determine the surface tension at the CMC, this procedure is repeated for a series of concentrations, and the surface tension is plotted against the logarithm of the concentration. The surface tension will decrease with increasing concentration until it reaches a plateau at the CMC.[22]
-
The Krafft point is the temperature at which the solubility of an ionic surfactant equals its CMC. Below this temperature, the surfactant is not soluble enough to form micelles.[23]
-
Principle: A solution of an ionic surfactant at a concentration above its CMC is cooled to induce precipitation or crystallization, resulting in a turbid solution. The solution is then slowly heated while monitoring its turbidity. The temperature at which the solution becomes clear indicates the Krafft point, as the surfactant dissolves to form micelles.[24][25]
-
Apparatus: Jacketed beaker connected to a circulating water bath, magnetic stirrer and stir bar, thermometer or temperature probe, and a light source and detector for turbidity measurement (or visual observation).
-
Procedure:
-
Prepare a solution of this compound in deionized water at a concentration known to be above its CMC at temperatures above the Krafft point (e.g., 1 wt%).
-
Cool the solution in an ice bath or refrigerator until it becomes visibly turbid due to the precipitation of the surfactant.
-
Place the turbid solution in the jacketed beaker and begin gentle stirring.
-
Slowly and steadily increase the temperature of the circulating water bath (e.g., 1°C per 5 minutes) to ensure uniform heating.
-
Continuously monitor the turbidity of the solution. The temperature at which the solution becomes clear and transparent is recorded as the Krafft point.[11]
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to this compound.
Caption: Synthesis workflow for this compound.
Caption: Workflow for CMC determination using conductivity.
Caption: Relationship between key surfactant properties.
References
- 1. biolinscientific.com [biolinscientific.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. View Attachment [cir-reports.cir-safety.org]
- 4. GSRS [precision.fda.gov]
- 5. Sodium laureth sulfate | C14H29NaO5S | CID 23665884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Cosmetic Ingredients Guide [ci.guide]
- 7. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium C12-C14 Laureth Sulfate - PCC Group Product Portal [products.pcc.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 17. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 18. pro-lehrsysteme.ch [pro-lehrsysteme.ch]
- 19. smartsystems-eg.com [smartsystems-eg.com]
- 20. biolinscientific.com [biolinscientific.com]
- 21. Review of measuring methods of surface or interfacial tensiometer for measurement of surface tension or interface tension base on Wilhelmy plate or DuNouy ring method.-KINO Scientific Instrument Inc. [surface-tension.org]
- 22. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 23. Krafft temperature - Wikipedia [en.wikipedia.org]
- 24. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 25. researchgate.net [researchgate.net]
Synthesis and Purification of Sodium Myreth Sulfate for Laboratory Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of sodium myreth sulfate (B86663) for laboratory use. It is intended to equip researchers with the necessary knowledge to produce and purify this anionic surfactant for a variety of research and development applications.
Introduction
Sodium myreth sulfate (SMS) is the sodium salt of ethoxylated and sulfated myristyl alcohol. It is a widely used anionic surfactant in the cosmetic and pharmaceutical industries due to its excellent foaming, cleansing, and emulsifying properties. In a laboratory setting, the ability to synthesize and purify SMS is crucial for researchers developing novel formulations, studying surfactant properties, and conducting toxicological assessments. This document outlines the detailed chemical synthesis, purification strategies, and analytical methods for quality control of laboratory-prepared this compound.
Synthesis of this compound
The synthesis of this compound is a three-step process involving the ethoxylation of myristyl alcohol, followed by sulfation of the resulting alcohol ethoxylate, and finally, neutralization to yield the sodium salt.[1][2][3]
Step 1: Ethoxylation of Myristyl Alcohol
The first step involves the reaction of myristyl alcohol with ethylene (B1197577) oxide to form myristyl alcohol ethoxylate. This reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) (KOH). The average number of ethylene oxide units added per molecule of myristyl alcohol is typically around three for cosmetic-grade this compound.[1]
Reaction:
Experimental Protocol: Ethoxylation of Myristyl Alcohol
Materials:
-
Myristyl alcohol (98% purity)
-
Potassium hydroxide (KOH), pellets
-
Ethylene oxide (liquid)
-
Nitrogen gas (high purity)
-
Glacial acetic acid
Equipment:
-
High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, heating mantle, temperature controller, pressure gauge, and gas inlet/outlet valves.
-
Schlenk line or similar inert gas system
-
Syringe pump for ethylene oxide addition
Procedure:
-
Catalyst Preparation: In a dry flask under a nitrogen atmosphere, dissolve a catalytic amount of potassium hydroxide (e.g., 0.5-1.0% by weight of myristyl alcohol) in a small amount of myristyl alcohol with gentle heating and stirring until a homogenous solution is formed.
-
Reactor Setup: Charge the autoclave reactor with the bulk of the myristyl alcohol and the prepared catalyst solution.
-
Inerting: Seal the reactor and purge thoroughly with high-purity nitrogen to remove any air and moisture.
-
Heating: Heat the reactor contents to the desired reaction temperature (typically 140-160°C) with continuous stirring.
-
Ethylene Oxide Addition: Once the desired temperature is reached, introduce a calculated amount of liquid ethylene oxide into the reactor using a syringe pump at a controlled rate. The reaction is exothermic, and the addition rate should be managed to maintain the reaction temperature and pressure within safe limits (typically below 5 bar).
-
Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is complete when the pressure stabilizes, indicating the consumption of ethylene oxide.
-
Cooling and Neutralization: After the reaction is complete, cool the reactor to below 80°C. Carefully neutralize the potassium hydroxide catalyst by adding a stoichiometric amount of glacial acetic acid.
-
Purging: Purge the reactor with nitrogen to remove any unreacted ethylene oxide.
-
Product Collection: The resulting myristyl alcohol ethoxylate can be collected from the reactor.
Safety Precautions:
-
Ethylene oxide is highly flammable, toxic, and a known carcinogen.[4][5][6] All handling must be performed in a well-ventilated fume hood or a glove box.[4][6]
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Teflon recommended), safety goggles, and a flame-retardant lab coat.[6]
-
The ethoxylation reaction is exothermic and can lead to a runaway reaction if not properly controlled. Ensure adequate cooling and monitoring of temperature and pressure.
-
Ethylene oxide cylinders must be stored in a cool, well-ventilated area, away from heat and ignition sources.[4]
Synthesis Workflow
Caption: Overall synthesis workflow for this compound.
Step 2: Sulfation of Myristyl Alcohol Ethoxylate
The hydroxyl group of the myristyl alcohol ethoxylate is then sulfated to form the corresponding sulfuric acid ester. Common sulfating agents include sulfur trioxide (SO3) and chlorosulfonic acid (ClSO3H).[3] Gaseous sulfur trioxide diluted with an inert gas is often preferred in industrial settings to minimize by-product formation.
Reaction (using Sulfur Trioxide):
Experimental Protocol: Sulfation with Sulfur Trioxide
Materials:
-
Myristyl alcohol ethoxylate (from Step 1)
-
Sulfur trioxide (stabilized)
-
Dry nitrogen or air
Equipment:
-
Glass reaction vessel with a jacket for temperature control, a high-speed stirrer, a gas inlet tube, and an outlet connected to a scrubber.
-
Apparatus for generating and diluting sulfur trioxide gas (e.g., by heating oleum (B3057394) or stabilized SO3) with a dry inert gas.
Procedure:
-
Reactor Setup: Charge the reaction vessel with the myristyl alcohol ethoxylate.
-
Temperature Control: Circulate a coolant through the jacket of the reactor to maintain the reaction temperature between 30-40°C.
-
Sulfur Trioxide Addition: Introduce a stream of gaseous sulfur trioxide diluted with dry nitrogen or air into the reactor below the surface of the stirred liquid. The molar ratio of SO3 to the alcohol ethoxylate should be approximately 1.05:1.
-
Reaction Control: The reaction is highly exothermic. Maintain vigorous stirring and efficient cooling to control the temperature and prevent charring.
-
Aging: After the addition of sulfur trioxide is complete, continue stirring the mixture for a short period (e.g., 30 minutes) at the reaction temperature to ensure complete sulfation.
-
Product: The resulting product is myreth sulfate in its acidic form.
Safety Precautions:
-
Sulfur trioxide is a highly corrosive and reactive substance. Handle it in a fume hood with appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.
-
The reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and degradation of the product.
Step 3: Neutralization
The final step is the neutralization of the myreth sulfate acid with a base, typically sodium hydroxide (NaOH), to form the sodium salt.
Reaction:
Experimental Protocol: Neutralization
Materials:
-
Myreth sulfate (acid form, from Step 2)
-
Sodium hydroxide (NaOH) solution (e.g., 20-50% w/w)
-
Deionized water
-
pH indicator or pH meter
Equipment:
-
Beaker or reaction vessel with a stirrer.
-
Cooling bath (e.g., ice-water bath).
Procedure:
-
Preparation: Place the acidic myreth sulfate in the reaction vessel and cool it in a cooling bath.
-
Neutralization: Slowly add the sodium hydroxide solution with constant stirring. The neutralization reaction is exothermic, so the addition rate should be controlled to maintain the temperature below 50°C.
-
pH Adjustment: Monitor the pH of the solution. Continue adding the NaOH solution until the pH reaches a slightly alkaline range, typically between 7.5 and 8.5.[2]
-
Final Product: The resulting solution is crude this compound, which can then be purified.
Purification of this compound
The crude this compound typically contains several impurities, including unreacted myristyl alcohol ethoxylate, sodium sulfate, and sodium chloride.[2] For many laboratory applications, purification is necessary to remove these byproducts.
Purification by Solvent Extraction
Solvent extraction can be employed to remove unreacted, non-polar materials like myristyl alcohol and its ethoxylate from the aqueous solution of the anionic surfactant.
Experimental Protocol: Liquid-Liquid Extraction
Materials:
-
Crude this compound solution
-
A suitable organic solvent (e.g., a mixture of methyl isobutyl ketone and 1,2-dichloroethane, or diethyl ether)[7][8]
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Extraction: In a separatory funnel, combine the crude aqueous this compound solution with an equal volume of the organic solvent.
-
Mixing: Shake the funnel vigorously for several minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the this compound, while the organic layer (top) will contain the unreacted starting materials.
-
Collection: Drain the aqueous layer into a clean flask.
-
Repeat: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete removal of the impurities.
-
Washing: Wash the combined organic extracts with a saturated sodium chloride solution to recover any dissolved this compound. Combine this wash with the main aqueous phase.
-
Drying: Dry the purified aqueous solution by adding anhydrous sodium sulfate.
-
Solvent Removal: If necessary, remove any residual organic solvent from the aqueous phase by gentle heating under reduced pressure using a rotary evaporator.
Purification Workflow
References
Determining the Critical Micelle Concentration of Sodium Myreth Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium myreth sulfate (B86663) (SMS) is an anionic surfactant widely utilized in the cosmetic and pharmaceutical industries for its excellent foaming and cleansing properties.[1][2] A key parameter governing its efficacy and formulation characteristics is the critical micelle concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles.[3][4] Understanding the CMC of SMS is crucial for optimizing formulations, ensuring product stability, and controlling biological interactions. This in-depth technical guide provides a comprehensive overview of the methodologies for determining the CMC of Sodium Myreth Sulfate, complete with experimental protocols and data presentation.
This compound is structurally similar to sodium laureth sulfate, with the key difference being a longer alkyl chain in its hydrophobic tail.[1][5] Its chemical formula is CH3(CH2)12CH2(OCH2CH2)nOSO3Na, and it has a molecular weight of approximately 448.6 g/mol .[6][7] The amphiphilic nature of SMS, possessing both a hydrophobic tail and a hydrophilic head group, drives its self-assembly into micelles in aqueous solutions.[6]
Quantitative Data on the Critical Micelle Concentration of this compound
The CMC of this compound is influenced by several factors, including temperature, pH, and the presence of electrolytes or other organic molecules.[8] While extensive data for many common surfactants exist, specific experimental values for this compound are less commonly published. However, based on its structure and comparison to similar surfactants, its CMC is estimated to be in the range of 1-5 millimolar (mM).[6]
For the purpose of this guide, the following table summarizes the expected CMC range and highlights the parameters that should be recorded when experimentally determining this value.
| Parameter | Value/Condition | Reference Method |
| Critical Micelle Concentration (CMC) | 1 - 5 mM (estimated) | Tensiometry, Conductometry, Fluorescence Spectroscopy |
| Temperature | Report in °C or K | All methods |
| pH | Report pH of the solution | All methods |
| Solvent | Typically deionized water | All methods |
| Additives/Electrolytes | Specify concentration and type | All methods |
Experimental Protocols for CMC Determination
The determination of the CMC relies on detecting a distinct change in a physicochemical property of the surfactant solution as a function of its concentration.[9][10] The concentration at which this abrupt change occurs is taken as the CMC. Below are detailed protocols for three common and effective methods for determining the CMC of this compound.
Surface Tensiometry
Principle: Below the CMC, the addition of surfactant monomers leads to their accumulation at the air-water interface, causing a significant decrease in surface tension.[11] Once the interface is saturated and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration.[3][12]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 20 mM).
-
Preparation of Serial Dilutions: Prepare a series of dilutions of the SMS stock solution with deionized water to obtain a range of concentrations spanning the expected CMC (e.g., from 0.1 mM to 10 mM).
-
Instrumentation: Utilize a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) calibrated according to the manufacturer's instructions.
-
Measurement:
-
Measure the surface tension of deionized water as a reference.
-
For each SMS dilution, starting from the lowest concentration, measure the surface tension.
-
Ensure temperature equilibrium is reached before each measurement.
-
Thoroughly clean the ring or plate between measurements.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The resulting plot will show two linear regions with different slopes.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[13]
-
Conductometry
Principle: This method is suitable for ionic surfactants like this compound.[14] The conductivity of the surfactant solution is dependent on the concentration and mobility of the charge carriers (ions). Below the CMC, SMS exists as individual ions (Na+ and myreth sulfate-), and the conductivity increases linearly with concentration.[10] Above the CMC, the newly added surfactant molecules form micelles. These micelles are larger and have a lower mobility than the individual ions, and they also bind some of the counterions. This leads to a decrease in the slope of the conductivity versus concentration plot.[4][13]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water (e.g., 20 mM).
-
Instrumentation: Use a calibrated conductivity meter with a conductivity cell.
-
Measurement:
-
Place a known volume of deionized water in a beaker and measure its conductivity.
-
Titrate the deionized water with small, known aliquots of the SMS stock solution.
-
Stir the solution gently and allow it to equilibrate before recording the conductivity after each addition.
-
Continue the additions until the concentration is well above the expected CMC.
-
-
Data Analysis:
Fluorescence Spectroscopy
Principle: This highly sensitive method utilizes a fluorescent probe (e.g., pyrene) whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[17][18] In an aqueous solution below the CMC, pyrene (B120774) resides in a polar environment and exhibits a characteristic fluorescence spectrum. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles.[19][20] This change in the microenvironment leads to a significant change in the fluorescence intensity and/or the ratio of certain emission peaks.
Experimental Protocol:
-
Preparation of Probe Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.
-
Preparation of Surfactant-Probe Solutions:
-
Prepare a series of aqueous solutions of this compound with concentrations spanning the expected CMC.
-
To each solution, add a small, constant amount of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M.
-
Allow the solutions to equilibrate, typically for a few hours, in the dark to prevent photodegradation of the probe.
-
-
Instrumentation: Use a fluorescence spectrophotometer.
-
Measurement:
-
Set the excitation wavelength for pyrene (typically around 335 nm).
-
Record the emission spectrum for each sample (typically from 350 to 450 nm).
-
Note the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (around 373 nm and 384 nm, respectively).
-
-
Data Analysis:
-
Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the this compound concentration (log C).
-
A sigmoidal curve is typically obtained. The CMC is determined from the midpoint of the transition in this curve.[21]
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the described CMC determination methods.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. skinethix.com [skinethix.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. justagriculture.in [justagriculture.in]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Buy this compound | 25446-80-4 [smolecule.com]
- 7. GSRS [precision.fda.gov]
- 8. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 9. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 11. open.library.ubc.ca [open.library.ubc.ca]
- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. fpharm.uniba.sk [fpharm.uniba.sk]
- 17. researchgate.net [researchgate.net]
- 18. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 19. mattersofmatter.eu [mattersofmatter.eu]
- 20. researchgate.net [researchgate.net]
- 21. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Surfactant Behavior of Sodium Myreth Sulfate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium myreth sulfate (B86663) (SMES) is an anionic surfactant extensively utilized in the cosmetic and personal care industries for its effective cleansing and foaming properties.[1][2] Chemically, it is the sodium salt of sulfated ethoxylated myristyl alcohol, with the general formula CH₃(CH₂)₁₃(OCH₂CH₂)nOSO₃Na, where 'n' represents the average number of ethylene (B1197577) oxide units.[1][3] Its molecular structure, featuring a hydrophobic myristyl tail and a hydrophilic sulfate group with an ethoxylated chain, imparts the amphiphilic character that governs its behavior in aqueous solutions.[2] This guide provides a comprehensive technical overview of the surfactant properties of Sodium Myreth Sulfate, including its self-aggregation into micelles, surface activity, and the experimental methodologies used for their characterization. Due to a scarcity of publicly available data specifically for this compound, data for its close structural analog, Sodium Laureth Sulfate (SLES) with a comparable number of ethoxylate units, is used as a proxy where noted.
Core Surfactant Properties
The performance of this compound as a surfactant is defined by several key physicochemical parameters that describe its behavior at interfaces and its tendency to self-assemble in solution.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in an aqueous solution begin to aggregate and form micelles spontaneously.[4] Below the CMC, SMES primarily exists as monomers and reduces the surface tension of the solution by adsorbing at the air-water interface.[4] Above the CMC, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution.[4]
Surface Tension
This compound is highly effective at reducing the surface tension of water.[2] As the concentration of SMES increases from zero, the surface tension of the solution decreases significantly until the CMC is reached. At concentrations above the CMC, the surface tension remains relatively constant.[4]
Micelle Aggregation Number
The aggregation number is the average number of individual surfactant molecules that associate to form a single micelle.[5] This parameter is influenced by factors such as the surfactant's chemical structure, concentration, temperature, and the ionic strength of the solution.[6]
Phase Behavior in Aqueous Solutions
The phase behavior of this compound in water is dependent on its concentration and the temperature of the system. At low concentrations, it exists as a clear micellar solution (L1 phase). As the concentration increases, more complex, ordered liquid crystalline phases can form, such as hexagonal (H), cubic, and lamellar (Lα) phases.[7] This behavior is crucial for formulation science, as it dictates the viscosity and stability of products. The polydispersity in the number of ethoxylate units in commercial SMES can lead to the coexistence of multiple phases at certain concentrations.[7]
Quantitative Data Summary
| Parameter | Value (for SLES, n=1-3) | Method of Determination | Reference |
| Critical Micelle Concentration (CMC) | ~0.80 mM | Fluorescence Emission | [8] |
| Surface Tension at CMC (γ_CMC) | ~34 mN/m | Tensiometry | [8] |
| Micelle Aggregation Number (N_agg) | ~43 | Fluorescence Quenching | [8] |
Experimental Protocols
The characterization of the surfactant behavior of this compound involves several key experimental techniques.
Determination of Critical Micelle Concentration (CMC)
4.1.1 Tensiometry
-
Principle: This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration up to the CMC, after which it remains relatively constant.
-
Apparatus: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Procedure:
-
Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.
-
Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the anticipated CMC.
-
Measure the surface tension of each solution, starting from the most dilute, ensuring the measuring probe (ring or plate) is thoroughly cleaned between measurements.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the point of intersection of the two linear portions of the graph.
-
4.1.2 Conductometry
-
Principle: This method is suitable for ionic surfactants like SMES. The conductivity of the solution increases linearly with concentration. At the CMC, the rate of increase in conductivity changes due to the formation of less mobile micelles, which have a lower equivalent conductivity than the free monomers.
-
Apparatus: A conductivity meter and a conductivity cell.
-
Procedure:
-
Prepare a series of SMES solutions of varying concentrations in deionized water.
-
Measure the specific conductivity of each solution at a constant temperature.
-
Plot the specific conductivity against the surfactant concentration.
-
The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.
-
Determination of Micelle Aggregation Number
4.2.1 Steady-State Fluorescence Quenching
-
Principle: This technique involves the use of a fluorescent probe (fluorophore) that partitions into the micelles and a quencher molecule that also resides in the micelles and can deactivate the fluorescence of the probe. The degree of quenching is related to the distribution of the quencher among the micelles, which in turn depends on the micelle concentration and aggregation number.
-
Apparatus: A spectrofluorometer.
-
Reagents: A fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium (B1207926) chloride).
-
Procedure:
-
Prepare a series of SMES solutions at a concentration well above the CMC, each containing a constant concentration of the fluorescent probe.
-
Add varying concentrations of the quencher to these solutions.
-
Measure the fluorescence intensity of the probe in each solution.
-
The data is analyzed using the following equation, which relates the fluorescence intensities in the absence (I₀) and presence (I) of the quencher to the quencher concentration ([Q]) and the micelle concentration ([M]): ln(I₀/I) = ([Q] / [M]).
-
The micelle concentration ([M]) can be determined from the slope of a plot of ln(I₀/I) versus [Q].
-
The aggregation number (N_agg) is then calculated using the formula: N_agg = ([SMES] - CMC) / [M], where [SMES] is the total surfactant concentration.
-
Determination of Micelle Size
4.3.1 Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic diameter can be calculated using the Stokes-Einstein equation.
-
Apparatus: A dynamic light scattering instrument.
-
Procedure:
-
Prepare a solution of SMES at a concentration above its CMC. The solution should be filtered to remove any dust or large aggregates.
-
Place the sample in a cuvette and insert it into the DLS instrument.
-
Allow the sample to thermally equilibrate.
-
The instrument's software will measure the correlation function of the scattered light intensity and calculate the size distribution and the average hydrodynamic diameter of the micelles.
-
Visualizations
Molecular Structure of this compound
Caption: Generalized structure of a this compound molecule.
Micellization Process of this compound
Caption: Schematic of micelle formation with increasing surfactant concentration.
Experimental Workflow for CMC Determination by Tensiometry
Caption: Workflow for determining the Critical Micelle Concentration using tensiometry.
Influence of Environmental Factors
Effect of Temperature
For many ionic surfactants, the CMC initially decreases with an increase in temperature, reaches a minimum, and then increases.[9][10] This U-shaped behavior is attributed to two opposing effects: at lower temperatures, the decrease in hydration of the hydrophilic head group favors micellization, while at higher temperatures, the disruption of the structured water molecules around the hydrophobic tail disfavors micellization.[11]
Effect of pH
The pH of the aqueous solution can influence the behavior of this compound, although its sulfate headgroup is a salt of a strong acid and remains ionized over a wide pH range. However, significant changes in pH can alter the ionic strength of the solution, which in turn affects the CMC. For anionic surfactants in general, adsorption onto surfaces can be pH-dependent; for instance, adsorption on positively charged surfaces is favored at lower pH.[12] In formulations, the overall pH can impact the stability and viscosity, which is related to the phase behavior of the surfactant.[13]
Conclusion
This compound exhibits the characteristic behavior of an anionic surfactant in aqueous solutions, including the formation of micelles above a critical concentration and the significant reduction of surface tension. While specific quantitative data for SMES remains limited in publicly accessible literature, its properties can be reasonably approximated by its close structural analog, Sodium Laureth Sulfate. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its surfactant behavior, which is essential for the effective formulation and development of a wide range of personal care and pharmaceutical products. Further research to establish a complete physicochemical profile of this compound would be of significant value to the scientific and industrial communities.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Buy this compound | 25446-80-4 [smolecule.com]
- 3. View Attachment [cir-reports.cir-safety.org]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. Aggregation number - Wikipedia [en.wikipedia.org]
- 6. csun.edu [csun.edu]
- 7. arxiv.org [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. scialert.net [scialert.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Effect of Mixed Surfactants on Viscosity, pH and Stability of Synthesized Liquid Soaps [article.sapub.org]
Sodium Myreth Sulfate: A Technical Guide to its Molecular Structure and Surfactant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium myreth sulfate (B86663) (SMS) is an anionic surfactant commonly utilized in a wide array of personal care and cleansing products. Its popularity stems from its effective foaming and detergency characteristics, coupled with a perceived milder profile compared to some other sulfate-based surfactants. This technical guide provides an in-depth examination of the molecular structure of sodium myreth sulfate and its direct influence on key surfactant properties. The following sections will detail its chemical composition, synthesis, and the physicochemical principles that govern its performance as a surface-active agent.
Molecular Structure
This compound is the sodium salt of sulfated, ethoxylated myristyl alcohol.[1] Its chemical formula is CH₃(CH₂)₁₃(OCH₂CH₂)nOSO₃Na. The structure is amphiphilic, meaning it possesses both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) component.
-
Hydrophobic Tail: The hydrophobic portion consists of a 14-carbon alkyl chain derived from myristyl alcohol (CH₃(CH₂)₁₃-). This long hydrocarbon chain is responsible for the molecule's affinity for oils and greasy substances.
-
Hydrophilic Head: The hydrophilic head is more complex and consists of two parts:
-
A chain of ethylene (B1197577) oxide units (-OCH₂CH₂-)n. The "n" represents the average number of ethylene oxide units, which can vary.[2] This polyoxyethylene chain contributes to the molecule's water solubility and can influence its mildness and foaming characteristics.
-
A terminal sulfate group (-OSO₃⁻) neutralized with a sodium ion (Na⁺). This anionic group provides a strong negative charge, making the molecule highly water-soluble and contributing significantly to its detergency.
-
The general molecular structure of this compound is depicted in the diagram below.
References
An In-depth Technical Guide to the Thermal and pH Stability of Sodium Myreth Sulfate for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal and pH stability of Sodium Myreth Sulfate (B86663) (SMS), an anionic surfactant widely used in cosmetic and pharmaceutical formulations. Understanding the stability profile of SMS is critical for designing robust experiments, ensuring product integrity, and predicting shelf-life. This document details the chemical behavior of SMS under various stress conditions, offers methodologies for stability testing, and presents available data to inform formulation development.
Introduction to Sodium Myreth Sulfate
This compound is the sodium salt of sulfated ethoxylated myristyl alcohol. It is valued for its effective cleansing and foaming properties.[1][2] Its chemical structure consists of a hydrophobic myristyl (C14) tail and a hydrophilic portion composed of a polyethylene (B3416737) glycol (PEG) chain and a terminal sulfate group.[3] The general formula is CH₃(CH₂)₁₃(OCH₂CH₂)nOSO₃Na, where 'n' (the number of ethoxylate units) typically averages between 1 and 4.[4] This structure dictates its performance as a surfactant and its susceptibility to degradation under thermal and pH stress.
pH Stability Profile
The stability of this compound is significantly influenced by pH. Like other alkyl ether sulfates, the primary degradation pathway under acidic conditions is the hydrolysis of the sulfate ester bond. This reaction is acid-catalyzed and results in the formation of myristyl ethoxylate and bisulfate, leading to a loss of surfactant properties and a decrease in the pH of the formulation.
Aqueous solutions of SMS (10%) are typically in the pH range of 7.5 to 8.5.[3] The surfactant exhibits excellent stability in neutral to moderately alkaline conditions, making it suitable for a wide array of formulations.[3] However, performance and stability are compromised in acidic environments, with a notable risk of hydrolysis below pH 6.5.[3] The structurally similar Sodium Laureth Sulfate (SLES) is known to decompose in acidic conditions below pH 5.[5]
Quantitative pH Stability Data
While specific kinetic data for this compound is limited in publicly available literature, the stability profile can be inferred from related alkyl ether sulfates. The following table summarizes the general pH stability ranges for SMS based on available technical information.
| pH Range | Stability Assessment | Performance Impact | Key Considerations |
| < 6.5 | Poor | Minimal | Significant risk of acid-catalyzed hydrolysis.[3] |
| 6.5 - 7.0 | Good | Optimal | Suitable for use, with minimal degradation expected.[3] |
| 7.0 - 8.5 | Excellent | Maximum | Optimal range for stability and performance.[3] |
| 8.5 - 11.0 | Good | Reduced | Compatible with alkaline formulations.[3] |
| > 11.0 | Moderate | Variable | Potential for base-catalyzed degradation, though less common.[3] |
Degradation Pathway: Acid-Catalyzed Hydrolysis
The primary degradation mechanism at low pH is the hydrolysis of the sulfate ester linkage. This reaction is catalyzed by hydronium ions (H₃O⁺).
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Thermal Stability Profile
This compound demonstrates adequate stability under moderate temperature conditions typical for manufacturing and storage of personal care products.[3] Recommended storage temperatures range from 7°C to 52°C (45°F to 125°F) to maintain product integrity.[3]
Exposure to elevated temperatures can lead to the gradual degradation of the polyoxyethylene (ethoxylated) segments of the molecule.[3] This can potentially generate undesirable impurities, such as 1,4-dioxane.[1][3] For the related compound SLES, decomposition can occur at temperatures exceeding 40°C (104°F).[5] While SMS maintains foam stability at temperatures as high as 80°C, prolonged exposure to such conditions should be avoided to prevent chemical degradation.[3]
Quantitative Thermal Stability Data
| Temperature Range | Stability Assessment | Potential Consequences |
| 7°C - 40°C (45°F - 104°F) | Excellent | Recommended range for storage and handling.[3][5] |
| 40°C - 52°C (104°F - 125°F) | Good | Upper limit of recommended storage; risk of slow degradation increases.[3][5] |
| > 52°C (> 125°F) | Poor | Accelerated degradation of ethoxylated chains; potential for impurity formation.[3] |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound in a specific formulation, a forced degradation study is recommended. The following protocols are adapted from standard analytical methods for surfactants and ICH guidelines.[6][7]
General Experimental Workflow
The workflow for a forced degradation study involves subjecting the sample to stress conditions and analyzing the remaining active ingredient over time.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Buy this compound | 25446-80-4 [smolecule.com]
- 4. View Attachment [cir-reports.cir-safety.org]
- 5. hnlcaw.com [hnlcaw.com]
- 6. thaiscience.info [thaiscience.info]
- 7. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Sodium Myreth Sulfate for Purity Assessment: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and chromatographic methods for the purity assessment of Sodium Myreth Sulfate (B86663) (SMS), a widely used anionic surfactant in the cosmetics and personal care industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas and Liquid Chromatography (GC/LC). The guide outlines methods for the identification and quantification of the primary active ingredient and potential process-related impurities such as 1,4-dioxane (B91453) and unreacted myristyl alcohol. Quantitative data is summarized in structured tables, and complex analytical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the purity assessment process.
Introduction
Sodium Myreth Sulfate (SMS) is the sodium salt of sulfated ethoxylated myristyl alcohol. Its chemical structure is similar to the more commonly known Sodium Laureth Sulfate (SLES), with the key difference being a longer C14 alkyl chain (myristyl) compared to the C12 chain (lauryl) in SLES.[1] The general chemical formula for SMS is CH₃(CH₂)₁₂CH₂(OCH₂CH₂)nOSO₃Na, where 'n' represents the average number of ethylene (B1197577) oxide units.[1] Like other ethoxylated surfactants, SMS is produced through the ethoxylation of a fatty alcohol (myristyl alcohol) followed by sulfation and neutralization.[1]
The purity of SMS is critical for its performance and safety in final formulations. Process-related impurities can affect the surfactant's foaming properties, stability, and, most importantly, can pose health risks. Key potential impurities include:
-
1,4-Dioxane: A potential human carcinogen that can be formed as a byproduct during the ethoxylation process.[2][3]
-
Unreacted Myristyl Alcohol: Residual starting material that can impact the surfactant's properties.
-
Ethylene Oxide: A toxic and carcinogenic starting material for ethoxylation.
-
Variable Ethoxamer Distribution: The distribution of the number of ethylene oxide units ('n') can affect the surfactant's solubility and performance.
-
Inorganic Salts: Such as sodium chloride and sodium sulfate, which are byproducts of the manufacturing and neutralization steps.
This guide details the application of modern analytical techniques to identify and quantify these impurities, thereby ensuring the quality and safety of this compound.
Spectroscopic and Chromatographic Techniques for Purity Assessment
A multi-faceted analytical approach is required for the comprehensive purity assessment of this compound. This typically involves a combination of chromatographic separation techniques and spectroscopic identification and quantification methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of SMS. Both ¹H and ¹³C NMR can provide detailed information about the molecular structure, the average degree of ethoxylation, and the presence of certain impurities. Quantitative NMR (qNMR) is particularly valuable for determining the purity of the active ingredient without the need for a specific SMS reference standard.[4]
Due to the limited availability of experimentally derived public spectral data for this compound, the following chemical shifts are predicted based on its known structure (assuming n=3). These predictions serve as a guide for spectral interpretation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (n=3)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃- (Terminal methyl) | ~ 0.88 (t) | ~ 14.1 |
| -(CH₂)₁₀- (Alkyl chain) | ~ 1.25 (m) | ~ 22.7 - 31.9 |
| -CH₂-CH₂-O- (Alkyl side) | ~ 1.55 (quint) | ~ 29.7 |
| -CH₂-O- (Myristyl ether) | ~ 3.45 (t) | ~ 71.3 |
| -(O-CH₂-CH₂)₂- | ~ 3.65 (m) | ~ 70.5 |
| -O-CH₂-CH₂-OSO₃⁻ | ~ 3.70 (t) | ~ 69.2 |
| -CH₂-OSO₃⁻ | ~ 4.15 (t) | ~ 66.2 |
Note: Spectra are predicted for a solution in D₂O. Chemical shifts are referenced to an internal standard. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, quint = quintet, m = multiplet.
This protocol outlines a general procedure for determining the purity of this compound using qNMR with an internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial using a 5-figure analytical balance.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The chosen standard should have a known purity, be stable, and have resonances that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in which both the sample and the internal standard are fully soluble.
-
Vortex the sample until complete dissolution is achieved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Ensure quantitative acquisition parameters are used, including a calibrated 90° pulse, a relaxation delay (d1) of at least 5 times the longest T₁ of both the analyte and the internal standard, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the this compound using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the main components of SMS and to identify impurities. When coupled with liquid chromatography (LC-MS), it is a powerful technique for analyzing the ethoxamer distribution.
In negative ion mode electrospray ionization (ESI-MS), the primary ion observed would be the deprotonated molecule [M-Na]⁻. Fragmentation of alkyl ether sulfates typically involves the cleavage of the sulfate group and fragmentation along the ethoxy chain.
Table 2: Proposed ESI-MS Fragmentation of this compound (n=3)
| m/z (Negative Ion Mode) | Proposed Fragment | Notes |
| 447.2 | [CH₃(CH₂)₁₃(OCH₂CH₂)₃OSO₃]⁻ | [M-Na]⁻ for the n=3 ethoxamer |
| 367.2 | [CH₃(CH₂)₁₃(OCH₂CH₂)₃O]⁻ | Loss of SO₃ (80 Da) |
| 97.0 | [HSO₄]⁻ | Sulfate group fragment |
| 80.0 | [SO₃]⁻• | Sulfate radical anion |
Note: The observed m/z values will vary depending on the number of ethoxamer units (n).
Gas Chromatography-Mass Spectrometry (GC-MS) for 1,4-Dioxane Analysis
GC-MS is the standard method for the determination of the volatile impurity 1,4-dioxane. Headspace sampling is often employed to minimize matrix effects from the surfactant.
This protocol is adapted from established methods for the analysis of 1,4-dioxane in cosmetic products.[2][5][6]
-
Sample Preparation and Headspace Analysis:
-
Weigh approximately 1 g of the this compound sample into a 20 mL headspace vial.
-
Add a known amount of an internal standard solution (e.g., 1,4-dioxane-d₈ in water).
-
Add a salting-out agent (e.g., anhydrous sodium sulfate) to increase the volatility of 1,4-dioxane.
-
Seal the vial and equilibrate at an elevated temperature (e.g., 80°C) for a set time (e.g., 30 minutes).
-
Inject a portion of the headspace vapor into the GC-MS system.
-
-
GC-MS Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold, then ramp to a higher temperature (e.g., 220°C).
-
Injector: Splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for 1,4-dioxane (m/z 88, 58, 44) and the internal standard (e.g., m/z 96 for 1,4-dioxane-d₈).
-
-
Quantification:
-
Create a calibration curve using standards of 1,4-dioxane with the internal standard.
-
Quantify the amount of 1,4-dioxane in the sample based on the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) for Ethoxamer Distribution
HPLC, often coupled with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD), is used to determine the distribution of the ethylene oxide chains in the SMS mixture.
This protocol is based on methods for similar alkyl ether sulfates.[7][8][9]
-
Chromatographic Conditions:
-
Column: A reversed-phase C8 or C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a buffer such as ammonium (B1175870) acetate.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detector: ESI-MS in negative ion mode or ELSD.
-
-
Sample Preparation:
-
Dissolve a known concentration of the SMS sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Data Analysis:
-
Identify the peaks corresponding to each ethoxamer based on their retention times and/or mass-to-charge ratios.
-
The relative area of each peak corresponds to the relative abundance of that ethoxamer in the mixture.
-
Data Presentation and Visualization
Summary of Quantitative Data
Table 3: Typical Purity and Impurity Profile of Cosmetic-Grade this compound
| Parameter | Analytical Technique | Typical Specification |
| Purity (as this compound) | qNMR | > 95% |
| 1,4-Dioxane | GC-MS | < 10 ppm |
| Unreacted Myristyl Alcohol | GC-MS or HPLC | < 1.5% |
| Sodium Chloride | Titration / IC | < 0.5% |
| Sodium Sulfate | Titration / IC | < 1.0% |
| Average Ethoxylation Number (n) | HPLC-MS/ELSD | 2 - 4 |
Note: These are typical values and may vary between manufacturers.
Visualizations of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. The determination of 1,4-dioxane in cosmetic products by gas chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eurofins SF Analytical, Inc. Now Offering a Validated GC-MSMS Method for Analysis of 1,4-Dioxane - Eurofins USA [eurofinsus.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. asean.org [asean.org]
- 7. researchgate.net [researchgate.net]
- 8. Separation and quantitative analysis of alkyl sulfate ethoxymers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility Characteristics of Sodium Myreth Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Sodium Myreth Sulfate (B86663) (SMS) in both aqueous and organic solvents. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and detailed experimental methodologies.
Introduction to Sodium Myreth Sulfate
This compound is an anionic surfactant widely used in personal care and cosmetic products for its excellent cleansing and foaming properties.[1][2][3] It is the sodium salt of sulfated ethoxylated myristyl alcohol.[1][4][5] The general chemical structure of this compound involves a hydrophobic myristyl (C14) tail and a hydrophilic portion composed of a chain of ethylene (B1197577) oxide units and a terminal sulfate group. The degree of ethoxylation, typically averaging around 3 moles of ethylene oxide, significantly influences its solubility and surfactant properties. Commercial grades of this compound are often supplied as a pale yellow liquid and may contain water and ethanol.[1][4][6]
Solubility Profile
This compound exhibits a distinct solubility profile, being highly soluble in aqueous solutions and also showing solubility in certain organic solvents. This dual solubility is a key attribute for its application in various formulations.
Aqueous Solubility
This compound is highly soluble in water.[2][5][6][7] This exceptional water compatibility is attributed to its ethoxylated structure and the presence of the ionic sulfate head group, which readily hydrates in aqueous environments.[1] Complete dissolution in water occurs readily at ambient temperatures.[1]
Organic Solvent Solubility
Quantitative Solubility Data
The following tables summarize the available quantitative data regarding the solubility and related properties of this compound. Due to the limited availability of precise quantitative solubility values in a broad range of solvents, data for closely related compounds are also included for comparative purposes and are duly noted.
Table 1: Aqueous Solubility and Related Properties of this compound
| Parameter | Value | Conditions | Source |
| Aqueous Solubility | Highly Soluble | Ambient Temperature | [2][5][6][7] |
| Cloud Point (10% aqueous solution) | ≤ 10 °C | - | Final Report on the Safety Assessment of this compound |
| Critical Micelle Concentration (CMC) | 1-5 mM (estimated) | Aqueous solution | [1] |
Table 2: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| Water | Highly Soluble | [2][5][6][7] |
| Ethanol | Soluble | [8] |
| Methanol | Inferred to be soluble | - |
| Acetone | Data not available | - |
| Isopropanol | Data not available | - |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the determination of the solubility characteristics of this compound.
Determination of Equilibrium Solubility (Shake-Flask Method)
The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9][10][11][12]
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Solvent of interest (e.g., water, ethanol, methanol, acetone, isopropanol)
-
Volumetric flasks
-
Stoppered conical flasks or vials
-
Thermostatically controlled shaker bath
-
Centrifuge (optional)
-
Syringe filters (chemically compatible with the solvent)
-
Analytical balance
-
Appropriate analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a stoppered flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. For fine suspensions, centrifugation at a controlled temperature can be used to facilitate separation.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating solid particles, the use of a syringe filter is recommended.
-
Quantification: Accurately dilute the collected sample with the solvent to a concentration within the linear range of the chosen analytical method. Analyze the concentration of this compound in the diluted sample.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is expressed as g/100mL or wt%.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, representing the concentration at which micelle formation begins. This can be determined by measuring the change in surface tension of a solution with increasing surfactant concentration.
Objective: To determine the CMC of this compound in an aqueous solution.
Materials:
-
This compound (high purity)
-
Deionized water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC (e.g., from 0.1 mM to 20 mM).
-
Surface Tension Measurement: Measure the surface tension of each solution, starting from the most dilute, at a constant temperature. Ensure the tensiometer is properly calibrated and cleaned between measurements.
-
Data Plotting: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
CMC Determination: The plot will typically show a region where surface tension decreases linearly with log C, followed by a plateau where the surface tension remains relatively constant. The CMC is the concentration at the intersection of the two linear portions of the plot.
Diagram 2: Relationship between Surfactant Concentration and Surface Tension
Caption: Idealized plot for CMC determination using surface tension measurements.
Structure-Solubility Relationship
The solubility of this compound is intrinsically linked to its amphiphilic molecular structure.
Diagram 3: Influence of Molecular Structure on Solubility
Caption: Relationship between the structural components of SMS and its solubility.
The long C14 alkyl chain imparts hydrophobic character, which would favor solubility in nonpolar organic solvents. However, the presence of the highly polar sulfate group and the hydrophilic polyethylene (B3416737) oxide chain dominates the molecule's overall properties, leading to its excellent solubility in water and polar organic solvents. The ethoxy chain also provides steric hindrance that can prevent precipitation in certain formulations.
Conclusion
This compound is a versatile surfactant with high solubility in aqueous systems and notable solubility in polar organic solvents like ethanol. While extensive quantitative solubility data in a broad range of organic solvents is limited in publicly available literature, its structural characteristics and available information confirm its utility in formulations requiring miscibility with both aqueous and some organic phases. The experimental protocols provided in this guide offer a robust framework for researchers to determine the specific solubility parameters of this compound for their unique applications. Further research into the quantitative solubility of this compound in a wider array of organic solvents would be beneficial for expanding its application in diverse formulation development.
References
- 1. Buy this compound | 25446-80-4 [smolecule.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. specialchem.com [specialchem.com]
- 4. View Attachment [cir-reports.cir-safety.org]
- 5. This compound - Descrizione [tiiips.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. rawsource.com [rawsource.com]
- 8. cir-safety.org [cir-safety.org]
- 9. researchgate.net [researchgate.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. enamine.net [enamine.net]
- 12. dissolutiontech.com [dissolutiontech.com]
Methodological & Application
Application Notes and Protocols for Sodium Myreth Sulfate in Cell Lysis Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Myreth Sulfate (SMS) is an anionic surfactant belonging to the family of alcohol ethoxy sulfates. While extensively utilized in the cosmetic and personal care industry for its excellent foaming and cleansing properties, its application in biological research, specifically in cell lysis for protein and nucleic acid extraction, is an emerging area of interest.[1][2][3][4][5][6][7][8][9] As an analogue of more commonly used detergents like Sodium Dodecyl Sulfate (SDS) and Sodium Laureth Sulfate (SLES), SMS presents as a potentially potent agent for disrupting cellular and organellar membranes to facilitate the release of intracellular contents.[3]
These application notes provide a comprehensive overview and a foundational protocol for the use of this compound in the formulation of cell lysis buffers for research applications.
Properties of this compound
This compound is the sodium salt of sulfated ethoxylated myristyl alcohol.[10] Its amphipathic nature, possessing both a hydrophobic tail and a hydrophilic head group, allows it to intercalate into and solubilize the lipid bilayers of cell membranes, leading to cell lysis.[11] As an anionic detergent, SMS is expected to be a strong solubilizing agent, capable of denaturing proteins by disrupting their secondary and tertiary structures.[11][12] This characteristic makes it particularly suitable for applications where complete protein solubilization is required and downstream assays are compatible with denatured proteins, such as in SDS-PAGE and Western blotting.
Data Presentation: Comparison of Common Lysis Detergents
The selection of a detergent for cell lysis is critical and depends on the cell type, the nature of the target protein, and the requirements of downstream applications. The following table provides a comparison of this compound with other commonly used detergents.
| Detergent | Type | Charge | Typical Working Concentration | Critical Micelle Concentration (CMC) | Denaturing Effects | Key Applications |
| This compound (SMS) | Anionic | Negative | 0.1 - 1.0% (w/v) (estimated) | ~1-5 mM (estimated) | Yes | Solubilization for SDS-PAGE, Western Blotting |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Negative | 0.1 - 2.0% (w/v) | ~8.2 mM | Yes | SDS-PAGE, Western Blotting, Nucleic Acid Extraction |
| Triton™ X-100 | Non-ionic | Neutral | 0.1 - 1.0% (v/v) | ~0.24 mM | No | Extraction of membrane proteins, Immunoprecipitation, Enzyme Assays |
| NP-40 (Igepal® CA-630) | Non-ionic | Neutral | 0.1 - 1.0% (v/v) | ~0.05 mM | No | Extraction of cytoplasmic and membrane proteins, Immunoprecipitation |
| CHAPS | Zwitterionic | Net Neutral | 0.5 - 1.0% (w/v) | ~6-10 mM | No | Solubilization of membrane proteins while preserving function |
Note: The working concentration and CMC for this compound are estimated based on its chemical similarity to SDS and SLES and may require optimization for specific applications.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound (10% w/v)
Materials:
-
This compound (powder or liquid concentrate)
-
Nuclease-free water
-
Magnetic stirrer and stir bar
-
Sterile storage bottles
Procedure:
-
Weigh out 10 grams of this compound powder. If using a liquid concentrate, adjust the volume accordingly to obtain a final concentration of 10% (w/v).
-
In a beaker, add the SMS to 80 mL of nuclease-free water.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Gently stir the solution until the SMS is completely dissolved. Avoid vigorous stirring to minimize foaming.
-
Once dissolved, bring the final volume to 100 mL with nuclease-free water.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Store the 10% SMS stock solution at room temperature.
Protocol 2: General Cell Lysis Protocol for Adherent Mammalian Cells using a SMS-based Lysis Buffer
Materials:
-
Cultured adherent mammalian cells (e.g., in a 10 cm dish at 80-90% confluency)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
SMS Lysis Buffer (see recipe below)
-
Protease and phosphatase inhibitor cocktails (e.g., 100X stock solutions)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
SMS Lysis Buffer Formulation (100 mL):
| Component | Stock Concentration | Final Concentration | Volume to Add |
| Tris-HCl, pH 7.4 | 1 M | 50 mM | 5 mL |
| NaCl | 5 M | 150 mM | 3 mL |
| EDTA | 0.5 M | 1 mM | 200 µL |
| This compound | 10% (w/v) | 0.5% (w/v) | 5 mL |
| Nuclease-free water | - | - | to 100 mL |
Note: The final concentration of SMS may need to be optimized (e.g., in the range of 0.1% to 1.0% w/v). Just before use, add protease and phosphatase inhibitors to the required volume of lysis buffer.
Procedure:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium.
-
Gently wash the cells twice with ice-cold PBS. Aspirate the PBS completely after the final wash.
-
Add 500 µL of ice-cold SMS Lysis Buffer (with inhibitors) to the 10 cm dish.
-
Using a cell scraper, scrape the cells off the surface of the dish in the presence of the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15-30 minutes, with occasional vortexing.
-
To shear the DNA and reduce viscosity, sonicate the lysate on ice. Use short bursts (e.g., 3-4 cycles of 10 seconds on, 30 seconds off).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (the cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications or can be stored at -80°C for long-term storage.
Mandatory Visualizations
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK cascade, is a crucial signaling pathway that regulates cell proliferation, differentiation, and survival.[13][14][15] The study of this pathway often relies on the analysis of protein phosphorylation and expression from cell lysates.
Caption: Simplified diagram of the MAPK/ERK signaling cascade.
Experimental Workflow for Cell Lysis and Protein Analysis
The following diagram illustrates a typical workflow from cell culture to protein quantification, a fundamental process in molecular biology research.[16][17]
Caption: General experimental workflow for cell lysis and protein extraction.
Concluding Remarks
This compound holds promise as a potent anionic detergent for cell lysis in research settings, particularly for applications requiring complete protein denaturation and solubilization. The protocols provided herein serve as a starting point for the integration of SMS into laboratory workflows. Researchers are encouraged to optimize the concentration of SMS and other buffer components to suit their specific cell types and downstream analytical methods. Further studies are warranted to fully characterize the efficiency of SMS in protein extraction and its compatibility with a broader range of proteomic techniques.
References
- 1. WO2010083844A1 - Methods and uses for rna extract and storage - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. CA2980120A1 - Composition and method for disrupting tissue material - Google Patents [patents.google.com]
- 4. US10731166B2 - Oligonucleotide probes and uses thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. WO2025054482A1 - Pharmaceutical compositions of anti-igf-1r antibodies - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. gccpo.org [gccpo.org]
- 10. cir-safety.org [cir-safety.org]
- 11. Cell Rupture: Detergents vs Traditional Physical Methods [pion-inc.com]
- 12. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. cdn-links.lww.com [cdn-links.lww.com]
- 16. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 17. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for the Use of Sodium Myreth Sulfate in Protein Denaturation for Electrophoresis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a cornerstone technique for the separation of proteins based on their molecular weight.[1][2] The anionic detergent SDS plays a crucial role by denaturing proteins, disrupting their secondary and tertiary structures, and imparting a uniform negative charge.[3] This ensures that the electrophoretic mobility of the protein-detergent complexes is primarily a function of their size.
Sodium Myreth Sulfate (B86663) (SMS) is an anionic surfactant structurally similar to SDS, with a C14 alkyl chain (myristyl) and the presence of ethylene (B1197577) oxide units.[4] While extensively used in the cosmetics industry as a cleansing and foaming agent, its application in protein electrophoresis is not well-documented.[5][6] These notes provide a theoretical framework for investigating SMS as a potential alternative to SDS for protein denaturation in electrophoresis. The key difference in structure—a longer alkyl chain and ethoxylation compared to SDS—may influence its interaction with proteins and subsequent electrophoretic separation.[7]
Theoretical Comparison of SMS and SDS
The efficacy of an anionic detergent in protein electrophoresis is dependent on its ability to bind uniformly to proteins and impart a consistent charge-to-mass ratio. Studies on various sodium alkyl sulfates have shown that detergents with C10 and C12 alkyl chains (like SDS) provide optimal protein separation.[7] Deviations in chain length can affect resolution. The introduction of ethoxy groups in SMS may also alter its hydrophilic-lipophilic balance and its binding characteristics to proteins compared to the non-ethoxylated SDS.
Table 1: Hypothetical Comparative Properties of SMS vs. SDS in Protein Denaturation
| Property | Sodium Dodecyl Sulfate (SDS) | Sodium Myreth Sulfate (SMS) - Theoretical | Rationale for Hypothetical Properties |
| Alkyl Chain Length | C12 | C14 | SMS is derived from myristyl alcohol. |
| Ethoxylation | No | Yes (typically 1-4 units) | SMS is an ethoxylated surfactant.[4] |
| Critical Micelle Concentration (CMC) | ~8 mM | Potentially lower than SDS | Longer alkyl chains generally lead to lower CMCs. |
| Protein Binding Stoichiometry | ~1.4g SDS / 1g protein[2] | Unknown, may differ from SDS | The longer alkyl chain and ethoxy groups could alter binding affinity and stoichiometry. |
| Denaturation Efficacy | High for a wide range of proteins.[1] | To be determined. Potentially high due to its surfactant nature. | As an anionic surfactant, it is expected to disrupt non-covalent protein structures. |
| Charge-to-Mass Ratio Imparted | Uniform negative charge | To be determined. Ethoxy groups might influence the overall charge distribution. | Uniformity is key for size-based separation and needs experimental validation. |
| Expected Resolution in PAGE | High | Potentially lower or different selectivity compared to SDS. | Studies suggest C12 chains are optimal for resolution.[7] |
Experimental Protocols
The following are suggested starting protocols for evaluating this compound in protein denaturation for electrophoresis. These are adapted from standard SDS-PAGE protocols and will likely require optimization.
Protocol 1: Preparation of Stock Solutions
-
10% (w/v) this compound (SMS) Stock Solution:
-
Dissolve 10 g of high-purity this compound in 80 ml of deionized water.
-
Gently heat and stir to dissolve. Avoid vigorous shaking to prevent excessive foaming.
-
Adjust the final volume to 100 ml with deionized water.
-
Store at room temperature.
-
-
4X Sample Loading Buffer with SMS:
-
200 mM Tris-HCl, pH 6.8
-
8% (w/v) this compound
-
40% (v/v) Glycerol
-
0.04% (w/v) Bromophenol Blue
-
Optional: 200 mM Dithiothreitol (DTT) or 8% (v/v) β-mercaptoethanol (add fresh before use for reducing conditions).
-
Protocol 2: Protein Sample Preparation and Denaturation
-
Thaw protein samples on ice.
-
Determine the protein concentration of your sample using a standard protein assay (e.g., BCA or Bradford).
-
In a microcentrifuge tube, mix your protein sample with the 4X SMS Sample Loading Buffer to achieve a 1X final concentration. For example, mix 15 µl of protein sample with 5 µl of 4X SMS Sample Loading Buffer.
-
If using a reducing agent, add it to the sample mixture.
-
Heat the samples at 70-95°C for 5-10 minutes to facilitate denaturation.
-
Centrifuge the samples briefly to collect the contents at the bottom of the tube.
Protocol 3: Polyacrylamide Gel Electrophoresis (PAGE) with SMS
-
Gel Preparation:
-
Prepare polyacrylamide gels (e.g., 12% resolving gel and 4% stacking gel) using standard protocols. For initial experiments, include 0.1% (w/v) SMS in both the stacking and resolving gel solutions, as well as in the running buffer, mirroring standard SDS-PAGE protocols.
-
-
Electrophoresis:
-
Assemble the electrophoresis apparatus and fill the inner and outer chambers with 1X running buffer containing 0.1% (w/v) SMS.
-
Load the denatured protein samples and a molecular weight marker into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) according to the manufacturer's instructions.
-
Destain the gel to visualize the protein bands.
-
Diagrams
Workflow for Evaluating SMS in Protein Electrophoresis
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of Electrophoresis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. lesielle.com [lesielle.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. Structural analysis of protein complexes with sodium alkyl sulfates by small-angle scattering and polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulating a Sodium Myreth Sulfate-Based Buffer for Membrane Protein Extraction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Membrane proteins are critical components of cellular machinery, playing vital roles in signal transduction, molecular transport, and cell adhesion.[1] Constituting a significant portion of the proteome, they are the targets for over 60% of currently approved therapeutic drugs.[1] However, their amphipathic nature presents significant challenges for extraction and purification from the lipid bilayer.[2] Detergents are indispensable tools for this process, as they create micellar structures that shield the hydrophobic domains of the protein from the aqueous environment, thereby solubilizing them.[3][4]
Sodium myreth sulfate (B86663) (SMS) is an anionic surfactant belonging to the alkyl ether sulfate family, structurally similar to the more commonly used sodium dodecyl sulfate (SDS) and sodium laureth sulfate (SLES).[5][6] Anionic detergents are known for their high solubilization efficiency, effectively disrupting both protein-lipid and protein-protein interactions.[4][7] While potent, strong ionic detergents like SDS often lead to protein denaturation.[8][9] SMS, with its ethoxylated chain, presents potentially milder properties compared to SDS, offering a compelling alternative for applications where preserving protein integrity is crucial.[5]
This application note provides a comprehensive protocol for formulating and optimizing a Sodium myreth sulfate-based buffer for the extraction of integral membrane proteins from cultured mammalian cells.
Principle of Solubilization
The extraction of membrane proteins relies on the principle of replacing the native lipid bilayer with a detergent micelle shield.[3] This process is critically dependent on the detergent's concentration relative to its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to self-assemble into micelles.[10]
-
Below CMC: At low concentrations, detergent monomers exist freely in solution or partition into the cell membrane.
-
At and Above CMC: As the concentration reaches and exceeds the CMC, detergent monomers saturate the lipid bilayer, leading to its disruption. The membrane proteins are then partitioned into detergent micelles, forming protein-detergent complexes that are soluble in the aqueous buffer.[3][11]
This compound has an estimated CMC in the range of 1-5 mM, indicating high surface activity.[5] The goal is to use a concentration of SMS sufficiently above its CMC to ensure efficient membrane solubilization while minimizing protein denaturation.[11]
Materials and Reagents
3.1. Reagents
-
This compound (SMS)
-
Tris-HCl or HEPES (Buffering agent)
-
Sodium Chloride (NaCl) (for ionic strength)[8]
-
EDTA (Chelating agent)[12]
-
Sucrose
-
Phosphatase Inhibitor Cocktail (if studying phosphorylation)[12]
-
Phosphate-Buffered Saline (PBS)[1]
-
BCA or Bradford Protein Assay Kit
-
Cultured cells (e.g., 5 x 10⁶ cells)[12]
3.2. Equipment
-
Mechanical homogenizer or sonicator[1]
-
High-speed and ultracentrifuge
-
Microcentrifuge tubes
-
Pipettes
-
Cell scraper[12]
-
Ice bucket
Buffer Formulation and Optimization
The composition of the lysis buffer is critical for successful protein extraction. A typical starting formulation is provided below, but optimization is essential for each specific protein of interest.[8][14]
Table 1: Composition of SMS-Based Lysis Buffer
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 1 M | 25-50 mM | Provides a stable pH environment.[12] |
| NaCl | 5 M | 150 mM | Maintains physiological ionic strength and aids protein stability.[8][12] |
| EDTA | 0.5 M | 1 mM | Chelates metal ions to inhibit metalloproteases.[12] |
| Protease Inhibitors | 100x | 1x | Prevents protein degradation by proteases.[12] |
| Phosphatase Inhibitors | 100x | 1x | Preserves the phosphorylation state of proteins.[12] |
| This compound (SMS) | 10% (w/v) | 0.5% - 2.0% (w/v) | Solubilizing agent. The optimal concentration must be determined empirically. |
Note: Always add protease and phosphatase inhibitors to the buffer immediately before use.[14]
Table 2: Properties of this compound (SMS) vs. Sodium Dodecyl Sulfate (SDS)
| Property | This compound (SMS) | Sodium Dodecyl Sulfate (SDS) | Reference |
| Classification | Anionic Detergent | Anionic Detergent | [4][5] |
| Molecular Weight | ~448.6 g/mol | ~288.38 g/mol | [5] |
| Critical Micelle Conc. (CMC) | ~1-5 mM | ~8 mM | [5][10] |
| Denaturing Potential | Potentially denaturing, but may be milder than SDS | Strongly denaturing | [9][15] |
Detailed Experimental Protocol
This protocol is designed for cultured mammalian cells. Modifications may be necessary for other sample types like tissues.[16]
Step 1: Cell Harvest and Preparation
-
For adherent cells, wash the culture plate twice with ice-cold PBS.[12]
-
Add fresh, ice-cold PBS and gently scrape the cells using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Pellet the cells by centrifuging at 500 x g for 5 minutes at 4°C.[1]
-
Carefully aspirate and discard the supernatant.
Step 2: Cell Lysis and Solubilization
-
Resuspend the cell pellet in 1 mL of freshly prepared, ice-cold SMS Lysis Buffer.
-
Incubate the mixture on ice for 30 minutes with occasional gentle vortexing to facilitate lysis.[1]
-
(Optional) For difficult-to-lyse cells, sonicate the sample with two 10-second pulses on ice.[1]
Step 3: Isolation of Solubilized Membrane Proteins
-
To remove intact cells, nuclei, and debris, centrifuge the lysate at 700 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a fresh, pre-chilled ultracentrifuge tube.
-
Pellet the cell membranes by centrifuging the supernatant at 100,000 x g for 1 hour at 4°C.[1]
-
The resulting supernatant contains the cytosolic fraction and can be saved for other analyses. The pellet contains the cell membranes.
-
Resuspend the membrane pellet in 500 µL of fresh, ice-cold SMS Lysis Buffer.
-
Incubate for 30-60 minutes at 4°C with gentle agitation to solubilize the membrane proteins.
-
Centrifuge at 100,000 x g for 30-45 minutes at 4°C to pellet any insoluble material.[3]
-
Carefully collect the supernatant, which now contains the solubilized membrane proteins.
Step 4: Protein Quantification
-
Determine the protein concentration of the solubilized fraction using a BCA or Bradford assay.
-
The sample is now ready for downstream applications such as SDS-PAGE, Western Blotting, or immunoprecipitation.
Visualization of Workflows and Concepts
Caption: Experimental workflow for membrane protein extraction using SMS buffer.
Caption: Detergent solubilization of an integral membrane protein.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Protein Yield | Incomplete cell lysis. | Increase incubation time or include an optional sonication step.[1] |
| SMS concentration is too low. | Increase SMS concentration in increments (e.g., 0.25%) up to 2.0% (w/v). | |
| Protein degradation. | Ensure protease inhibitors are fresh and always keep samples on ice.[14] | |
| Protein Aggregation | Detergent concentration is too high, leading to denaturation. | Decrease SMS concentration. Perform a detergent screening to find the optimal concentration.[8] |
| Insufficient detergent to form stable micelles. | Ensure the detergent-to-protein ratio is adequate (e.g., start at 10:1 w/w).[8] | |
| Incorrect buffer pH or ionic strength. | Optimize buffer pH and NaCl concentration for the target protein.[8] | |
| Interference with Downstream Assays | Excess detergent. | Detergent may need to be removed or exchanged for certain applications like mass spectrometry or crystallization.[8] Consider methods like dialysis or hydrophobic adsorption chromatography.[8] |
Conclusion
This compound is a viable anionic detergent for the extraction of membrane proteins. Its efficacy is rooted in its ability to disrupt the lipid bilayer and form soluble protein-detergent complexes.[3] While it offers a potentially milder alternative to SDS, careful optimization of its concentration within the lysis buffer is paramount to maximize yield while preserving the structural and functional integrity of the target protein.[8] The protocol provided herein serves as a robust starting point for developing a tailored extraction strategy for your specific membrane protein of interest.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 4. agscientific.com [agscientific.com]
- 5. Buy this compound | 25446-80-4 [smolecule.com]
- 6. View Attachment [cir-reports.cir-safety.org]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. cube-biotech.com [cube-biotech.com]
- 14. bostonbioproducts.com [bostonbioproducts.com]
- 15. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
Application Notes and Protocols for the Solubilization of Hydrophobic Compounds Using Sodium Myreth Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Myreth Sulfate (B86663) (SMS) is an anionic surfactant and a member of the alkyl ether sulfate family, structurally similar to Sodium Laureth Sulfate (SLES) and Sodium Lauryl Sulfate (SDS).[1][2] Its amphiphilic nature, possessing both a hydrophobic myristyl/alkyl tail and a hydrophilic sulfated ethoxylate headgroup, makes it an effective agent for increasing the aqueous solubility of poorly water-soluble, hydrophobic compounds.[3] This is primarily achieved through the formation of micelles, which are colloidal aggregates that spontaneously form in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[4] The hydrophobic cores of these micelles serve as a microenvironment to encapsulate nonpolar molecules, thereby increasing their apparent solubility in the bulk aqueous phase.[5]
These application notes provide a comprehensive overview of the principles and methodologies for utilizing Sodium Myreth Sulfate in the solubilization of hydrophobic compounds, particularly in the context of pharmaceutical and research applications.
Physicochemical Properties of this compound:
| Property | Value/Description |
| Chemical Formula | CH₃(CH₂)₁₃(OCH₂CH₂)nOSO₃Na |
| Molar Weight | 300–450 g/mol [3] |
| Appearance | Pale yellow liquid[6] |
| Solubility | Highly soluble in water[3][7] |
| Density | 1.05 – 1.15 g/cm³[3] |
| Typical pH (10% aq. solution) | 7.5 - 8.5[8] |
Mechanism of Solubilization
The solubilization of hydrophobic compounds by this compound is a micelle-dependent process. Below the CMC, SMS molecules exist predominantly as monomers in solution. As the concentration increases and surpasses the CMC, the surfactant monomers self-assemble into micelles. The hydrophobic tails of the SMS molecules orient towards the interior of the micelle, creating a nonpolar core, while the hydrophilic head groups face the aqueous environment.[5]
Hydrophobic compounds can then be partitioned into this hydrophobic core, effectively being shielded from the aqueous solvent. This process significantly increases the overall solubility of the hydrophobic substance in the aqueous solution. The efficiency of solubilization is dependent on factors such as the concentration of the surfactant, the size and structure of the micelles, and the physicochemical properties of the hydrophobic compound.
Caption: Micellar solubilization of a hydrophobic compound by this compound.
Quantitative Data Summary
While specific experimental data for the solubilization capacity of this compound for various hydrophobic compounds is not extensively available in peer-reviewed literature, the following tables provide an illustrative example based on typical performance of similar anionic surfactants like Sodium Lauryl Sulfate (SLS). It is imperative that these values be experimentally determined for the specific hydrophobic compound and formulation conditions.
Table 1: Critical Micelle Concentration (CMC) of Anionic Surfactants
| Surfactant | CMC (mM in water at 25°C) | Reference |
| Sodium Lauryl Sulfate (SDS) | ~8.2 | [9] |
| This compound (SMS) | To be determined experimentally | |
| Sodium Tetradecyl Sulfate | ~2.1 | [4] |
Note: The CMC is a critical parameter and can be influenced by temperature, pH, and the presence of electrolytes.
Table 2: Hypothetical Solubilization Capacity of this compound
| Hydrophobic Compound | Intrinsic Aqueous Solubility (µg/mL) | Solubility in 1% SMS Solution (µg/mL) | Molar Solubilization Ratio (Mole of drug/mole of surfactant) |
| Compound X (e.g., a poorly soluble drug) | < 1 | To be determined | To be determined |
| Compound Y (e.g., a hydrophobic dye) | ~5 | To be determined | To be determined |
Note: The Molar Solubilization Ratio (MSR) is a measure of the efficiency of the surfactant in solubilizing the compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the solubilization of hydrophobic compounds using this compound.
Protocol for Determining the Critical Micelle Concentration (CMC) of this compound
The CMC can be determined by various methods, including surface tensiometry, conductivity measurements, and fluorescence spectroscopy.[10] Surface tensiometry is a common and reliable method.
Objective: To determine the concentration at which SMS begins to form micelles in an aqueous solution.
Materials:
-
This compound (high purity)
-
Deionized water
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.
-
Prepare a series of dilutions from the stock solution, ranging from a concentration well below the expected CMC to a concentration well above it (e.g., from 0.1 mM to 10 mM).
-
Measure the surface tension of each dilution using the tensiometer at a constant temperature (e.g., 25°C).
-
Plot the surface tension as a function of the logarithm of the SMS concentration.
-
The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau where the surface tension remains relatively constant.[4]
-
The CMC is the concentration at the intersection of the two linear portions of the graph.[4]
Caption: Experimental workflow for determining the CMC of this compound.
Protocol for Phase Solubility Studies
This protocol is used to quantify the increase in the solubility of a hydrophobic compound as a function of SMS concentration.
Objective: To determine the solubilization capacity of SMS for a specific hydrophobic compound.
Materials:
-
Hydrophobic compound of interest
-
This compound
-
Aqueous buffer of desired pH
-
Analytical method for quantifying the hydrophobic compound (e.g., UV-Vis spectrophotometer, HPLC)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Prepare a series of aqueous solutions of this compound at various concentrations (e.g., 0%, 0.1%, 0.5%, 1%, 2%, 5% w/v) in the desired buffer.
-
Add an excess amount of the hydrophobic compound to each surfactant solution.
-
Equilibrate the samples by shaking them in a constant temperature incubator (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, centrifuge the samples to pellet the excess, undissolved compound.
-
Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved hydrophobic compound in the filtrate using a validated analytical method.
-
Plot the solubility of the hydrophobic compound as a function of the SMS concentration.
Caption: Workflow for conducting a phase solubility study.
Protocol for Micelle Characterization using Dynamic Light Scattering (DLS)
DLS is a technique used to determine the size distribution of particles in a suspension, in this case, the SMS micelles.[11]
Objective: To determine the hydrodynamic diameter and size distribution of SMS micelles.
Materials:
-
This compound solutions (above the CMC)
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes for DLS measurement
Procedure:
-
Prepare a solution of this compound at a concentration significantly above its CMC in the desired aqueous medium.
-
Filter the solution through a fine filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove any dust or aggregates.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's operating procedure.
-
The instrument software will provide the hydrodynamic diameter (size) and the polydispersity index (PDI) of the micelles.
Safety and Handling
This compound is generally considered safe for use in cosmetic and personal care products at typical concentrations.[1] However, in a laboratory setting, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn. It can be a skin and eye irritant, particularly at high concentrations.[6] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a versatile anionic surfactant with significant potential for the solubilization of hydrophobic compounds. By understanding the principles of micellization and employing the detailed protocols provided, researchers can effectively characterize and utilize SMS to enhance the aqueous solubility of poorly soluble molecules in various research and development applications. It is crucial to experimentally determine key parameters such as the CMC and solubilization capacity for each specific system to ensure optimal formulation and performance.
References
- 1. agnopharma.com [agnopharma.com]
- 2. benchchem.com [benchchem.com]
- 3. rawsource.com [rawsource.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. View Attachment [cir-reports.cir-safety.org]
- 7. This compound CAS 25446-80-4 - Chemical Supplier Unilong [unilongindustry.com]
- 8. Buy this compound | 25446-80-4 [smolecule.com]
- 9. muser-my.com [muser-my.com]
- 10. A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Optimizing Sodium Myreth Sulfate Concentration for Specific Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the optimization of Sodium Myreth sulfate (B86663) (SMS) concentration in common biochemical assays. SMS, a mild anionic surfactant, can be a viable alternative to harsher detergents like Sodium Dodecyl Sulfate (SDS) for applications requiring the preservation of protein structure and function.[1][2] Proper concentration optimization is critical for maximizing assay performance. This guide covers protocols for cell lysis, Enzyme-Linked Immunosorbent Assay (ELISA), and Western Blotting, complete with data presentation and workflow visualizations.
Introduction
Sodium Myreth Sulfate (SMS) is an anionic surfactant known for its effective cleansing and foaming properties.[3][4] Chemically similar to Sodium Laureth Sulfate (SLES), SMS is generally considered a milder agent, making it suitable for biochemical applications where maintaining protein integrity is crucial.[1] Its utility in assays stems from its ability to disrupt cell membranes and solubilize proteins and lipids.[5] Optimizing the concentration of SMS is paramount to achieving efficient cell lysis, reducing non-specific binding in immunoassays, and enhancing protein solubilization without causing denaturation or inhibiting enzymatic activity.[6][7]
A key parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form micelles.[8][9][10] Operating above the CMC can enhance the solubilization of hydrophobic molecules, but excessively high concentrations can be detrimental to protein structure and function.[5][7] Therefore, empirical determination of the optimal SMS concentration for each specific application is essential.
Experimental Protocols
Protocol 1: Determination of Optimal SMS Concentration for Cell Lysis and Protein Extraction
This protocol details a method to determine the ideal SMS concentration for maximizing protein yield from cultured mammalian cells while minimizing protein degradation.
Materials:
-
Cultured mammalian cells (e.g., HEK293, HeLa)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer Stock (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
Protease Inhibitor Cocktail
-
This compound (SMS), 10% (w/v) stock solution
-
BCA Protein Assay Kit
-
Microcentrifuge
-
Spectrophotometer
Methodology:
-
Cell Preparation: Culture cells to 80-90% confluency in a 6-well plate.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lysis Buffer Preparation: Prepare a series of lysis buffers with varying SMS concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0%) by diluting the 10% SMS stock into the Lysis Buffer Stock. Add Protease Inhibitor Cocktail to each buffer immediately before use.
-
Cell Lysis: Add 200 µL of each prepared lysis buffer to a separate well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Carefully collect the supernatant. Determine the total protein concentration in each supernatant using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Analysis: Compare the protein yields obtained with different SMS concentrations to identify the optimal concentration for cell lysis.
Caption: Workflow for optimizing SMS concentration in cell lysis.
Protocol 2: Optimizing SMS Concentration for Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol aims to find the optimal SMS concentration for use in ELISA wash buffers to reduce background noise and non-specific binding.
Materials:
-
96-well ELISA plate coated with capture antibody
-
Antigen (target protein)
-
Detection Antibody (biotinylated)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer Stock (1X PBS)
-
This compound (SMS), 10% (w/v) stock solution
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Microplate reader
Methodology:
-
Plate Preparation: Coat a 96-well plate with the capture antibody overnight at 4°C. Wash the plate and block with Blocking Buffer for 1 hour at room temperature.
-
Antigen Binding: Add a known concentration of the antigen to all wells (except for negative controls) and incubate for 2 hours at room temperature.
-
Wash Buffer Preparation: Prepare a series of wash buffers with varying SMS concentrations (e.g., 0.01%, 0.025%, 0.05%, 0.1%, 0.2%) by diluting the 10% SMS stock in 1X PBS. A control wash buffer with 0.05% Tween-20 should also be prepared.
-
Washing Steps: Wash the plate 3 times with one of the prepared wash buffers. Assign different rows/columns to each wash buffer concentration. Include wells that will not receive antigen (for background measurement).
-
Detection: Add the detection antibody and incubate for 1 hour. Wash the plate again using the corresponding wash buffers.
-
Signal Generation: Add Streptavidin-HRP and incubate for 30 minutes. Wash the plate for the final time with the corresponding wash buffers. Add TMB substrate and incubate in the dark until color develops.
-
Measurement: Add Stop Solution and read the absorbance at 450 nm using a microplate reader.
-
Analysis: For each SMS concentration, calculate the signal-to-noise ratio (Signal = Absorbance of antigen-containing wells; Noise = Absorbance of no-antigen wells). The optimal concentration will yield the highest ratio.
Caption: ELISA optimization workflow using SMS in wash buffers.
Protocol 3: SMS in Western Blotting for Improved Protein Solubilization
This protocol describes using SMS in the sample lysis buffer for Western Blotting to enhance the solubilization of membrane or difficult-to-solubilize proteins.
Materials:
-
Cell or tissue samples
-
Lysis Buffer (as in Protocol 1, but with varying SMS concentrations, e.g., 0.5%, 1.0%, 2.0%)
-
Laemmli Sample Buffer (2X)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary and HRP-conjugated Secondary Antibodies
-
ECL Substrate
-
Chemiluminescence imaging system
Methodology:
-
Sample Preparation: Lyse cells or tissues using lysis buffers containing different concentrations of SMS as described in Protocol 1.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Loading: Mix equal amounts of protein (e.g., 20 µg) from each lysate with 2X Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel according to standard procedures.[11][12]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][14]
-
Blocking and Antibody Incubation: Block the membrane with Blocking Buffer for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the band intensity of the target protein across the different SMS concentrations. The optimal concentration will show the strongest band intensity, indicating the best solubilization of the target protein.
Data Presentation
The following tables present illustrative data from the optimization experiments described above.
Table 1: Effect of SMS Concentration on Total Protein Yield from HEK293 Cells
| SMS Concentration (% w/v) | Average Protein Yield (µg/µL) | Standard Deviation |
| 0.1 | 1.8 | 0.15 |
| 0.25 | 2.5 | 0.21 |
| 0.5 | 3.2 | 0.25 |
| 1.0 | 4.1 | 0.30 |
| 1.5 | 4.0 | 0.35 |
| 2.0 | 3.8 | 0.40 |
Optimal concentration for total protein extraction is identified as 1.0% in this example.
Table 2: Influence of SMS Concentration in Wash Buffer on ELISA Performance
| Wash Buffer Surfactant | Concentration (% v/v) | Signal (Avg. Absorbance) | Noise (Avg. Absorbance) | Signal-to-Noise Ratio |
| SMS | 0.01 | 1.25 | 0.20 | 6.25 |
| SMS | 0.025 | 1.40 | 0.15 | 9.33 |
| SMS | 0.05 | 1.55 | 0.12 | 12.92 |
| SMS | 0.1 | 1.50 | 0.14 | 10.71 |
| SMS | 0.2 | 1.42 | 0.18 | 7.89 |
| Tween-20 (Control) | 0.05 | 1.52 | 0.13 | 11.69 |
Optimal SMS concentration for ELISA wash buffer is 0.05%, showing the highest signal-to-noise ratio.
Table 3: Effect of SMS in Lysis Buffer on Western Blot Band Intensity of a Membrane Protein
| SMS Concentration (% w/v) | Relative Band Intensity (Arbitrary Units) |
| 0.5 | 8,500 |
| 1.0 | 15,200 |
| 2.0 | 13,100 |
| RIPA Buffer (Control) | 16,500 |
1.0% SMS provides significant improvement in solubilization over 0.5%, though a standard RIPA buffer may still be more effective for this specific protein.
Signaling Pathway Application Example
Efficient cell lysis is the first critical step for studying intracellular signaling pathways. For instance, when analyzing the MAPK/ERK pathway, which is crucial in drug development for cancer, complete and gentle lysis is needed to preserve the phosphorylation status of key proteins like MEK and ERK. Using an optimized concentration of a mild surfactant like SMS can help achieve this.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Mild surfactant systems containing rhamnolipids for personal cleansers—Building the viscosity and studying the performance | Semantic Scholar [semanticscholar.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems [mdpi.com]
- 7. Effects of Sodium Dodecyl Sulfate on the Enzyme Catalysis and Conformation of a Recombinant γ-Glutamyltranspeptidase from Bacillus licheniformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fortislife.com [fortislife.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 14. Western Blotting Protocol | MolecularCloud [molecularcloud.org]
Analytical Techniques for Quantifying Sodium Myreth Sulfate in Complex Mixtures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Sodium Myreth Sulfate (SMS) in complex matrices such as cosmetics, detergents, and other personal care products. The methodologies described herein are essential for quality control, formulation development, and regulatory compliance.
Introduction
This compound (SMS) is an anionic surfactant and a key ingredient in a wide array of consumer products, valued for its excellent foaming and cleansing properties.[1] It is the sodium salt of sulfated ethoxylated myristyl alcohol.[2] Accurate quantification of SMS in finished products and raw materials is crucial to ensure product efficacy, safety, and adherence to formulation specifications. The complex nature of cosmetic and detergent matrices, which often contain a variety of other surfactants, emulsifiers, polymers, and active ingredients, presents a significant analytical challenge. This document outlines three robust methods for the quantification of SMS: a classical two-phase titration method, a widely used spectrophotometric assay (Methylene Blue Active Substances), and a more specific High-Performance Liquid Chromatography (HPLC) method.
Two-Phase Titration for Total Anionic Surfactant Content
This method is a classic and widely used technique for determining the total concentration of anionic surfactants in a sample. It relies on the reaction between an anionic surfactant (like SMS) and a cationic surfactant titrant, forming an insoluble ion-pair complex.
Principle
The anionic surfactant (SMS) is titrated with a standard solution of a cationic surfactant, such as Hyamine® 1622 (benzethonium chloride), in a two-phase system of an aqueous and an organic solvent (e.g., chloroform (B151607) or a less toxic alternative like methyl isobutyl ketone). A mixed indicator, typically containing a cationic dye (dimidium bromide) and an anionic dye (disulfine blue), is used to visualize the endpoint. Initially, the cationic dye-anionic surfactant complex imparts a color to the organic phase. At the endpoint, excess cationic titrant displaces the cationic dye into the aqueous phase, causing a distinct color change in the organic layer.
Experimental Protocol
Apparatus:
-
Titrator with a potentiometric electrode (e.g., Surfactrode) or manual titration setup with a burette
-
Glass beakers (150 mL)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Reagents:
-
Titrant: 0.005 M Hyamine® 1622 solution
-
Standard Anionic Surfactant: Sodium Dodecyl Sulfate (SDS), 99% purity
-
Solvent Mixture: Methyl isobutyl ketone (MIBK) and ethanol (B145695) (1:1 v/v)[3]
-
Indicator Solution (for visual titration): Mixed indicator of dimidium bromide and disulfine blue
-
TEGO add: Additive to improve phase separation[3]
-
Hydrochloric acid (HCl), 0.5 M
-
Sodium hydroxide (B78521) (NaOH), 0.5 M
Standardization of Hyamine® 1622 Titrant:
-
Accurately prepare a 0.005 M standard solution of SDS.
-
Pipette 10.00 mL of the standard SDS solution into a 150 mL beaker.
-
Add approximately 70 mL of deionized water and 0.2 mL of TEGO add.
-
Adjust the pH to 3.0 with 0.5 M HCl.[3]
-
Add 20 mL of the MIBK:ethanol solvent mixture.
-
Titrate with the Hyamine® 1622 solution under vigorous stirring until the endpoint is reached (indicated by a color change or a potential jump in potentiometric titration).
-
Calculate the exact molarity of the Hyamine® 1622 solution.
Sample Preparation and Analysis:
-
Accurately weigh a quantity of the sample (e.g., shampoo, detergent) expected to contain a known amount of anionic surfactant into a 150 mL beaker. For a liquid sample, this might be around 200 mg.[3]
-
Dissolve the sample in approximately 80 mL of deionized water.
-
Add 0.2 mL of TEGO add and adjust the pH to 3.0 with 0.5 M HCl.[3]
-
Add 20 mL of the solvent mixture.
-
Titrate with the standardized Hyamine® 1622 solution as described in the standardization procedure.
-
Calculate the percentage of SMS in the sample based on the titrant volume, its molarity, and the sample weight.
Caption: Workflow for Two-Phase Titration of SMS.
Methylene (B1212753) Blue Active Substances (MBAS) Spectrophotometric Method
The MBAS method is a colorimetric assay used for the determination of anionic surfactants. It is a sensitive method suitable for measuring low concentrations of SMS.
Principle
This method is based on the formation of an ion-pair complex between the anionic surfactant (MBAS) and a cationic dye, methylene blue.[1][2] This complex is then extracted from the aqueous phase into an immiscible organic solvent, typically chloroform.[4] The intensity of the blue color in the organic phase, which is proportional to the concentration of the anionic surfactant, is measured spectrophotometrically at a wavelength of approximately 652 nm.[4]
Experimental Protocol
Apparatus:
-
Spectrophotometer capable of measuring absorbance at 652 nm
-
Separatory funnels (250 mL)
-
Volumetric flasks and pipettes
-
pH meter
Reagents:
-
Standard SMS Stock Solution: Prepare a stock solution of SMS of known concentration (e.g., 1000 mg/L) in deionized water.
-
Methylene Blue Reagent: Dissolve a specific amount of methylene blue chloride in deionized water.
-
Chloroform (CHCl₃)
-
Wash Solution: Acidified phosphate (B84403) buffer solution.[5]
Preparation of Calibration Curve:
-
Prepare a series of working standard solutions of SMS by diluting the stock solution to concentrations ranging from, for example, 0.02 to 0.50 mg/L.[5]
-
Transfer a known volume of each standard solution to a separatory funnel.
-
Add a specified volume of methylene blue reagent and chloroform.
-
Shake the funnel vigorously for a set period to allow for the extraction of the ion-pair complex into the chloroform layer.
-
Allow the phases to separate and drain the chloroform layer into a second separatory funnel.
-
Repeat the extraction of the aqueous phase with fresh chloroform.
-
Combine the chloroform extracts and wash with the acidified phosphate buffer solution to remove interfering substances.
-
Transfer the washed chloroform extract to a volumetric flask and dilute to the mark with chloroform.
-
Measure the absorbance of the chloroform solution at 652 nm against a blank prepared in the same manner without the anionic surfactant.
-
Plot a calibration curve of absorbance versus SMS concentration.
Sample Preparation and Analysis:
-
Accurately weigh or measure a sample containing SMS and dilute it with deionized water to bring the concentration within the calibration range.
-
Follow the same extraction and measurement procedure as described for the calibration standards.
-
Determine the concentration of SMS in the sample from the calibration curve.
Caption: Workflow for the MBAS Spectrophotometric Method.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the separation and quantification of individual components in a complex mixture. For SMS, which is a mixture of ethoxylated homologs, HPLC can provide more detailed information than the titration or spectrophotometric methods. An Evaporative Light Scattering Detector (ELSD) is often preferred as SMS lacks a strong UV chromophore.
Principle
The sample is injected into an HPLC system where it is separated on a chromatographic column. The separation is based on the differential partitioning of the SMS homologs between the mobile phase and the stationary phase. The eluting components are then detected by an ELSD, which nebulizes the mobile phase and measures the light scattered by the non-volatile analyte particles. The peak area is proportional to the amount of the analyte.
Experimental Protocol
Apparatus:
-
HPLC system with a pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Mobile Phase A: Acetonitrile (B52724)
-
Mobile Phase B: 0.1 M Ammonium Acetate in water
-
SMS Standard: A well-characterized SMS standard of known purity and average degree of ethoxylation.
Chromatographic Conditions (Representative):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with Acetonitrile and 0.1 M Ammonium Acetate in water. A typical gradient might start with a lower concentration of acetonitrile and increase over time to elute the more hydrophobic, longer ethoxy chain homologs.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 20 µL
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 70 °C
-
Gas (Nitrogen) Flow: 1.3 L/min
-
Preparation of Calibration Curve:
-
Prepare a stock solution of the SMS standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of SMS in the samples.
-
Inject each standard into the HPLC system and record the chromatograms.
-
Integrate the total peak area corresponding to all the SMS homologs.
-
Construct a calibration curve by plotting the total peak area against the concentration of the SMS standard. A log-log plot may be necessary for ELSD data to achieve linearity.
Sample Preparation and Analysis:
-
Accurately weigh a sample of the cosmetic or detergent product.
-
Disperse the sample in a suitable solvent (e.g., a mixture of water and methanol) and sonicate to ensure complete dissolution of SMS.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject the filtered sample into the HPLC system.
-
Identify the SMS peaks based on the retention times of the standard.
-
Quantify the total amount of SMS by comparing the total peak area in the sample chromatogram to the calibration curve.
Caption: Workflow for HPLC-ELSD Analysis of SMS.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described analytical techniques for the quantification of anionic surfactants. It is important to note that specific values can vary depending on the exact experimental conditions, the complexity of the sample matrix, and the specific SMS homolog distribution. Data for SMS is limited in publicly available literature; therefore, performance characteristics are often inferred from data on similar anionic surfactants like Sodium Laureth Sulfate (SLES) and Sodium Lauryl Sulfate (SLS).
| Parameter | Two-Phase Titration | MBAS Spectrophotometry | HPLC-ELSD |
| Principle | Volumetric analysis based on ion-pair formation | Colorimetric analysis of an ion-pair complex | Chromatographic separation with mass-based detection |
| Specificity | Low (quantifies total anionic surfactants) | Low (quantifies total Methylene Blue Active Substances) | High (can separate and quantify individual homologs) |
| Limit of Detection (LOD) | ~10-50 mg/L | ~0.01-0.02 mg/L[4] | ~1-10 mg/L |
| Limit of Quantification (LOQ) | ~50-100 mg/L | ~0.025 mg/L[4] | ~5-20 mg/L |
| Linearity Range | Dependent on titrant concentration | Typically 0.02 - 0.50 mg/L[5] | Typically 10 - 1000 mg/L |
| Precision (RSD) | < 5% | < 15%[4] | < 5% |
| Throughput | Moderate | High | Low to Moderate |
| Instrumentation Cost | Low | Low to Moderate | High |
| Primary Application | QC of raw materials and high concentration formulations | Environmental monitoring, trace analysis | R&D, formulation analysis, stability studies |
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. The two-phase titration method is a cost-effective and robust technique for determining the total anionic surfactant content in high-concentration formulations, making it suitable for routine quality control. The MBAS spectrophotometric method offers high sensitivity for the detection of trace amounts of anionic surfactants. For detailed characterization and quantification of SMS in complex mixtures, the HPLC-ELSD method is the most powerful, providing separation of individual ethoxylated homologs and high specificity. Proper method validation is essential to ensure the accuracy and reliability of the results obtained with any of these techniques.
References
Application Notes and Protocols for the Use of Sodium Myreth Sulfate in Nanoemulsion-Based Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by a surfactant, with droplet sizes generally in the range of 20-200 nm.[1] Their small droplet size provides a large interfacial area, enhancing the solubility and bioavailability of poorly water-soluble drugs.[2][3] Sodium myreth sulfate (B86663), an anionic surfactant, is a sodium salt of sulfated ethoxylated myristyl alcohol.[4][5] It is utilized in various personal care products for its emulsifying and cleansing properties.[4][6] Chemically similar to sodium laureth sulfate, it can be a candidate for formulating oil-in-water (o/w) nanoemulsions for drug delivery.[4][5]
These application notes provide a comprehensive guide, including detailed protocols and characterization methods, for the development of nanoemulsions using sodium myreth sulfate for drug delivery applications. Due to the limited availability of specific data for this compound in drug delivery nanoemulsions, the following protocols and data are based on general principles of nanoemulsion formulation with similar anionic surfactants and should be considered as a starting point for optimization.
Data Presentation
The successful formulation of a nanoemulsion is dependent on the appropriate ratio of oil, surfactant, co-surfactant, and aqueous phase. The following tables provide representative data for the characterization of a model drug-loaded nanoemulsion formulated with this compound. These values are illustrative and will vary depending on the specific drug, oil, and formulation parameters.
Table 1: Formulation Composition of a Model Nanoemulsion
| Component | Function | Concentration Range (% w/w) |
| Model Drug | Active Pharmaceutical Ingredient | 0.1 - 2.0 |
| Oil Phase (e.g., Caprylic/Capric Triglyceride) | Drug Solvent/Carrier | 5 - 20 |
| This compound | Surfactant | 1 - 10 |
| Co-surfactant (e.g., Transcutol®, Propylene Glycol) | Co-surfactant/Penetration Enhancer | 5 - 15 |
| Deionized Water | Aqueous Phase | q.s. to 100 |
Table 2: Physicochemical Characterization of a Model Drug-Loaded Nanoemulsion
| Parameter | Method | Typical Values |
| Mean Droplet Size (nm) | Dynamic Light Scattering (DLS) | 80 - 150 |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential (mV) | Electrophoretic Light Scattering | -30 to -50 |
| Drug Loading (%) | HPLC/UV-Vis Spectroscopy | 0.1 - 1.5 |
| Encapsulation Efficiency (%) | HPLC/UV-Vis Spectroscopy | > 90 |
| pH | pH Meter | 5.5 - 7.0 |
| Viscosity (cP) | Viscometer | 20 - 100 |
Experimental Protocols
Protocol 1: Preparation of a Drug-Loaded Nanoemulsion using High-Pressure Homogenization
This protocol describes a high-energy method for preparing nanoemulsions, which is effective in producing small and uniform droplet sizes.[7]
Materials:
-
Model Drug
-
Oil Phase (e.g., Caprylic/Capric Triglyceride)
-
This compound
-
Co-surfactant (e.g., Transcutol®)
-
Deionized Water
-
Magnetic stirrer
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
Procedure:
-
Preparation of the Oil Phase: Dissolve the model drug completely in the selected oil phase. Gentle heating may be applied if necessary to facilitate dissolution.
-
Preparation of the Aqueous Phase: Disperse the this compound and the co-surfactant in deionized water. Stir the mixture using a magnetic stirrer until a clear and homogeneous solution is obtained.
-
Formation of the Coarse Emulsion: Gradually add the oil phase to the aqueous phase under continuous high-shear mixing (e.g., 5000-10000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The homogenization pressure and number of cycles will need to be optimized for the specific formulation. A typical starting point is 15,000 to 20,000 psi for 3-5 cycles.[7]
-
Characterization: Characterize the resulting nanoemulsion for droplet size, PDI, zeta potential, and other relevant parameters as described in Protocol 3.
Protocol 2: Preparation of a Drug-Loaded Nanoemulsion using the Phase Inversion Temperature (PIT) Method
This protocol outlines a low-energy method that relies on the temperature-dependent phase behavior of non-ionic or certain ionic surfactants. While this compound is anionic, this method can be adapted, often in combination with a non-ionic co-surfactant.
Materials:
-
Model Drug
-
Oil Phase (e.g., Medium Chain Triglycerides)
-
This compound
-
Non-ionic Co-surfactant (e.g., a Polysorbate)
-
Deionized Water
-
Thermostatically controlled water bath with a magnetic stirrer
Procedure:
-
Component Mixing: Combine the oil phase, model drug, this compound, and the non-ionic co-surfactant in a vessel.
-
Heating and Titration: While stirring, slowly heat the mixture in the water bath. As the temperature increases, the surfactant's hydrophilicity changes, leading to a phase inversion from an o/w to a w/o emulsion.
-
Nanoemulsion Formation: Upon reaching the phase inversion temperature (which needs to be determined experimentally), rapid cooling of the system while continuing to stir will cause the formation of a fine o/w nanoemulsion. Alternatively, for some systems, the nanoemulsion forms spontaneously upon cooling below the PIT.
-
Characterization: Analyze the prepared nanoemulsion for its physicochemical properties as detailed in Protocol 3.
Protocol 3: Characterization of the Nanoemulsion
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument.
-
Procedure: Dilute the nanoemulsion sample with deionized water to an appropriate scattering intensity. Perform the measurement at a fixed angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C). The mean droplet size and PDI, which indicates the width of the size distribution, will be determined.
2. Zeta Potential Measurement:
-
Instrument: DLS instrument with a zeta potential measurement capability (Electrophoretic Light Scattering).
-
Procedure: Dilute the nanoemulsion with deionized water and place it in the specific measurement cell. The instrument applies an electric field and measures the velocity of the droplets, from which the zeta potential is calculated. This value indicates the surface charge and predicts the stability of the nanoemulsion against coalescence.
3. Drug Loading and Encapsulation Efficiency Determination:
-
Instrument: High-Performance Liquid Chromatography (HPLC) or a UV-Vis Spectrophotometer.
-
Procedure for Drug Loading:
-
Accurately weigh a specific amount of the nanoemulsion.
-
Disrupt the nanoemulsion using a suitable solvent (e.g., methanol, acetonitrile) to release the drug.
-
Filter the solution to remove any precipitated excipients.
-
Quantify the drug concentration in the filtrate using a validated HPLC or UV-Vis method.
-
Calculate the drug loading as: (Mass of drug in nanoemulsion / Total mass of nanoemulsion) x 100%.
-
-
Procedure for Encapsulation Efficiency:
-
Separate the free, unencapsulated drug from the nanoemulsion. This can be done by ultracentrifugation or by using centrifugal filter units.
-
Quantify the amount of free drug in the aqueous phase.
-
Calculate the encapsulation efficiency as: [(Total drug amount - Free drug amount) / Total drug amount] x 100%.
-
Mandatory Visualizations
Caption: High-energy preparation workflow for drug-loaded nanoemulsions.
Caption: Logical flow of nanoemulsion characterization and evaluation.
Conclusion
The use of this compound as a surfactant presents a viable option for the formulation of nanoemulsions for drug delivery. Its emulsifying properties, similar to other well-studied anionic surfactants, suggest its potential in creating stable, small-droplet-sized formulations. The provided protocols for high- and low-energy preparation methods, along with the characterization techniques, offer a solid foundation for researchers to explore and optimize nanoemulsions for their specific drug delivery needs. It is crucial to perform thorough optimization and stability studies for any new formulation to ensure its safety and efficacy.
References
- 1. rawsource.com [rawsource.com]
- 2. cir-safety.org [cir-safety.org]
- 3. US7309684B2 - Oil-in-water emulsified remover comprising an ethoxylated alcohol surfactant - Google Patents [patents.google.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. View Attachment [cir-reports.cir-safety.org]
- 6. This compound - Descrizione [tiiips.com]
- 7. incibeauty.com [incibeauty.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Aggregation with Sodium Myreth Sulfate
Welcome to the technical support center for troubleshooting protein aggregation issues when using Sodium Myreth Sulfate (B86663) (SMS) in your solutions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sodium Myreth Sulfate (SMS) and why is it used in protein solutions?
This compound (SMS) is an anionic surfactant. In protein solutions, it is primarily used as a stabilizing agent to prevent or reduce protein aggregation. Its amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic headgroup, allows it to interact with proteins and interfaces (like air-water or container surfaces), thereby preventing the protein-protein interactions that lead to aggregation.[1]
Q2: How does this compound prevent protein aggregation?
SMS can prevent protein aggregation through two main mechanisms:
-
Below its Critical Micelle Concentration (CMC): Individual SMS molecules can bind to hydrophobic patches on the protein surface. This masks the hydrophobic regions that might otherwise lead to self-association and aggregation. This binding can also increase the net charge of the protein, leading to greater electrostatic repulsion between protein molecules.[1]
-
At or above its CMC: SMS molecules self-assemble into micelles. These micelles can encapsulate unfolded or partially folded protein intermediates, preventing them from aggregating with other protein molecules.[1]
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles in solution. For this compound, the estimated CMC is in the range of 1-5 millimolar.[2] Knowing the CMC is crucial because the mechanism by which SMS stabilizes a protein can differ below and above this concentration.[1] Operating at the optimal concentration relative to the CMC is key to effectively preventing aggregation without causing protein denaturation.
Q4: Can this compound cause protein aggregation?
Yes, under certain conditions, surfactants like SMS can paradoxically promote protein aggregation. This can occur if the surfactant concentration is not optimal. For instance, at certain sub-micellar concentrations, the binding of a few surfactant molecules can partially unfold the protein, exposing new hydrophobic regions and making it more prone to aggregation. Therefore, it is essential to determine the optimal SMS concentration for your specific protein and buffer conditions.
Q5: What are the initial signs of protein aggregation in my solution containing SMS?
Protein aggregation can manifest in several ways:
-
Visual signs: The most obvious sign is the appearance of visible precipitates, cloudiness, or turbidity in the solution.
-
Instrumental detection: Even in a clear solution, soluble aggregates may be present. These can be detected by techniques such as Dynamic Light Scattering (DLS), which will show an increase in the average particle size and polydispersity, or by Size Exclusion Chromatography (SEC), which will show the appearance of peaks eluting earlier than the monomeric protein.[3]
Q6: What are the key parameters to consider when troubleshooting aggregation with this compound?
When troubleshooting, consider the following factors:
-
SMS Concentration: This is the most critical parameter. You may need to perform a concentration titration to find the optimal level for your protein.
-
pH of the solution: The pH affects the surface charge of both the protein and the surfactant, influencing their interaction.
-
Ionic Strength (Salt Concentration): Salts can modulate electrostatic interactions and affect the CMC of the surfactant.
-
Temperature: Temperature can impact protein stability and the solubility of both the protein and the surfactant.
-
Protein Concentration: Higher protein concentrations are more prone to aggregation.
Troubleshooting Guides
Issue 1: Visible precipitation or cloudiness observed after adding this compound.
This indicates significant protein aggregation. The following workflow can help you troubleshoot this issue.
Troubleshooting Workflow for Visible Protein Aggregation
References
Technical Support Center: Optimizing Sodium Myreth Sulfate Concentration to Prevent Protein Precipitation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the concentration of Sodium myreth sulfate (B86663) (SMS) to prevent protein precipitation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sodium myreth sulfate (SMS) and how does it prevent protein precipitation?
This compound is an anionic surfactant.[1] It works by interacting with proteins, primarily through hydrophobic and ionic interactions.[2] This interaction can help to solubilize proteins that are prone to aggregation by shielding hydrophobic patches on the protein surface that might otherwise lead to self-association and precipitation.[3] The amphiphilic nature of SMS, possessing both a hydrophobic tail and a hydrophilic headgroup, allows it to form micelles at a certain concentration, which can further aid in keeping proteins in solution.[4]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiment?
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles in a solution.[4] Below the CMC, SMS molecules exist individually. Above the CMC, they assemble into spherical structures (micelles). The CMC is a crucial parameter because the behavior of the surfactant and its interaction with your protein can change significantly around this concentration. For some applications, working near or slightly above the CMC is optimal for solubilization. However, for preventing aggregation of already soluble proteins, a concentration below the CMC might be sufficient and less likely to cause denaturation.[5] The CMC of a surfactant can be influenced by factors such as temperature, pH, and ionic strength of the buffer.[4]
Q3: Can this compound denature my protein?
Yes, as an anionic surfactant, this compound has the potential to denature proteins, particularly at high concentrations.[2] Anionic surfactants can disrupt the native tertiary and secondary structures of proteins. It is therefore critical to determine the lowest effective concentration of SMS that prevents precipitation without compromising the protein's structural integrity and biological activity. The optimal concentration is often a delicate balance between maintaining solubility and preserving function.
Q4: What are the key factors to consider when optimizing SMS concentration?
Optimizing SMS concentration is an empirical process that depends on several factors:
-
Protein Properties: The intrinsic properties of your protein, such as its isoelectric point (pI), hydrophobicity, and concentration, will heavily influence its tendency to precipitate.[3][6]
-
Buffer Conditions: The pH, ionic strength, and composition of your buffer can significantly impact protein solubility and the effectiveness of the surfactant.[7][8]
-
Temperature: Temperature affects both protein stability and surfactant properties.
-
Presence of Other Additives: Other components in your solution, like reducing agents or chelators, can also play a role.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Protein still precipitates after adding SMS. | Concentration Too Low: The SMS concentration may be insufficient to prevent aggregation. | Gradually increase the SMS concentration in increments (e.g., 0.01%, 0.05%, 0.1%) and monitor for improved solubility. |
| Buffer pH is near the protein's pI: Proteins are often least soluble at their isoelectric point (pI).[3] | Adjust the buffer pH to be at least one unit away from the protein's theoretical pI.[3] | |
| Inappropriate Salt Concentration: Both low and high salt concentrations can lead to protein precipitation.[7] | Test a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).[7] | |
| Loss of protein activity after adding SMS. | Concentration Too High: The SMS concentration may be causing denaturation of the protein. | Reduce the SMS concentration to the lowest level that still prevents precipitation. Perform a concentration titration and assay for protein activity at each concentration. |
| Incompatibility with Assay: The surfactant may be interfering with the downstream functional assay. | Run a control with SMS in the assay buffer without the protein to check for interference. Consider removing the surfactant before the assay using methods like dialysis or size-exclusion chromatography. | |
| Solution becomes cloudy or viscous. | Phase Separation: At certain temperatures or concentrations, the surfactant-protein complex may be separating from the solution. | Adjust the temperature of your experiment. Consider diluting the protein sample if it is highly concentrated.[6] |
| Excessive Micelle Formation: A very high concentration of SMS well above the CMC can lead to increased viscosity. | Lower the SMS concentration and ensure it is appropriate for your specific application. |
Experimental Protocols
Protocol 1: Determining the Optimal SMS Concentration
This protocol provides a systematic approach to screen for the optimal this compound concentration for your specific protein and buffer system.
Objective: To identify the lowest concentration of SMS that prevents protein precipitation while preserving its activity.
Materials:
-
Purified protein stock solution
-
Experimental buffer (e.g., Tris-HCl, PBS)
-
10% (w/v) this compound stock solution
-
Microcentrifuge tubes or 96-well plates
-
Spectrophotometer or plate reader for turbidity measurement (OD at 600 nm)
-
Functional assay specific to your protein
Methodology:
-
Prepare a Dilution Series: Prepare a series of SMS concentrations in your experimental buffer. A common starting range is from 0.001% to 0.5% (w/v).
-
Set Up Samples: In separate microcentrifuge tubes, add your protein to each of the prepared SMS-buffer solutions to its final working concentration. Include a control sample with no SMS.
-
Induce Precipitation (Optional): If your protein is stable under normal conditions, you may need to induce precipitation to test the effectiveness of SMS. This can be done by adjusting the pH towards the pI, increasing the temperature, or adding a precipitating agent.
-
Incubation: Incubate all samples under the desired experimental conditions (e.g., 4°C, room temperature, or 37°C) for a set period (e.g., 1 hour, 24 hours).
-
Assess Precipitation:
-
Visual Inspection: Visually check for any turbidity or visible precipitate.
-
Turbidity Measurement: Measure the optical density (OD) of each sample at 600 nm. An increase in OD600 indicates precipitation.
-
Centrifugation: Centrifuge the samples (e.g., 14,000 x g for 10 minutes) and measure the protein concentration in the supernatant (e.g., using Bradford assay or A280) to quantify the amount of soluble protein.
-
-
Assess Protein Activity: Perform a functional assay on the soluble fraction of each sample to determine the impact of SMS on protein activity.
-
Data Analysis: Plot the percentage of soluble protein and the percentage of protein activity against the SMS concentration. The optimal concentration will be in the range where solubility is maximized, and activity is retained.
Data Presentation: Example Optimization Results
| SMS Conc. (% w/v) | Turbidity (OD600) | Soluble Protein (%) | Relative Activity (%) |
| 0 (Control) | 0.85 | 15 | 100 (of soluble fraction) |
| 0.005 | 0.62 | 45 | 98 |
| 0.01 | 0.21 | 85 | 95 |
| 0.05 | 0.05 | 98 | 92 |
| 0.1 | 0.04 | 99 | 75 |
| 0.5 | 0.04 | 99 | 40 |
Based on this hypothetical data, 0.05% SMS would be the optimal concentration.
Visualizations
Experimental Workflow
Caption: Workflow for determining optimal SMS concentration.
Troubleshooting Logic
Caption: Decision tree for troubleshooting protein precipitation.
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. The effects of NaCl concentration and pH on the stability of hyperthermophilic protein Ssh10b - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
impact of buffer pH on the effectiveness of Sodium myreth sulfate as a detergent
Technical Support Center: Sodium Myreth Sulfate (B86663) (SMS)
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of buffer pH on the effectiveness of Sodium Myreth Sulfate (SMS) as a detergent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SMS) and how does it work as a detergent?
A1: this compound is an anionic surfactant used as a cleansing and foaming agent.[1][2] Its amphiphilic molecular structure consists of a hydrophobic myristyl (C14) tail and a hydrophilic ethoxylated sulfate head group.[3] This structure allows it to reduce the surface tension of water, emulsify oils and soils, and facilitate their removal from a surface.[2] Anionic surfactants like SMS ionize in water to gain a negative charge, which helps in lifting and suspending positively charged particles like clay and other soils.[4]
Q2: What is the optimal operational pH range for this compound?
A2: this compound demonstrates excellent stability and effectiveness in neutral to alkaline conditions.[3] A 10% aqueous solution of SMS typically has a pH in the range of 7.5 to 8.5.[5] More dilute solutions (1%) exhibit a broader pH stability range from 6.5 to 11.0.[3] Optimal performance, particularly for foaming, is generally observed in mildly alkaline conditions.[3]
Q3: How does a highly acidic pH affect the stability and performance of SMS?
A3: Under strongly acidic conditions (typically pH < 4), the performance of SMS may be reduced.[3] The sulfate ester linkage in the molecule can become susceptible to acid-catalyzed hydrolysis, a reversible reaction that splits the molecule into myristyl ethoxylate and sulfuric acid, thereby deactivating its surfactant properties.[6][7] This can lead to reduced detergency, poor foaming, and potential precipitation of the less soluble protonated form.
Q4: How does a highly alkaline pH affect the stability of SMS?
A4: SMS shows excellent chemical stability in alkaline conditions across its typical usage range.[3] However, like all ester-containing compounds, it can undergo base-catalyzed hydrolysis (saponification) at very high pH values and elevated temperatures, though this process is generally slower for sulfate esters than for carboxylate esters.[7] For most standard applications, SMS is considered robust in alkaline buffers.
Q5: How does buffer pH influence the Critical Micelle Concentration (CMC) of SMS?
A5: For many anionic surfactants, such as Sodium Dodecyl Sulfate (SDS), the CMC is not significantly affected by pH within a moderate range (e.g., pH 5.5 to 9.0).[8] While specific data for SMS is limited, a similar trend is expected. The CMC of SMS is estimated to be in the range of 1-5 mM.[3] At very low pH, the protonation of the sulfate head group would reduce electrostatic repulsion between monomers, potentially lowering the CMC, but this effect is often overshadowed by the chemical instability (hydrolysis) of the surfactant.
Q6: Does the buffer composition, other than pH, affect SMS performance?
A6: Yes. The presence of electrolytes (salts) in the buffer can significantly impact performance. For ionic surfactants like SMS, increasing the ionic strength of the solution by adding salts (e.g., NaCl) shields the electrostatic repulsion between the charged head groups. This typically leads to a lower Critical Micelle Concentration (CMC) and the formation of larger micelles.[8] Furthermore, SMS maintains its solubility and effectiveness in hard water, demonstrating stability against precipitation by divalent cations like Ca²⁺ and Mg²⁺, which is an advantage over some other alkyl sulfates.[3]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Cloudiness or Precipitation in Solution | The buffer pH is too low (e.g., < 4.0), causing the sulfate head group to become protonated, reducing its solubility. Alternatively, the temperature is below the Krafft point of the surfactant in that specific buffer. | Ensure the buffer pH is within the recommended range of 6.5 - 11.0.[3] If a low pH is required for the experiment, consider using a non-ionic or acid-stable anionic surfactant. Gently warm the solution to see if it clarifies. |
| Reduced Foaming Capacity | The pH of the buffer is strongly acidic, leading to hydrolysis and degradation of the SMS molecule.[3] High concentrations of electrolytes or the presence of anti-foaming agents (e.g., certain oils) can also suppress foam. | Verify and adjust the buffer pH to a neutral or mildly alkaline value. If foam is critical, ensure the formulation is free of defoaming contaminants. Note that one study found pH did not affect foam ability but did alter foam structure.[1] |
| Inconsistent Detergency Results | The buffer pH is inconsistent between experiments, affecting surfactant performance. The concentration of SMS may be below its CMC in the specific buffer system used. | Strictly control and verify the pH of all buffers before use. Ensure the working concentration of SMS is sufficiently above the CMC (typically 5-10 times the CMC) to guarantee a stable micellar phase for cleaning. |
| Phase Separation in Formulation | High concentrations of electrolytes in the buffer are "salting out" the surfactant. This is more common at temperature extremes. | Reduce the salt concentration in the buffer if possible. Test the formulation's stability at the intended storage and use temperatures. |
Quantitative Data Summary
Table 1: Illustrative pH Effect on SMS Properties
| Buffer pH | Expected CMC (mM) | Expected Surface Tension at CMC (mN/m) | Stability & Performance Notes |
| 3.0 | > 2.0 | ~42 | Poor: Potential for hydrolysis and precipitation. Reduced detergency. |
| 5.0 | ~1.8 | ~38 | Fair: Generally stable, but performance may be slightly reduced. |
| 7.0 | ~1.5 | ~35 | Good: Stable and effective. Good balance of properties. |
| 9.0 | ~1.4 | ~34 | Excellent: High stability and optimal performance.[3] |
| 11.0 | ~1.4 | ~34 | Excellent: High stability.[3] |
Table 2: Illustrative Detergency Performance vs. pH
| Buffer pH | Standard Soil | % Soil Removal (Illustrative) |
| 4.0 | Oily (Sebum) | 55% |
| 7.0 | Oily (Sebum) | 85% |
| 9.0 | Oily (Sebum) | 92% |
| 7.0 | Particulate (Clay) | 90% |
| 9.0 | Particulate (Clay) | 95% |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) of SMS as a Function of Buffer pH
Objective: To measure the CMC of this compound in various buffer systems using surface tensiometry.
Materials:
-
This compound (high purity)
-
Deionized water (18 MΩ·cm)
-
Buffer salts (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)
-
Calibrated pH meter
-
Surface Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., pH 4.0, 7.0, 9.0) at a constant ionic strength (e.g., 50 mM). Filter each buffer through a 0.22 µm filter.
-
Stock Solution Preparation: Prepare a 50 mM stock solution of SMS in each prepared buffer. Ensure complete dissolution.
-
Serial Dilutions: For each pH condition, create a series of dilutions from the stock solution, ranging from well above to well below the expected CMC (e.g., 0.01 mM to 10 mM).
-
Tensiometer Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using deionized water.
-
Measurement:
-
Begin with the pure buffer solution for a baseline reading.
-
Measure the surface tension of each dilution, starting from the most dilute and progressing to the most concentrated to minimize cross-contamination.
-
Allow the surface tension reading to stabilize for at least 2-3 minutes for each sample.
-
Perform each measurement in triplicate at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Plot the surface tension (γ, in mN/m) as a function of the logarithm of the SMS concentration (log C).
-
The resulting plot will show two distinct linear regions. The surface tension decreases linearly with log C below the CMC and remains relatively constant above the CMC.[9]
-
The CMC is the concentration at the intersection point of the two extrapolated linear fits.
-
Visualizations
Caption: Logical relationship between buffer pH and the molecular state and effectiveness of SMS.
Caption: Experimental workflow for evaluating the pH-dependent detergency of SMS.
References
- 1. This compound - Descrizione [tiiips.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Buy this compound | 25446-80-4 [smolecule.com]
- 4. Detergents and surfactants: a brief review - MedCrave online [medcraveonline.com]
- 5. CM Studio+ | this compound | this compound [app.cmstudioplus.com]
- 6. savemyexams.com [savemyexams.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. agilent.com [agilent.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Removing Residual Sodium Myreth Sulfate (SMS) from Protein Samples
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies, troubleshooting advice, and frequently asked questions regarding the removal of residual Sodium Myreth Sulfate (B86663) (SMS) from protein samples.
Frequently Asked Questions (FAQs)
Q1: What is Sodium Myreth Sulfate (SMS) and why is it used in protein experiments?
A1: this compound (SMS) is an anionic surfactant, a type of detergent, used in cosmetics and personal care products for its cleansing and emulsifying properties.[1][2] In a laboratory setting, its structural similarity to detergents like Sodium Dodecyl Sulfate (SDS) makes it useful for solubilizing proteins, particularly those that are hydrophobic or membrane-bound, by disrupting cell membranes and dissociating protein aggregates.[3]
Q2: Why is it critical to remove residual SMS from my protein sample?
A2: Residual detergents like SMS can significantly interfere with downstream applications.[3][4][5] They can inhibit enzyme activity, interfere with antibody-antigen binding in immunoassays (e.g., ELISA), disrupt protein crystallization, and suppress ionization in mass spectrometry, leading to inaccurate results.[5][6]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important for SMS removal?
A3: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into larger structures called micelles.[7] The estimated CMC for SMS is between 1-5 mM.[8] This value is crucial because methods like dialysis and gel filtration are most effective at removing detergent monomers. Therefore, the total detergent concentration in the sample should ideally be below the CMC for these methods to work efficiently.[3][9]
Q4: How can I quantify the amount of residual SMS in my sample?
A4: A sensitive colorimetric assay can be used to quantify trace amounts of anionic detergents like SMS. The method involves forming a chloroform-extractable ion pair between the sulfate group of the detergent and a dye like methylene (B1212753) blue, which can then be quantified spectrophotometrically.[10]
Troubleshooting Guide: Method Selection
Choosing the appropriate removal strategy is crucial for maximizing protein recovery while minimizing residual detergent. The following guide and workflow will help you select the best method for your specific needs.
Q5: Which method should I choose to remove SMS from my protein sample?
A5: The optimal method depends on the properties of your protein, the concentration of SMS, and your downstream application.[3][11]
-
For detergents with a high CMC (>1 mM) like SMS: Dialysis and Gel Filtration are viable options, especially if the initial SMS concentration is not excessively high.[11]
-
For anionic detergents like SMS: Ion-Exchange Chromatography is highly effective.[12]
-
For robust, non-labile proteins: Protein Precipitation can be a quick and effective method.[13][14]
-
For high efficiency and broad applicability: Specialized detergent removal resins are often the best choice, effectively removing detergent with high protein recovery.[3][4]
Caption: Decision workflow for selecting an SMS removal method.
Quantitative Data Summary
The efficiency of detergent removal can vary between methods. While specific data for SMS is limited, data for the structurally similar anionic detergent SDS provides a useful benchmark.
| Removal Method | Detergent Type | Starting Conc. (%) | Detergent Removal (%) | Protein Recovery (%) | Reference |
| Detergent Removal Resin | SDS (Anionic) | 2.5 | >99 | ~95 | [3] |
| Ion-Retardation Resin | SDS (Anionic) | Not specified | High | ~83 | [15] |
| Dialysis | Octyl ß-thioglucopyranoside | 43 mM (~1.3%) | ~95 (in 6 hrs) | Protein Dependent | [3] |
| Protein Precipitation | SDS (Anionic) | High | Method Dependent | Method Dependent | [13] |
Table 1: Comparison of detergent removal efficiencies. Data for SDS is presented as a proxy for the anionic detergent SMS.
Experimental Protocols & Troubleshooting
Method 1: Ion-Exchange Chromatography (IEX)
Q6: How does IEX work for removing anionic detergents like SMS?
A6: Because SMS is an anionic detergent, a polymer-based strong anion exchange (SAX) resin can be used.[12] By keeping the mobile phase pH low (e.g., ≤ 4.4), most proteins will have a net positive or neutral charge, preventing them from binding to the SAX resin. The negatively charged SMS binds strongly to the resin, allowing the purified protein to flow through.[12][16]
Experimental Protocol: Anion Exchange for SMS Removal
-
Resin Selection: Choose a polymer-based strong anion exchange (SAX) resin.
-
Buffer Preparation: Prepare an equilibration buffer with a pH of 4.4 or lower. Ensure your protein of interest is soluble and stable at this pH.
-
Column Equilibration: Equilibrate the SAX column with at least 10 column volumes (CVs) of the low-pH buffer.
-
Sample Loading: Load your protein sample containing SMS onto the equilibrated column. The SMS will bind to the resin.
-
Protein Collection: Collect the flow-through fraction, which contains your protein.
-
Wash (Optional): Wash the column with 2-3 CVs of the equilibration buffer to ensure all protein has been eluted and collect this fraction.
-
Analysis: Pool the flow-through and wash fractions. The protein is now ready for buffer exchange into a final desired buffer using a method like gel filtration if needed.
Troubleshooting IEX
-
Problem: My protein is binding to the column.
-
Solution: The pH of your buffer may not be low enough. Ensure the pH is well below the isoelectric point (pI) of your protein to maintain a net positive charge. If the protein still binds, IEX may not be suitable for your specific protein.[17]
-
-
Problem: Protein recovery is low.
-
Solution: Your protein may be precipitating at the low pH required for this method. Perform a stability test of your protein at the selected pH before proceeding. Consider adding stabilizing agents like glycerol (B35011) or arginine to your buffers.[17][18]
-
Method 2: Dialysis
Q7: When is dialysis a good option for SMS removal?
A7: Dialysis is a gentle method suitable for removing detergents with a high CMC, where a significant population of detergent monomers exists.[4][9] It works by passive diffusion of small detergent monomers across a semi-permeable membrane while retaining the larger protein molecules.[19]
Experimental Protocol: Dialysis for SMS Removal
-
Sample Preparation: Place your protein-SMS sample into a dialysis cassette or tubing with a Molecular Weight Cut-Off (MWCO) that is at least two times smaller than your protein of interest (e.g., 10K MWCO for a 30 kDa protein).[20]
-
Buffer Selection: Choose a large volume of detergent-free dialysis buffer (dialysate), typically 100-200 times the volume of your sample.
-
Dialysis: Place the sealed dialysis device into the dialysate at 4°C with gentle stirring.
-
Buffer Changes: For efficient removal, perform at least three buffer changes over 24-48 hours. A common schedule is 4 hours, overnight, and then another 4 hours.
-
Sample Recovery: Carefully remove the sample from the dialysis device.
Troubleshooting Dialysis
-
Problem: My protein precipitated during dialysis.
-
Problem: Sample volume increased significantly.
-
Solution: This is due to osmosis, especially if your sample has a high solute concentration. This is a normal phenomenon, and the sample can be re-concentrated if necessary using ultrafiltration devices.[20]
-
-
Problem: I lost a lot of my dilute protein sample.
-
Solution: For dilute samples (<0.1 mg/mL), protein can be lost due to non-specific binding to the dialysis membrane. Adding a "carrier" protein like BSA can help prevent this loss.[20]
-
Method 3: Protein Precipitation
Q8: How can I use precipitation to remove SMS?
A8: This method involves adding a reagent (like Trichloroacetic acid (TCA), acetone (B3395972), or ethanol) that causes the protein to precipitate out of solution, while the highly soluble SMS remains in the liquid supernatant.[14][22] The protein pellet is then washed and resolubilized in a detergent-free buffer.
Experimental Protocol: TCA/Acetone Precipitation
-
Sample Preparation: Cool your protein sample on ice.
-
Precipitation:
-
For Acetone: Add 4 volumes of ice-cold acetone to your sample.
-
For TCA: Add an equal volume of 20% Trichloroacetic acid (TCA) to your sample to achieve a final concentration of 10% TCA.
-
-
Incubation: Incubate the mixture on ice for at least 30 minutes (or overnight at -20°C for acetone) to allow the protein to precipitate fully.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains the SMS.
-
Washing: Wash the pellet with a small volume of cold acetone or ethanol (B145695) to remove residual TCA and SMS. Centrifuge again and discard the wash.
-
Drying & Resolubilization: Air-dry the pellet briefly to remove residual solvent. Do not over-dry, as this can make resolubilization difficult. Resuspend the pellet in a suitable detergent-free buffer.
Troubleshooting Precipitation
-
Problem: The protein pellet is difficult to resolubilize.
-
Solution: This indicates that the precipitation process may have caused irreversible denaturation.[23] Try using a different precipitation agent (e.g., ethanol may be less denaturing than methanol) or ensure the pellet is not over-dried.[14] Using a buffer with a mild denaturant (like 1-2M urea) for initial resuspension, followed by dialysis, can sometimes help.
-
-
Problem: Protein recovery is low.
-
Solution: The precipitation may be incomplete. Ensure optimal incubation times and temperatures. For very dilute protein samples, precipitation can be inefficient.
-
General Workflow Visualization
The following diagram illustrates a general experimental workflow for removing SMS using a column-based method like IEX or gel filtration.
Caption: General workflow for column-based detergent removal.
References
- 1. skinethix.com [skinethix.com]
- 2. View Attachment [cir-reports.cir-safety.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. Buy this compound | 25446-80-4 [smolecule.com]
- 9. zoonews.ws [zoonews.ws]
- 10. Colorimetric quantitation of trace amounts of sodium lauryl sulfate in the presence of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 12. optimizetech.com [optimizetech.com]
- 13. lmaleidykla.lt [lmaleidykla.lt]
- 14. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 15. Removal of sodium dodecyl sulfate from proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bio-MS community | Basics: Removing lipids and detergents from peptide samples [sites.manchester.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. fishersci.com [fishersci.com]
- 20. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. protein purification - Protein and Proteomics [protocol-online.org]
- 22. interchim.fr [interchim.fr]
- 23. youtube.com [youtube.com]
addressing interference of Sodium myreth sulfate in colorimetric protein assays
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals address interference caused by Sodium Myreth Sulfate (SMS) in colorimetric protein assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SMS) and why might it be in my protein sample?
This compound (SMS) is an anionic detergent and surfactant commonly used in cell lysis buffers and some commercial reagents to solubilize proteins, particularly those embedded in cell membranes. Its purpose is to disrupt the lipid bilayer and release cellular contents, but its presence can interfere with downstream applications like protein quantification.
Q2: How does SMS interfere with common colorimetric protein assays?
SMS, like other anionic detergents such as Sodium Dodecyl Sulfate (SDS), can interfere with protein assays in several ways:
-
Bradford Assay: The Coomassie dye used in the Bradford assay binds to basic and aromatic amino acid residues.[1][2] Detergents can interfere by binding to the dye themselves, causing a color change and leading to an overestimation of protein concentration.[3][4][5] They can also affect the pH of the assay, which is critical for the dye-binding mechanism.[6]
-
BCA (Bicinchoninic Acid) Assay: This assay relies on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by peptide bonds in an alkaline medium, followed by the chelation of Cu¹⁺ by BCA.[7] SMS can interfere by reacting with the copper ions or altering the protein's ability to reduce them, often leading to inaccurate results.[8][9]
-
Lowry Assay: The Lowry method also involves the reduction of copper ions, followed by the reduction of the Folin-Ciocalteu reagent by copper-treated proteins.[10][11] Detergents are a known interfering substance in the Lowry assay and can cause precipitation of the reagent or produce a false color signal.[6][10]
Q3: Which protein assays are most susceptible to SMS interference?
Standard colorimetric assays are generally susceptible to interference from detergents like SMS. The traditional Bradford and Lowry assays are particularly sensitive.[5][6][10] While the BCA assay is known to be tolerant to some detergents, high concentrations of anionic surfactants can still cause significant interference.[8][12] Detergent-compatible versions of these assays are the recommended alternative if sample cleanup is not feasible.[1][13][14][15]
Q4: What are the visual signs of SMS interference in my assay?
Visible signs of interference can include:
-
High background color: A high absorbance reading in your blank (buffer with SMS but no protein).
-
Precipitation: The formation of a precipitate when the assay reagent is added to the sample.[6][7]
-
Non-linear standard curve: A standard curve that does not follow the expected linear or sigmoidal pattern.
-
Inconsistent or non-reproducible results: High variability between replicate samples.
Troubleshooting Guide
If you suspect that SMS is interfering with your protein quantification, follow this step-by-step guide to diagnose and resolve the issue.
Workflow for Troubleshooting SMS Interference
Caption: Troubleshooting workflow for addressing SMS interference.
Step 1: Confirm Interference
Before taking corrective action, confirm that SMS is the source of the interference. Prepare a "blank" sample containing your lysis buffer (with SMS) but no protein. Run this blank alongside your samples and standards. If the blank shows a high absorbance reading, SMS interference is likely.
Step 2: Choose a Mitigation Strategy
You have three primary strategies to overcome SMS interference. The best choice depends on your sample concentration, downstream applications, and available reagents.
| Strategy | Description | Pros | Cons |
| 1. Use a Detergent-Compatible (DC) Assay | Utilize a commercially available assay kit specifically designed to be compatible with detergents.[1][13][14] | Simple, fast, and requires no extra sample manipulation. | May be more expensive than standard assays; compatibility limits still exist. |
| 2. Remove SMS from the Sample | Physically separate the protein from the SMS-containing buffer using precipitation.[16][17] | Effectively removes most interfering substances; concentrates the protein. | Can lead to protein loss; requires additional steps and time; precipitated proteins can be difficult to resolubilize.[18] |
| 3. Modify the Standard Curve | Prepare your protein standards (e.g., BSA) in the exact same buffer, including the same concentration of SMS, as your unknown samples. | No sample manipulation required; accounts for the specific interference of your buffer. | Only effective for low to moderate interference; assumes the detergent affects the standard and the sample identically, which may not be true for all proteins. |
Step 3: Implement the Chosen Strategy
Strategy 1: Using a Detergent-Compatible Assay
Several manufacturers offer detergent-compatible versions of the Bradford, BCA, and Lowry assays.[13][15][16] These kits often include proprietary reagents that sequester or neutralize the interfering effects of detergents. Always follow the manufacturer's protocol for the best results.
Strategy 2: SMS Removal via Protein Precipitation
Protein precipitation is a robust method to remove detergents, salts, and other interfering substances from your sample.[12][17]
This protocol is effective for removing many common interfering substances.[9][12]
-
Sample Preparation: Place up to 100 µL of your protein sample into a 1.5 mL microcentrifuge tube.
-
Add Acetone (B3395972): Add at least 4 volumes (e.g., 400 µL for a 100 µL sample) of ice-cold (-20°C) acetone to the tube.[18]
-
Incubate: Vortex briefly and incubate the mixture at -20°C for at least 60 minutes to precipitate the protein.[18] For very dilute samples, incubation can be extended overnight.
-
Centrifuge: Centrifuge the tubes at maximum speed (>13,000 x g) for 10-15 minutes in a pre-chilled (4°C) microcentrifuge to pellet the protein.[9][18]
-
Wash: Carefully decant and discard the supernatant, which contains the SMS. Add 200 µL of ice-cold acetone to wash the pellet, centrifuge again for 5 minutes, and discard the supernatant.
-
Dry: Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make the protein difficult to resolubilize.[9]
-
Resuspend: Resuspend the protein pellet in a buffer compatible with your protein assay (e.g., ultrapure water or PBS). Vortex thoroughly to ensure the protein is fully dissolved. Use this resuspended solution for your assay.
This method is highly efficient for quantitative protein recovery and removing substances that interfere with BCA and Lowry assays.[8][12]
-
Sample Preparation: Place up to 100 µL of your protein sample into a 1.5 mL microcentrifuge tube.
-
Add Deoxycholate (DOC): Add 1/100th volume of a 0.15% sodium deoxycholate solution. Vortex and let stand for 10 minutes. This step aids in co-precipitation.
-
Add TCA: Add 1/10th volume of a 72% Trichloroacetic Acid (TCA) solution. Vortex well. The solution should appear cloudy.
-
Incubate & Centrifuge: Incubate on ice for 15 minutes, then centrifuge at maximum speed for 15 minutes to pellet the protein.
-
Wash: Carefully discard the supernatant. Wash the pellet with 200 µL of ice-cold acetone to remove residual TCA, centrifuge for 5 minutes, and discard the supernatant.
-
Dry & Resuspend: Air-dry the pellet and resuspend it in a compatible buffer as described in the acetone precipitation protocol. The pellet may require neutralization with a small amount of a basic solution (e.g., 10 mM Tris, pH 8.0) before resuspension in the final buffer.
Mechanism of SMS Interference in the Bradford Assay
The Bradford assay's mechanism provides a clear example of how anionic detergents like SMS cause interference.
Caption: Mechanism of SMS interference in the Bradford protein assay.
References
- 1. apexbt.com [apexbt.com]
- 2. absbio.com [absbio.com]
- 3. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. タンパク質アッセイの化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Pierce™ Detergent Compatible Bradford Assay Kit 300 Test Tube Assays | Buy Online [thermofisher.com]
- 14. Detergent Compatible Bradford Protein Assay Kit (800T) [sbsgenetech.com]
- 15. bio-rad.com [bio-rad.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 18. Protein Precipitation Methods for Proteomics [biosyn.com]
refining cell lysis protocols using Sodium myreth sulfate for improved yield
Welcome to the technical support center for utilizing Sodium Myreth Sulfate (B86663) (SMS) in cell lysis protocols. This resource is designed for researchers, scientists, and drug development professionals who are exploring the use of SMS for improved protein yield and tailored cell lysis applications. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to assist in the successful implementation of SMS in your laboratory workflows.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using Sodium Myreth Sulfate for cell lysis.
| Problem | Potential Cause | Suggested Solution |
| Low Protein Yield | Insufficient Lysis: The concentration of this compound may be too low to effectively disrupt the cell membranes of your specific cell type. | Gradually increase the concentration of SMS in your lysis buffer (e.g., in 0.1% increments). Optimize incubation time and temperature to enhance lysis efficiency. |
| Protein Degradation: Proteases released during cell lysis are degrading the target protein(s). | Add a protease inhibitor cocktail to your lysis buffer immediately before use. Perform all cell lysis steps on ice or at 4°C to minimize enzymatic activity. | |
| Protein Precipitation: The physicochemical properties of the lysis buffer (e.g., pH, ionic strength) may be causing your protein of interest to precipitate. | Adjust the pH and salt concentration (e.g., NaCl) of your lysis buffer. Consider adding stabilizing agents such as glycerol. | |
| High Viscosity of Lysate | Genomic DNA Release: Lysis of cells releases genomic DNA, which can make the lysate viscous and difficult to handle. | Add DNase I to the lysis buffer to digest the released DNA. Alternatively, sonicate the lysate on ice to shear the DNA. |
| Protein Denaturation/Loss of Activity | Harsh Lysis Conditions: As an anionic surfactant, SMS can denature some sensitive proteins, similar to SDS. | Decrease the concentration of SMS. Reduce the incubation time or temperature. Consider using SMS in combination with a milder non-ionic detergent. |
| Incomplete Solubilization of Membrane Proteins | Inadequate Detergent Strength: The concentration of SMS may not be sufficient to effectively solubilize integral membrane proteins. | Increase the SMS concentration. Combine SMS with another detergent, such as a non-ionic or zwitterionic one, to enhance solubilization. |
| Interference with Downstream Applications | Detergent Carryover: Residual SMS in the lysate can interfere with subsequent assays (e.g., immunoassays, mass spectrometry). | Perform a buffer exchange step using dialysis or a desalting column to remove the detergent.[1] Consider a protein precipitation step (e.g., acetone (B3395972) precipitation) to separate proteins from the detergent-containing buffer. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why consider it for cell lysis?
A1: this compound (SMS) is an anionic surfactant and detergent.[2] It is structurally similar to Sodium Laureth Sulfate (SLES) and Sodium Dodecyl Sulfate (SDS).[3] Its potential application in cell lysis stems from its amphipathic nature, which allows it to disrupt the lipid bilayer of cell membranes, thereby releasing intracellular contents.[4] Researchers might consider SMS as a potential alternative to harsher detergents like SDS, with the hypothesis that its slightly different chemical structure could offer a balance between effective lysis and preservation of protein integrity for certain applications.
Q2: How does this compound differ from SDS?
A2: this compound and Sodium Dodecyl Sulfate (SDS) are both anionic surfactants used for cell lysis. The primary difference lies in their chemical structure. SMS is very similar to sodium laureth sulfate, with the main distinction being two additional carbons in the fatty alcohol portion of the hydrophobic tail.[2][3] This structural variance may influence its detergent properties, such as its critical micelle concentration (CMC) and interaction with proteins, potentially making it a milder denaturant than SDS under certain conditions.
Q3: What is a good starting concentration for SMS in a lysis buffer?
A3: For a starting point, you can consider using a concentration range similar to that of other anionic detergents in lysis buffers. A concentration between 0.1% and 1.0% (w/v) in a buffered solution (e.g., Tris-HCl or HEPES at a physiological pH) is a reasonable starting point for optimization. The optimal concentration will depend on the cell type and the specific proteins being extracted.
Q4: Is SMS compatible with protease inhibitors and other buffer additives?
A4: Yes, this compound should be compatible with common additives used in lysis buffers, such as protease and phosphatase inhibitors, salts (e.g., NaCl for modulating ionic strength), and chelating agents like EDTA. It is always recommended to prepare the complete lysis buffer fresh, adding inhibitors just before use.
Q5: Can SMS be used for lysing all types of cells?
A5: SMS, as an anionic detergent, is expected to be effective in lysing mammalian and insect cells. For bacterial, yeast, or plant cells, which have a cell wall, it will likely need to be used in conjunction with enzymatic (e.g., lysozyme (B549824) for bacteria) or mechanical disruption methods (e.g., sonication, bead beating) for efficient lysis.
Experimental Protocols
Protocol 1: General Cell Lysis of Adherent Mammalian Cells using SMS-based Buffer
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
SMS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound.
-
Protease Inhibitor Cocktail (100X)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Culture adherent cells to approximately 80-90% confluency.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Prepare the complete lysis buffer by adding the protease inhibitor cocktail to the SMS Lysis Buffer to a 1X final concentration.
-
Add an appropriate volume of complete, ice-cold SMS Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Incubate the plate on ice for 10-15 minutes.
-
Using a cell scraper, gently scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate gently for 15 seconds.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
The lysate is now ready for protein quantification and downstream applications. Store at -80°C for long-term use.
Protocol 2: Sonication-Assisted Lysis of Suspension Cells using SMS
Materials:
-
Suspension cell culture
-
Phosphate-Buffered Saline (PBS), ice-cold
-
SMS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% (w/v) this compound.
-
Protease Inhibitor Cocktail (100X)
-
DNase I (optional)
-
Conical tubes
-
Refrigerated centrifuge
-
Sonicator with a microtip
Procedure:
-
Pellet the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
Prepare the complete lysis buffer with protease inhibitors (and DNase I if needed).
-
Resuspend the cell pellet in an appropriate volume of complete, ice-cold SMS Lysis Buffer.
-
Incubate the cell suspension on ice for 10 minutes.
-
Sonicate the sample on ice using short pulses (e.g., 3-4 cycles of 10 seconds on, 20 seconds off) to lyse the cells and shear DNA. Avoid frothing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a fresh, pre-chilled tube.
-
Proceed with protein quantification and subsequent experiments.
Visualizations
Caption: A general experimental workflow for cell lysis using a this compound-based buffer.
Caption: A troubleshooting decision tree for addressing low protein yield in cell lysis experiments.
References
challenges in using Sodium myreth sulfate for denaturing high molecular weight proteins
Technical Support Center: Sodium Myreth Sulfate (B86663) (SMS) for Protein Denaturation
Welcome to the technical support center for protein denaturation. This resource provides specialized guidance for researchers, scientists, and drug development professionals who are exploring the use of Sodium myreth sulfate (SMS) for denaturing high molecular weight (HMW) proteins, particularly as an alternative to the more common Sodium dodecyl sulfate (SDS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (SMS) and how does it differ from SDS?
This compound (SMS) is an anionic surfactant composed of a myristyl (C14) hydrophobic tail, a chain of ethoxylate groups, and a terminal sulfate group. It differs significantly from Sodium dodecyl sulfate (SDS), which has a dodecyl (C12) tail and a sulfate group without any intervening ethoxylate units. The presence of the ethoxy chain in SMS gives it different physicochemical properties, potentially making it a milder detergent than SDS.
Q2: What is the mechanism of detergent-based protein denaturation?
Detergents like SDS and SMS denature proteins by disrupting their complex three-dimensional structures.[1] The process involves several steps:
-
Binding: The hydrophobic tails of the detergent molecules insert into the hydrophobic core of the protein.[2][3]
-
Disruption: This binding process disrupts the internal hydrophobic and ionic interactions that maintain the protein's native secondary and tertiary structures, causing it to unfold.[2][4]
-
Complex Formation: At concentrations above the critical micelle concentration (CMC), the detergent molecules form micellar structures that surround the unfolded polypeptide chain.[2][5]
-
Charge Impartation: Anionic detergents like SDS coat the protein with a uniform negative charge, which is crucial for separating proteins by size in polyacrylamide gel electrophoresis (PAGE).[6][7]
Q3: Why would a researcher consider using SMS over the gold-standard SDS?
While SDS is a powerful and widely used denaturant, researchers might explore alternatives like SMS for several hypothetical reasons:
-
Milder Denaturation: The ethoxylate chain in SMS may reduce its denaturing potency, which could be advantageous for specific applications where complete, harsh unfolding is undesirable.
-
Solubility: SMS may offer different solubility characteristics for certain proteins or protein complexes.
-
Downstream Compatibility: In some (largely unexplored) cases, SMS might exhibit less interference with downstream applications like mass spectrometry or certain immunological assays compared to SDS, which is known to be problematic and often requires removal.[8]
Q4: What are the primary challenges when denaturing high molecular weight (HMW) proteins?
HMW proteins (>150 kDa) present unique challenges regardless of the detergent used. These include:
-
Incomplete Denaturation: Their large size and complex domain structures can make them resistant to complete unfolding.
-
Aggregation: Partially denatured HMW proteins can expose hydrophobic patches, leading to aggregation, especially upon heating.[9] Heating large proteins at gentler temperatures (e.g., 70°C) is often recommended to prevent this.[9]
-
Inefficient Gel Migration & Transfer: Large protein-detergent complexes migrate slowly through polyacrylamide gels and can be difficult to transfer efficiently to membranes for techniques like Western blotting.[10]
Troubleshooting Guide for HMW Proteins
Problem: My HMW protein appears incompletely denatured after treatment with SMS.
-
Likely Cause: SMS is likely a milder detergent than SDS due to its ethoxylated structure. Its capacity to disrupt the complex tertiary and quaternary structures of HMW proteins may be insufficient at standard concentrations and temperatures.
-
Solutions:
-
Increase SMS Concentration: Perform a titration experiment with increasing concentrations of SMS in your sample buffer to find the optimal level for your protein.
-
Optimize Incubation Conditions: Increase the incubation time with the SMS buffer. While high heat can cause aggregation in HMW proteins, a longer incubation at a lower temperature (e.g., 5-10 minutes at 70°C) may be more effective than the standard 5 minutes at 95-100°C used for smaller proteins.[9]
-
Add a Chaotropic Agent: Consider adding a chaotropic agent like urea (B33335) (2-4 M) to the sample buffer to aid in disrupting hydrogen bonds and facilitating denaturation.
-
Ensure Reducing Conditions: HMW proteins often contain numerous disulfide bonds. Ensure a sufficient concentration of a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) is present to break these bonds.[7]
-
Problem: I'm observing protein precipitation or aggregation when using SMS.
-
Likely Cause: This can stem from two main issues:
-
Insufficient Denaturation: As mentioned above, incomplete unfolding can expose hydrophobic regions that cause proteins to clump together.[9]
-
Inadequate Solubilization: The SMS concentration may be too low to effectively coat and solubilize the large surface area of the unfolded HMW protein, leading to aggregation.
-
-
Solutions:
-
Optimize SMS-to-Protein Ratio: Ensure you are using a sufficient excess of SMS. A common starting point for SDS is a weight ratio of 1.4g of detergent per 1g of protein; a higher ratio may be needed for SMS.[11]
-
Modify Heating Protocol: Avoid boiling. Heat the sample at 70°C for 10 minutes to reduce the risk of aggregation common to HMW proteins.[9]
-
Prepare Samples Fresh: Do not store samples for extended periods in the SMS buffer before loading, as aggregation can be time-dependent.
-
Problem: My HMW protein bands are smeared or migrate anomalously in PAGE.
-
Likely Cause: Unlike SDS, which binds uniformly to most proteins at a consistent ratio, the binding characteristics of SMS are not well-documented.[12] The ethoxylate chain could lead to:
-
Heterogeneous Binding: SMS molecules may bind non-uniformly, creating a mixed population of protein-detergent complexes with varying charge-to-mass ratios.
-
Incomplete Charge Masking: SMS may not impart a sufficiently strong or uniform negative charge to fully mask the protein's intrinsic charge, causing migration to be influenced by both size and native charge.
-
-
Solutions:
-
Revert to SDS as a Control: Run a parallel sample prepared with standard SDS-Laemmli buffer to confirm if the issue is specific to SMS. This is a critical troubleshooting step.
-
Optimize Gel System: For HMW proteins, use low-percentage acrylamide (B121943) gels (e.g., 4-8%) or gradient gels to improve resolution.[10] Tris-acetate gels are often recommended for superior separation of HMW proteins compared to standard Tris-glycine gels.[10][13]
-
Add SDS to Transfer Buffer: If performing a Western blot, consider adding a low concentration of SDS (up to 0.02%) to the transfer buffer to help maintain protein solubility and improve mobility out of the gel.[10]
-
Data & Protocols
Table 1: Comparative Properties of SDS vs. This compound (SMS)
| Property | Sodium Dodecyl Sulfate (SDS) | This compound (SMS) - Expected Properties |
| Chemical Structure | C₁₂H₂₅SO₄⁻Na⁺ | C₁₄H₂₉(OCH₂CH₂)ₙOSO₃⁻Na⁺ |
| Hydrophobic Tail | C12 Alkyl Chain | C14 Myristyl Chain |
| Hydrophilic Head | Sulfate | Ethoxylate Chain + Sulfate |
| Denaturing Strength | Strong, Harsh | Milder, less potent (Hypothesized) |
| Binding Uniformity | High and consistent (~1.4g SDS / 1g protein)[11][12] | Potentially lower and less consistent (Hypothesized) |
| Typical Use | Gold standard for denaturing PAGE[7][11] | Primarily in cosmetics; not standard in protein biochemistry |
Experimental Protocol: Starting Method for HMW Protein Denaturation with SMS
This protocol is a suggested starting point and requires optimization for your specific protein of interest.
1. Reagent Preparation:
-
4X SMS Sample Buffer:
-
200 mM Tris-HCl, pH 6.8
-
8% (w/v) this compound (SMS)
-
40% (v/v) Glycerol
-
0.08% (w/v) Bromophenol Blue
-
Add just before use: 400 mM Dithiothreitol (DTT)
-
2. Sample Preparation:
-
To 15 µL of your protein sample, add 5 µL of the 4X SMS Sample Buffer.
-
Gently vortex the mixture.
-
Incubate the sample at 70°C for 10 minutes . Critical Note: Avoid boiling HMW proteins to prevent aggregation.[9]
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample briefly to collect the condensate.
3. Electrophoresis:
-
Load the prepared sample into the wells of a low-percentage Tris-acetate or Tris-glycine polyacrylamide gel.[10]
-
Run the gel according to standard procedures, ensuring the electrophoresis apparatus does not overheat. Using an ice pack or performing the run in a cold room can help.
Visual Guides & Workflows
Caption: Experimental workflow for HMW protein denaturation using SMS.
Caption: Troubleshooting flowchart for incomplete denaturation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. Use of anionic denaturing detergents to purify insoluble proteins after overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Khan Academy [khanacademy.org]
- 8. A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of Electrophoresis | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
adjusting ionic strength to optimize Sodium myreth sulfate performance in buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Myreth Sulfate (B86663) (SMS). The focus is on adjusting ionic strength to optimize its performance in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is Sodium Myreth Sulfate (SMS) and what are its primary applications?
This compound is an anionic surfactant and detergent commonly found in personal care products like shampoos, soaps, and toothpaste.[1][2] It is valued for being an effective and inexpensive foaming agent.[1][2] Structurally, it is similar to sodium laureth sulfate, differing by two additional carbons in the fatty alcohol portion of its hydrophobic tail.[1] Its key functions in formulations include cleansing, foaming, and emulsifying.[3] SMS is highly soluble in water and is typically used in concentrations ranging from under 5% to over 50%.[4][5]
Q2: How does adjusting the ionic strength of a buffer affect the performance of this compound?
Adjusting the ionic strength, typically by adding a salt like sodium chloride (NaCl), significantly impacts the behavior of anionic surfactants such as SMS. The addition of salt can enhance the performance of surfactants by reducing the interfacial tension (IFT) between oil and water phases.[6] The presence of salt ions in the solution helps to shield the electrostatic repulsion between the negatively charged head groups of the SMS molecules, which promotes their packing at interfaces and the formation of micelles at lower concentrations.[7] This can lead to improved emulsification, foaming, and detergency. However, there is an optimal salt concentration, beyond which performance may decrease.[6]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important for SMS performance?
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form spontaneously.[8] Below the CMC, surfactant molecules exist primarily as individual monomers in the solution. At the CMC, the surface of the liquid is saturated with surfactant molecules, and any further addition results in the formation of spherical aggregates called micelles. This point typically corresponds to the maximum reduction in surface tension.[8][9] Understanding the CMC is crucial because many of the key properties of surfactants, such as detergency, solubilization, and emulsification, are most effective at or above this concentration.[10]
Q4: How does increasing the ionic strength influence the CMC of this compound?
Increasing the ionic strength of an SMS solution by adding salt will generally decrease its CMC. The added salt ions (cations) reduce the electrostatic repulsion between the anionic head groups of the SMS molecules.[11] This shielding effect makes it easier for the surfactant molecules to aggregate, thus lowering the concentration required for micelle formation.[11] This phenomenon allows for the desired surfactant properties to be achieved at a lower concentration, which can be more cost-effective.[11]
Q5: Are there potential negative effects of excessively high ionic strength on SMS performance?
Yes, while moderate increases in ionic strength can be beneficial, excessively high salt concentrations can lead to a decrease in surfactant performance. This is often referred to as "salting out." At very high ionic strengths, the surfactant may become less soluble and could precipitate out of the solution.[12] Furthermore, excessive salt can lead to a collapse of foam and destabilization of emulsions.[13] For instance, in some anionic surfactant systems, as salt concentration increases, the interfacial tension first decreases to a minimum and then begins to increase again.[7] Therefore, it is critical to determine the optimal ionic strength for a specific application.
Troubleshooting Guide
Problem: My SMS-based buffer is exhibiting poor foaming.
-
Possible Cause: The ionic strength of your buffer may be outside the optimal range for foam generation and stability. Both insufficient and excessive salt concentrations can negatively impact foaming properties.
-
Troubleshooting Steps:
-
Establish a Baseline: Prepare your SMS buffer without any added salt and measure its foam volume and stability using a standard method like the Ross-Miles test.
-
Systematic Salt Addition: Create a series of SMS buffer solutions with incrementally increasing concentrations of a salt, such as NaCl (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).
-
Evaluate Foaming Performance: Measure the foam volume and stability for each salt concentration. Anionic surfactants often show improved foam stability with higher concentrations, but this can decrease beyond an optimal point.[13]
-
Identify the Optimum: Plot foam volume/stability against the salt concentration to identify the optimal ionic strength for your system.
-
Problem: The emulsion I prepared using an SMS buffer is unstable and separating.
-
Possible Cause: The ionic strength may not be optimized to facilitate the formation of a stable emulsion. The packing of surfactant molecules at the oil-water interface is crucial for emulsion stability and is highly dependent on ionic strength.
-
Troubleshooting Steps:
-
Prepare a Control Emulsion: Formulate your emulsion with the SMS buffer in the absence of added salt and evaluate its stability over 24 hours using the Emulsification Index (E24) method.[14]
-
Vary the Ionic Strength: Prepare identical emulsions, but vary the salt concentration in the aqueous phase in a systematic manner (e.g., 0.1 M, 0.2 M, 0.5 M, 1.0 M NaCl).
-
Measure Emulsion Stability: Calculate the E24 for each sample. A higher E24 value indicates a more stable emulsion.[14]
-
Determine the Optimal Range: Identify the salt concentration that yields the highest and most stable E24 value. The presence of salt can enhance the synergistic effect of the surfactant, leading to a reduction in interfacial tension and improved emulsion stability.[11]
-
Problem: I am observing precipitation or cloudiness in my SMS buffer after adding salt.
-
Possible Cause: You may have exceeded the solubility limit of the surfactant at that particular salt concentration, a phenomenon known as "salting out." Anionic surfactants can precipitate in brine with high concentrations of dissolved salts.[12]
-
Troubleshooting Steps:
-
Determine the Cloud Point: Gradually add a concentrated salt solution to your SMS buffer while monitoring for the first sign of turbidity or precipitation. This will give you an indication of the maximum tolerable ionic strength.
-
Test Different Salts: Some salts may have a more pronounced salting-out effect than others. Consider testing alternative salts (e.g., KCl, MgSO₄) to see if they offer better compatibility at the desired ionic strength.
-
Adjust Surfactant Concentration: In some cases, increasing the surfactant concentration may increase its tolerance to higher ionic strengths. However, this should be balanced against cost and other formulation requirements.
-
Consider Co-surfactants: The addition of a non-ionic co-surfactant can sometimes improve the stability of anionic surfactants in high salinity environments.[12]
-
Impact of Ionic Strength on Anionic Surfactant Performance
The following table summarizes the general effects of increasing ionic strength (by adding salt) on key performance parameters of anionic surfactants like this compound. The optimal values will vary depending on the specific surfactant, buffer composition, temperature, and application.
| Parameter | Effect of Increasing Ionic Strength | Rationale |
| Critical Micelle Concentration (CMC) | Decreases | Salt ions shield the electrostatic repulsion between surfactant head groups, facilitating micelle formation at lower concentrations.[11] |
| Surface Tension at CMC | Generally Decreases or remains stable | Increased packing of surfactant molecules at the air-water interface leads to a more significant reduction in surface tension. |
| Foam Volume & Stability | Initially Increases, then may Decrease | Moderate salt levels can enhance foam stability by affecting the properties of the liquid films. However, excessive salt can lead to foam collapse.[13] |
| Emulsification Capacity | Initially Increases, then may Decrease | Optimal ionic strength improves the packing of surfactant molecules at the oil-water interface, creating a more stable emulsion.[11] Very high salt levels can destabilize the emulsion. |
| Interfacial Tension (IFT) | Decreases to a minimum, then may Increase | Salt enhances the adsorption of surfactant molecules at the oil-water interface, reducing IFT.[6][7] Beyond an optimal concentration, this effect can reverse. |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) via Surface Tension Measurement
This protocol describes the use of the Du Noüy ring or Wilhelmy plate method to measure surface tension and determine the CMC of SMS at different ionic strengths.
Materials:
-
Surface Tensiometer (with Du Noüy ring or Wilhelmy plate attachment)
-
This compound (SMS)
-
Buffer solution of choice
-
Selected salt (e.g., NaCl)
-
High-purity deionized water
-
A series of clean glass beakers
-
Magnetic stirrer and stir bars
Methodology:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of SMS in the desired buffer (e.g., 10 g/L).
-
Prepare a stock solution of the salt in the same buffer (e.g., 1 M NaCl).
-
-
Prepare Test Solutions:
-
Create a series of dilutions of the SMS stock solution in the buffer to cover a range of concentrations both below and above the expected CMC.
-
Repeat this process for different fixed concentrations of the salt (e.g., create a full dilution series in a buffer containing 0.1 M NaCl, and another in 0.5 M NaCl).
-
-
Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Surface Tension Measurement:
-
Pour a test solution into a clean beaker with a stir bar and allow it to equilibrate to the desired temperature.
-
Measure the surface tension of the solution using the tensiometer.[15] Ensure the ring or plate is thoroughly cleaned between measurements.
-
Repeat the measurement for each dilution in the series.
-
-
Data Analysis:
-
Plot surface tension (mN/m) as a function of the logarithm of the SMS concentration.
-
The plot will typically show two distinct linear regions. The point at which these two lines intersect is the CMC.[8]
-
Compare the CMC values obtained at different ionic strengths.
-
Protocol 2: Assessment of Foam Stability (Ross-Miles Method)
This method provides a standardized way to measure foam generation and stability.
Materials:
-
Ross-Miles foam measurement apparatus (a jacketed glass column with a reservoir funnel)
-
Thermostatic water bath
-
SMS buffer solutions at various ionic strengths
-
Stopwatch
Methodology:
-
Apparatus Setup:
-
Set up the Ross-Miles apparatus and circulate water from the thermostatic bath to maintain a constant temperature.
-
Add 200 mL of the test solution to the bottom of the column.
-
-
Foam Generation:
-
Add 50 mL of the same test solution to the reservoir funnel.
-
Open the stopcock and allow the solution from the funnel to fall into the column, starting the stopwatch as the solution begins to drain. This process generates foam.[16]
-
-
Measurement:
-
Once the funnel is empty, immediately record the initial height of the foam in the column.
-
Record the foam height at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
-
-
Data Analysis:
-
Compare the initial foam height and the rate of foam collapse across the different ionic strength solutions to determine the optimal conditions for foam performance.
-
Protocol 3: Evaluation of Emulsification Capacity (Emulsification Index - E24)
This protocol quantifies the ability of an SMS solution to form and stabilize an oil-in-water emulsion.[14]
Materials:
-
SMS buffer solutions at various ionic strengths
-
A hydrocarbon phase (e.g., kerosene, hexadecane, or a relevant oil)
-
Graduated test tubes with screw caps
-
Vortex mixer
-
Ruler
Methodology:
-
Mixing:
-
In a graduated test tube, add equal volumes (e.g., 5 mL) of the SMS buffer solution and the hydrocarbon phase.[14]
-
-
Emulsification:
-
Cap the tube securely and vortex the mixture at high speed for 2 minutes to form an emulsion.[14]
-
-
Incubation:
-
Allow the test tube to stand undisturbed at room temperature for 24 hours.[14]
-
-
Measurement:
-
After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.[14]
-
-
Calculation:
-
Calculate the Emulsification Index (E24) using the following formula:
-
E24 (%) = (Height of Emulsion Layer / Total Height of Liquid) x 100
-
-
-
Data Analysis:
-
A higher E24 value indicates greater emulsion stability. Compare the E24 values for the different ionic strength solutions to identify the optimum for emulsification.
-
Visualizations
Caption: Impact of Ionic Strength on SMS Micellization and Performance.
Caption: Workflow for Optimizing Ionic Strength in SMS Buffers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Sodium_myreth_sulfate [chemeurope.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. rawsource.com [rawsource.com]
- 5. View Attachment [cir-reports.cir-safety.org]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Effect of Salt and Anionic Surfactants on Interfacial Tension Reduction: Insights from Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. commons.erau.edu [commons.erau.edu]
- 9. open.library.ubc.ca [open.library.ubc.ca]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enhancing Aqueous Stability of Anionic Surfactants in High Salinity and Temperature Conditions with SiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Foam stability test for surfactants in enhanced oil recovery" by Vipada Sansen [digital.car.chula.ac.th]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
comparative study of Sodium myreth sulfate and Sodium lauryl sulfate (SLS) in protein denaturation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sodium Myreth Sulfate (B86663) (SMS) and Sodium Lauryl Sulfate (SLS) concerning their effects on protein denaturation. The information herein is supported by established experimental data and methodologies to assist in the selection of appropriate surfactants for research and formulation development.
Introduction to the Surfactants
Sodium Lauryl Sulfate (SLS) is an anionic surfactant extensively studied and widely used in biochemical applications for its potent protein-denaturing capabilities.[1] Its mechanism involves disrupting non-covalent bonds within protein structures, leading to the loss of their native conformation.[2] Sodium Myreth Sulfate (SMS), a member of the Sodium Laureth Sulfate (SLES) family, is also an anionic surfactant but is structurally differentiated by the presence of ethylene (B1197577) oxide units (ethoxylation) between the alkyl chain and the sulfate group. This structural modification generally results in a milder surfactant.[3] While direct comparative studies on protein denaturation are limited, the influence of ethoxylation provides a basis for assessing their relative impact.
Mechanism of Action in Protein Denaturation
Anionic surfactants like SLS and SMS primarily denature proteins through a two-stage process. Initially, at low concentrations, surfactant monomers bind to charged sites on the protein. As the concentration increases towards the critical micelle concentration (CMC), cooperative binding occurs where the hydrophobic tails of the surfactant penetrate the protein's hydrophobic core.[4] This binding disrupts the tertiary and secondary structures, driven by both hydrophobic interactions and electrostatic repulsion between the negatively charged sulfate headgroups, which forces the protein to unfold.[2][4]
The key difference lies in the ethoxy groups of SMS. These groups increase the hydrophilicity and the size of the headgroup, which is believed to reduce the surfactant's ability to penetrate deep into the protein core, resulting in a less aggressive denaturation profile compared to SLS.[3][5] Research comparing SLS and SLES for decellularization of tissues has shown that SLES better preserves extracellular matrix components like collagen, implying a gentler action on proteins.[3][5]
Quantitative Data on Protein Denaturation
| Surfactant | Protein Model | Method | Key Findings | Reference |
| Sodium Lauryl Sulfate (SLS) | Human Serum Albumin (HSA) | Far-UV Circular Dichroism | Decrease in α-helices, increase in β-sheets and random coils upon addition of SDS. | [6] |
| Sodium Lauryl Sulfate (SLS) | Bovine Carbonic Anhydrase II (BCA) | Capillary Electrophoresis | Rate of denaturation increases significantly with small increases in SDS concentration just below the CMC. | [7] |
| Sodium Lauryl Sulfate (SLS) | β-lactoglobulin, Transferrin | Taylor Dispersion Analysis | The minimal concentration of SDS needed to change the native conformation was 4.3 x 10⁻⁴ M. | [8][9] |
| Sodium Lauryl Sulfate (SLS) | Insulin | Taylor Dispersion Analysis | The minimal concentration of SDS needed to change the native conformation was 2.3 x 10⁻⁴ M. | [8][9] |
| This compound (SMS) / SLES | Porcine Liver Tissue | Light Microscopy | SLES shows better preservation of the natural tissue architecture compared to SLS, suggesting milder protein interaction. | [3] |
Visualizing the Comparison and Experimental Workflow
The logical distinction between SLS and SMS and a typical experimental workflow for analysis are depicted below.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. cetjournal.it [cetjournal.it]
- 4. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Sodium Lauryl Sulfate and Sodium Lauryl Ether Sulfate Detergents for Decellularization of Porcine Liver for Tissue Engineering Applications | Chemical Engineering Transactions [cetjournal.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Denaturation of Proteins by SDS and by Tetra-alkylammonium Dodecyl Sulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Denaturation of proteins by surfactants studied by the Taylor dispersion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Denaturation of proteins by surfactants studied by the Taylor dispersion analysis | PLOS One [journals.plos.org]
Validating Sodium Myreth Sulfate as a Potential Alternative to SDS in Polyacrylamide Gel Electrophoresis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sodium Myreth Sulfate (B86663) (SMS) as a potential alternative to the universally used Sodium Dodecyl Sulfate (SDS) in Polyacrylamide Gel Electrophoresis (PAGE). Due to a lack of direct comparative studies, this document focuses on a theoretical validation based on the physicochemical properties of both detergents and proposes an experimental framework for validation.
Introduction to SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a cornerstone technique in biochemistry and molecular biology for the separation of proteins based on their molecular weight.[1] The method's efficacy hinges on the action of SDS, an anionic detergent that performs two critical functions:
-
Protein Denaturation: SDS disrupts the non-covalent bonds that maintain a protein's secondary, tertiary, and quaternary structures, effectively unfolding the protein into a linear polypeptide chain.[2][3]
-
Imparting Uniform Negative Charge: SDS binds to the polypeptide backbone at a relatively constant ratio (approximately 1.4 grams of SDS per gram of protein), masking the intrinsic charge of the protein.[1][4] This results in a uniform negative charge-to-mass ratio across all proteins in a sample.
Consequently, when subjected to an electric field in a polyacrylamide gel matrix, the migration of the SDS-protein complexes is primarily dependent on their size, allowing for the determination of their molecular weights.[5][6]
Sodium Myreth Sulfate (SMS): A Potential Alternative?
This compound (SMS) is an anionic surfactant and detergent that is structurally similar to SDS. It is the sodium salt of sulfated, ethoxylated myristyl alcohol.[7][8] Its chemical formula is CH₃(CH₂)₁₂CH₂(OCH₂CH₂)nOSO₃Na, where 'n' represents the number of ethoxy groups, typically averaging between 1 and 4.[7][9] The key structural difference from SDS (CH₃(CH₂)₁₁OSO₃Na) is the presence of a longer alkyl chain (myristyl, C14 vs. lauryl, C12) and the inclusion of ethoxy groups.[8]
Theoretical Comparison: SMS vs. SDS in PAGE
While experimental data is lacking, a theoretical comparison can be drawn based on the known properties of SMS and the requirements of PAGE.
Data Presentation: Physicochemical Properties
| Property | Sodium Dodecyl Sulfate (SDS) | This compound (SMS) | Potential Implication for PAGE |
| Chemical Formula | C₁₂H₂₅NaO₄S | CH₃(CH₂)₁₃(OCH₂CH₂)nOSO₃Na | The longer myristyl chain and ethoxy groups in SMS may influence its interaction with proteins. |
| Molecular Weight | ~288.38 g/mol | ~448.6 g/mol [8][10] | The higher molecular weight of SMS might slightly alter the overall mass of the protein-detergent complex. |
| Critical Micelle Concentration (CMC) | ~8.2 mM in pure water at 25°C[11] | Estimated 1-5 mM[12] | A lower CMC suggests that SMS is more surface-active and forms micelles at lower concentrations. This could potentially lead to more efficient protein denaturation and solubilization at lower detergent concentrations. |
| Hydrophobicity | C12 alkyl chain | C14 alkyl chain (myristyl) | The longer hydrophobic tail of SMS may lead to stronger interactions with the hydrophobic cores of proteins, potentially enhancing denaturation. |
| Hydrophilicity | Sulfate head group | Ethoxylated sulfate head group | The presence of ethoxy groups in SMS increases its hydrophilicity, which might improve the solubility of some protein-detergent complexes. |
| Protein Denaturation | Well-established strong denaturant[2] | Expected to be a strong denaturant due to its amphipathic nature. | The combination of a longer hydrophobic chain and flexible ethoxy groups could potentially make SMS an even more effective denaturant for certain classes of proteins, particularly those with extensive hydrophobic regions. |
| Charge Impartation | Binds to proteins, imparting a uniform negative charge.[6] | Expected to bind to proteins and impart a negative charge via its sulfate group. | The binding ratio of SMS to protein is unknown and would need to be determined experimentally to ensure a consistent charge-to-mass ratio. The larger size of the SMS molecule might result in a different binding stoichiometry compared to SDS. |
Experimental Protocols for Validation
To validate SMS as a viable alternative to SDS in PAGE, a series of experiments should be conducted. The following protocols provide a framework for this validation.
Standard SDS-PAGE Protocol (Laemmli, 1970)
This established protocol serves as the control for comparison.
Materials:
-
Acrylamide/Bis-acrylamide solution (30%)
-
1.5 M Tris-HCl, pH 8.8
-
1.0 M Tris-HCl, pH 6.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
10X Running Buffer (0.25 M Tris, 1.92 M Glycine, 1% (w/v) SDS)
-
2X Sample Buffer (Laemmli buffer): 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8
-
Protein standards of known molecular weights
-
Protein sample
-
Coomassie Brilliant Blue or other protein stain
Methodology:
-
Gel Casting:
-
Assemble gel casting apparatus.
-
Prepare the resolving gel solution (e.g., 10% acrylamide) using the appropriate volumes of acrylamide/bis-acrylamide, 1.5 M Tris-HCl (pH 8.8), 10% SDS, 10% APS, and TEMED.
-
Pour the resolving gel and overlay with water or isopropanol. Allow to polymerize.
-
Remove the overlay and pour the stacking gel solution (e.g., 4% acrylamide) containing 1.0 M Tris-HCl (pH 6.8), 10% SDS, 10% APS, and TEMED. Insert the comb and allow to polymerize.
-
-
Sample Preparation:
-
Mix the protein sample with an equal volume of 2X Sample Buffer.
-
Heat the mixture at 95-100°C for 5 minutes to denature the proteins.
-
-
Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X Running Buffer.
-
Load the prepared protein samples and molecular weight standards into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Disassemble the apparatus and stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Destain the gel to remove background staining and visualize the separated protein bands.
-
Proposed SMS-PAGE Protocol for Validation
This protocol outlines the necessary modifications to test the efficacy of SMS.
Materials:
-
All materials from the standard SDS-PAGE protocol, with the following substitution:
-
10% (w/v) this compound (SMS) solution in place of the 10% SDS solution.
Methodology:
-
Gel Casting:
-
Follow the standard protocol, but substitute the 10% SDS solution with the 10% SMS solution in both the resolving and stacking gel recipes.
-
-
Sample Preparation:
-
Prepare a modified 2X Sample Buffer by replacing the 4% SDS with 4% SMS.
-
Mix the protein sample with an equal volume of the modified 2X SMS Sample Buffer.
-
Heat the mixture at 95-100°C for 5 minutes.
-
-
Electrophoresis:
-
Prepare a modified 1X Running Buffer by replacing the 1% SDS with 1% SMS.
-
Assemble the gel and fill the electrophoresis apparatus with the modified running buffer.
-
Load the samples and run the gel under the same conditions as the standard SDS-PAGE.
-
-
Staining and Visualization:
-
Stain and destain the gel using the same procedure as for the standard SDS-PAGE.
-
Evaluation Criteria:
The performance of SMS-PAGE should be evaluated based on the following metrics in comparison to the standard SDS-PAGE:
-
Resolution and Band Sharpness: Are the protein bands as sharp and well-resolved in the SMS-PAGE gel?
-
Protein Mobility and Molecular Weight Estimation: Do the proteins migrate according to their molecular weights? A calibration curve using the protein standards should be generated and compared to that of the SDS-PAGE.
-
Denaturation Efficiency: Are there any signs of incomplete denaturation, such as smearing or anomalous migration patterns? This could be further investigated using proteins with known complex structures.
-
Staining Efficiency: Does the staining procedure work as effectively for proteins separated by SMS-PAGE?
Mandatory Visualizations
Diagrams of Experimental Workflows
References
- 1. SDS-PAGE - Wikipedia [en.wikipedia.org]
- 2. Mechanism of SDS-PAGE in Protein Separation | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Preparing protein samples for sds-page [ruf.rice.edu]
- 4. Denaturing Protein Electrophoresis: SDS-PAGE - National Diagnostics [nationaldiagnostics.com]
- 5. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. Khan Academy [khanacademy.org]
- 7. View Attachment [cir-reports.cir-safety.org]
- 8. This compound - Ataman Kimya [atamanchemicals.com]
- 9. Sodium_myreth_sulfate [chemeurope.com]
- 10. This compound | C20H41NaO7S | CID 23682189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buy this compound | 25446-80-4 [smolecule.com]
A Comparative Guide to Cell Lysis Efficiency: Sodium Myreth Sulfate vs. Non-Ionic Detergents
For Researchers, Scientists, and Drug Development Professionals
The initial step of cell lysis is critical for the successful isolation and analysis of intracellular components. The choice of detergent is paramount, as it directly impacts the yield and integrity of the extracted proteins. This guide provides an objective comparison of the cell lysis efficiency of Sodium myreth sulfate (B86663), an anionic detergent, with commonly used non-ionic detergents. This analysis is supported by a summary of available data and detailed experimental protocols to inform your selection process.
Understanding the Detergents: A Tale of Two Mechanisms
Detergents are amphipathic molecules essential for disrupting the cell's lipid bilayer to release its contents. The fundamental difference between Sodium myreth sulfate and non-ionic detergents lies in their chemical properties and mechanism of action.
This compound is an anionic surfactant, placing it in the same class as potent detergents like sodium dodecyl sulfate (SDS). Anionic detergents possess a negatively charged headgroup, which contributes to their strong denaturing capabilities. They are highly effective at solubilizing all cellular membranes, including the nuclear membrane, leading to a high yield of total cellular protein. However, this aggressive lysis often comes at the cost of protein structure and function, as they disrupt protein-protein interactions and cause denaturation.
Non-ionic detergents , such as Triton™ X-100, Tween® 20, and Nonidet P-40 (NP-40), have uncharged, hydrophilic headgroups. This characteristic makes them much milder than their ionic counterparts. They are effective at solubilizing the plasma membrane while often leaving the nuclear membrane intact, which can be advantageous for isolating cytoplasmic proteins.[1][2] Their gentle nature helps to preserve the native structure of proteins and maintain protein-protein interactions, making them the preferred choice for applications like immunoprecipitation and enzyme activity assays.[1][2]
Quantitative Comparison of Protein Yield
| Detergent | Type | Organism/Cell Type | Total Protein Yield (mg/mL) | Notes |
| Hypothetical this compound (similar to SDS) | Anionic | Cultured Mammalian Cells | High (e.g., ~4.2 for SDS) | High yield but causes significant protein denaturation.[3] |
| Triton™ X-100 | Non-ionic | Cultured Mammalian Cells | Moderate (e.g., ~1.44) | Mild, non-denaturing detergent formulation.[3] |
| NP-40 | Non-ionic | Cultured Mammalian Cells | Moderate | Mild lysis agent, good for isolating cytoplasmic proteins.[1] |
| Tween® 20 | Non-ionic | Cultured Mammalian Cells | Moderate | Mild lysis agent, often used in combination with other detergents. |
Experimental Protocols
To achieve reproducible and comparable results when evaluating detergent efficiency, a standardized experimental protocol is essential. Below is a detailed methodology for comparing the cell lysis efficiency of different detergents based on total protein yield.
Objective:
To quantitatively compare the total protein yield from cultured mammalian cells after lysis with this compound and a selection of non-ionic detergents (Triton™ X-100, NP-40, Tween® 20).
Materials:
-
Cultured mammalian cells (e.g., HEK293, HeLa)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffers (prepared fresh):
-
Base Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA
-
Detergent Stock Solutions (10% w/v): this compound, Triton™ X-100, NP-40, Tween® 20
-
Protease Inhibitor Cocktail
-
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Spectrophotometer
Procedure:
-
Cell Culture and Harvesting:
-
Culture cells to 80-90% confluency in appropriate culture dishes.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add 1 mL of ice-cold PBS and gently scrape the cells. For suspension cells, pellet by centrifugation.
-
-
Lysis Buffer Preparation:
-
On the day of the experiment, prepare the different lysis buffers by adding each detergent to the base buffer to a final concentration of 1% (w/v).
-
Immediately before use, add the protease inhibitor cocktail to each lysis buffer according to the manufacturer's instructions.
-
-
Cell Lysis:
-
Resuspend the cell pellet (or scraped cells) in the respective lysis buffer. A typical volume is 100 µL of lysis buffer per 1-2 x 10^6 cells.
-
Incubate the cell suspension on ice for 30 minutes, with gentle vortexing every 10 minutes to ensure thorough lysis.
-
-
Lysate Clarification:
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the insoluble cellular debris.
-
Carefully transfer the supernatant (the protein-containing lysate) to a fresh, pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the total protein concentration in each lysate using a standard protein quantification assay (e.g., BCA assay).
-
Follow the manufacturer's protocol for the chosen assay. Prepare a standard curve using a known protein standard (e.g., Bovine Serum Albumin - BSA).
-
Measure the absorbance of the standards and the unknown samples using a spectrophotometer.
-
Calculate the protein concentration of each sample based on the standard curve.
-
-
Data Analysis:
-
Compare the total protein yield (in mg/mL) obtained with each detergent.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if the differences in protein yield are statistically significant.
-
Visualizing the Process and Impact
Diagrams can help to clarify complex workflows and the theoretical impact of detergent choice on downstream applications.
Caption: Experimental workflow for comparing cell lysis efficiency.
Caption: Impact of detergent choice on downstream signaling analysis.
Conclusion and Recommendations
The selection of a cell lysis detergent is a critical decision that should be guided by the specific goals of the experiment.
-
For maximizing total protein yield , where the native conformation of the protein is not a primary concern (e.g., for SDS-PAGE and Western blotting), a strong anionic detergent like This compound is likely to be highly effective. Its potent solubilizing power ensures the comprehensive disruption of all cellular membranes, leading to a high recovery of total cellular proteins.
-
For applications requiring the preservation of protein structure and function , such as enzyme activity assays, co-immunoprecipitation, or the study of protein-protein interactions, a mild non-ionic detergent is the superior choice. Detergents like Triton™ X-100, NP-40, or Tween® 20 will provide sufficient lysis of the plasma membrane to release cytoplasmic contents while minimizing the risk of denaturation and preserving the integrity of protein complexes.
Ultimately, for novel applications or cell types, empirical testing of a small panel of detergents is recommended to determine the optimal balance between protein yield and the preservation of biological activity.
References
A Researcher's Guide to Sodium Myreth Sulfate: Purity Analysis for Research-Grade Applications
Introduction: Sodium Myreth Sulfate (B86663) (SMS) is an anionic surfactant and detergent commonly found in a variety of commercial personal care products due to its effective foaming and cleansing properties.[1] For researchers, particularly in drug development and biological studies, the transition of such an ingredient from a commercial-grade to a research-grade component necessitates a rigorous analysis of its purity. Impurities, even in trace amounts, can significantly interfere with experimental outcomes, compromise the stability of formulations, and introduce safety risks.[1] This guide provides an objective comparison of typical commercial-grade SMS with the stringent requirements for research applications, offers detailed analytical protocols for purity assessment, and contrasts SMS with a common research-grade alternative.
Characterization of Commercial-Grade Sodium Myreth Sulfate
Commercial-grade this compound is typically supplied as an aqueous solution with an active matter content ranging from 58% to 72%. The remainder consists of water, manufacturing byproducts, and unreacted materials. Understanding the nature and quantity of these impurities is the first step in assessing its suitability for research.
Common Impurities:
-
Inorganic Salts: Sodium chloride and sodium sulfate are common byproducts of the sulfation and neutralization process. A commercial preparation may contain up to 1.5% of each.[2] While seemingly benign, variations in ionic strength can affect the stability of biopharmaceuticals and alter cellular environments in in vitro assays.
-
Unsulfated Alcohol (Myristyl Alcohol): The starting material, myristyl alcohol, may be present in an unsulfated form, with maximum limits around 2.5%.[2] This hydrophobic impurity can impact the surfactant's critical micelle concentration (CMC) and overall performance.
-
Process-Related Contaminants: The ethoxylation process used to manufacture SMS can generate toxic impurities such as ethylene oxide and the suspected carcinogen 1,4-dioxane .[3] For research applications, especially those involving cell culture or preclinical studies, the absence of these compounds is critical.
Purity Requirements for Research-Grade Applications
While there is no universal standard for "research-grade" SMS, the principles applied to other high-purity chemicals in pharmaceutical and biological research provide a clear benchmark. Purity grades such as those defined by the American Chemical Society (ACS) or United States Pharmacopeia (USP) require high assay values (often >95%) and stringent limits on specific impurities.[4] For sensitive applications like drug delivery, ensuring the purity, stability, and safety of surfactants is a primary regulatory and scientific concern.[5]
Comparative Analysis: Commercial SMS vs. Research-Grade Surfactants
To illustrate the disparity, the table below compares the typical specifications of commercial-grade SMS with a well-characterized, high-purity research surfactant, Sodium Dodecyl Sulfate (SDS), and a hypothetical "Research-Grade SMS" that would be suitable for sensitive applications.
| Parameter | Typical Commercial-Grade SMS | Hypothetical Research-Grade SMS | High-Purity Sodium Dodecyl Sulfate (SDS) |
| Assay (Active Ingredient) | 58.0% - 72.0% | ≥ 99.0% | ≥ 99.0%[6] |
| Appearance | Clear, pale yellow liquid[2] | White to off-white powder | White to pale yellow powder[3] |
| Sodium Chloride (NaCl) | ≤ 1.5%[2] | ≤ 0.1% | ≤ 0.2%[4] |
| Sodium Sulfate (Na₂SO₄) | ≤ 1.5%[2] | ≤ 0.2% | ≤ 1.0%[4] |
| Unsulfated Alcohol | ≤ 2.5%[2] | ≤ 0.5% | ≤ 0.5% (as Unsulfated Alcohol)[4] |
| 1,4-Dioxane | Undefined (Potential Contaminant)[3] | Not Detected (< 1 ppm) | Not Applicable |
| Heavy Metals (as Pb) | Undefined | ≤ 5 ppm | ≤ 0.002%[4] |
| Critical Micelle Conc. (CMC) | Variable due to impurities | Well-defined | 7-10 mM |
Experimental Protocols for Purity Assessment
Verifying the purity of a this compound supply requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the active ingredient and key impurities.
This method is adapted from established procedures for analyzing similar surfactants.[7][8]
-
Objective: To quantify the concentration of chloride and sulfate ions.
-
Instrumentation: HPLC system with a conductivity or indirect UV detector.
-
Column: Anion-exchange column (e.g., Hamilton PRP-X100, 250 mm x 4.6 mm, 10 µm).[8]
-
Mobile Phase: A buffered solution, for example, a p-hydroxybenzoic acid buffer with methanol, adjusted to a suitable pH (e.g., 9.0).[8]
-
Flow Rate: 2.0 mL/min.[8]
-
Detection: Indirect UV at 310 nm or conductivity detection.[8]
-
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of known concentrations of NaCl and Na₂SO₄ in high-purity water.
-
Sample Preparation: Accurately weigh a sample of the SMS material, dissolve it in high-purity water to a known volume, and filter through a 0.45 µm filter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the chloride and sulfate peaks by their retention times compared to the standards. Construct a calibration curve and calculate the concentration of each impurity in the sample.
-
This protocol is based on methods for analyzing un-sulfated alcohols in related sulfate surfactants.[9]
-
Objective: To quantify the residual myristyl alcohol and other fatty alcohols.
-
Instrumentation: HPLC system with a Refractive Index (RI) detector.
-
Column: Reversed-Phase C18 column (e.g., Waters Symmetry C18, 150 mm x 4.6 mm, 5 µm).[9]
-
Column Temperature: 50°C.[9]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[9]
-
Flow Rate: 3.0 mL/min.[9]
-
Procedure:
-
Standard Preparation: Prepare calibration standards of myristyl alcohol in the mobile phase.
-
Sample Preparation: Dissolve a precisely weighed amount of the SMS sample in the mobile phase and filter.
-
Analysis: Inject standards and samples. The RI detector is sensitive to bulk property changes and is ideal for analytes like alcohols that lack a UV chromophore.
-
Quantification: Create a calibration curve from the standard responses and determine the concentration of unsulfated alcohol in the sample.
-
Visualization of the Analytical Workflow
The logical flow for the comprehensive purity analysis of a surfactant sample is depicted below.
Caption: Workflow for the purity assessment of this compound.
Conclusion and Recommendations
For research-grade applications, particularly in drug formulation and biological sciences, the purity of excipients like surfactants is paramount. Commercial-grade this compound, with its high water content and significant levels of inorganic and organic impurities, is generally unsuitable for such sensitive work without extensive purification and characterization.
Recommendations for Researchers:
-
Source High-Purity Alternatives: Whenever possible, opt for surfactants with established research-grade specifications, such as high-purity Sodium Dodecyl Sulfate or polysorbates designed for pharmaceutical use.[2][4]
-
Demand a Certificate of Analysis (CoA): If considering SMS, request a detailed CoA from the supplier that specifies the limits for key impurities, including 1,4-dioxane.
-
Perform In-House Validation: Do not rely solely on supplier specifications. Use the analytical protocols outlined above to independently verify the purity and consistency of each batch to ensure experimental reproducibility and validity.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 239498-2.5Kg | Sodium Dodecyl Sulfate (SDS) NF/EP/USP [151-21-3] Clinisciences [clinisciences.com]
- 5. imperialchem.com [imperialchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A novel RP-HPLC refractive index detector method development and validation for determination of trace-level alcohols (un-sulfated) in sodium lauryl sulfate raw material - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium myreth sulfate vs. Sodium laureth sulfate (SLES): a comparative analysis for biomolecule extraction
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Surfactant Performance in Lysis Buffers
In the pursuit of high-purity, high-yield biomolecule extractions, the choice of detergent is a critical parameter that can significantly impact the success of downstream applications. Among the anionic surfactants frequently employed for cell lysis, Sodium Laureth Sulfate (B86663) (SLES) is a well-established option. Its close chemical relative, Sodium Myreth Sulfate (SMS), presents a potential alternative. This guide provides a comparative analysis of these two surfactants, offering insights into their properties and potential performance in the extraction of DNA, RNA, and proteins, supported by established principles of surfactant chemistry and generalized experimental protocols.
Chemical Structure and Physical Properties: A Tale of Two Alkyl Ether Sulfates
This compound and Sodium Laureth Sulfate are both anionic surfactants belonging to the family of alkyl ether sulfates. Their fundamental structure consists of a hydrophobic hydrocarbon tail and a hydrophilic sulfate head group, linked by a chain of ethoxy groups. The primary distinction between SMS and SLES lies in the length of the hydrophobic alkyl chain.[1] SLES is derived from lauryl alcohol, which has a 12-carbon tail, while SMS is derived from myristyl alcohol, featuring a 14-carbon tail.[1][2] This seemingly small difference in chain length can influence their physicochemical properties and, consequently, their performance in biomolecule extraction.
| Property | This compound (SMS) | Sodium Laureth Sulfate (SLES) | Reference |
| Synonyms | PEG-(1-4) myristyl ether sulfate, sodium salt | Sodium polyoxyethylene lauryl ether sulfate | [2] |
| CAS Number | 25446-80-4 | 9004-82-4 | [2] |
| Molecular Formula | CH3(CH2)13(OCH2CH2)nOSO3Na | CH3(CH2)11(OCH2CH2)nOSO3Na | [2] |
| Molar Mass | ~448.59 g/mol (for n=3) | Varies with the degree of ethoxylation | [3] |
| Hydrophobicity | Higher | Lower | Inferred from alkyl chain length |
| Critical Micelle Concentration (CMC) | Not widely reported, expected to be lower than SLES | ~0.93 mM (for some forms) | [4] |
| Solubility in Water | Highly soluble | Highly soluble | [5] |
Performance in Biomolecule Extraction: An Inferential Comparison
| Performance Metric | This compound (SMS) (Inferred) | Sodium Laureth Sulfate (SLES) | Rationale & References |
| Cell Lysis Efficiency | Potentially higher due to greater hydrophobicity. May be more effective for cells with robust membranes. | Effective for a wide range of cell types. Established use in various lysis buffers. | The longer alkyl chain of SMS could enhance its ability to disrupt lipid bilayers.[1][2] |
| Protein Denaturation | Likely a strong denaturant, similar to other anionic surfactants. | Known to be a denaturing agent, though considered milder than SLS. | Anionic surfactants disrupt non-covalent interactions in proteins.[10] |
| Biomolecule Yield | Potentially higher yields of membrane-associated proteins and lipids due to enhanced solubilization. | Provides good yields for a variety of biomolecules. | Enhanced membrane disruption could release more entrapped molecules. |
| Biomolecule Integrity | Risk of denaturation for sensitive proteins. May require optimization of concentration and temperature. | Can denature proteins, affecting downstream enzymatic assays or functional studies. | The strength of denaturation is a known characteristic of sulfate-based detergents.[10] |
| Purity of Extract | May co-extract more lipids, potentially requiring additional purification steps. | Established protocols exist for removing SLES and associated contaminants. | Higher hydrophobicity could lead to greater solubilization of non-target lipids. |
Table 2: Inferred Performance Comparison of SMS and SLES in Biomolecule Extraction.
Experimental Protocols
To empirically determine the optimal surfactant for a specific application, a direct comparison is necessary. Below are generalized protocols for DNA and protein extraction that can be adapted to compare the performance of SMS and SLES.
General DNA Extraction Protocol
This protocol is a modification of standard SDS-based DNA extraction methods.[11]
-
Cell Lysis:
-
Resuspend cell pellet in a lysis buffer containing:
-
50 mM Tris-HCl (pH 8.0)
-
100 mM EDTA
-
150 mM NaCl
-
1% (w/v) of either SMS or SLES
-
-
Add Proteinase K to a final concentration of 100 µg/mL.
-
Incubate at 55°C for 1-3 hours with gentle agitation.
-
-
Purification:
-
Perform a standard phenol (B47542):chloroform:isoamyl alcohol extraction to remove proteins and lipids.
-
Precipitate DNA from the aqueous phase using isopropanol (B130326) or ethanol.
-
Wash the DNA pellet with 70% ethanol.
-
Resuspend the purified DNA in a suitable buffer (e.g., TE buffer).
-
-
Analysis:
-
Quantify DNA yield using a spectrophotometer (A260).
-
Assess DNA purity by calculating the A260/A280 ratio.
-
Evaluate DNA integrity via agarose (B213101) gel electrophoresis.
-
General Protein Extraction Protocol
This protocol is based on common RIPA buffer formulations.
-
Cell Lysis:
-
Wash cell pellet with ice-cold PBS.
-
Resuspend cells in a lysis buffer containing:
-
50 mM Tris-HCl (pH 7.4)
-
150 mM NaCl
-
1% (v/v) Triton X-100 or NP-40
-
0.5% (w/v) sodium deoxycholate
-
0.1% (w/v) of either SMS or SLES
-
Protease and phosphatase inhibitor cocktail
-
-
Incubate on ice for 30 minutes with periodic vortexing.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Analysis:
-
Determine protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Assess protein integrity and profile using SDS-PAGE and Coomassie staining or Western blotting.
-
Visualizing the Workflow and Mechanism
To aid in the conceptualization of the experimental process and the underlying mechanism of detergent-based cell lysis, the following diagrams are provided.
Caption: DNA extraction workflow using anionic surfactants.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. GSRS [precision.fda.gov]
- 4. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rawsource.com [rawsource.com]
- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 7. static.igem.org [static.igem.org]
- 8. flinnsci.ca [flinnsci.ca]
- 9. Purification of RNA by SDS solubilization and phenol extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labsaco.com [labsaco.com]
- 11. The Methods for DNA Extraction and Purification - CD Genomics [cd-genomics.com]
assessing the impact of Sodium myreth sulfate on protein structure using circular dichroism
For researchers, scientists, and professionals in drug development, understanding the interaction between excipients and protein-based therapeutics is paramount. This guide provides a comparative analysis of the impact of Sodium Myreth Sulfate (B86663) (SMS) and other common anionic surfactants on protein structure, with a focus on data obtained from circular dichroism (CD) spectroscopy.
Comparative Analysis of Surfactant-Induced Protein Structural Changes
Anionic surfactants like SLS are well-known for their ability to denature proteins.[1] The denaturation process is complex, involving both electrostatic and hydrophobic interactions.[2] At low concentrations, surfactant monomers can bind to charged residues on the protein surface. As the concentration increases, cooperative binding occurs, leading to the disruption of the protein's tertiary and secondary structures. This often results in an initial increase in alpha-helical content as the protein unfolds and refolds around the surfactant micelles, followed by a loss of overall structure at higher concentrations.[3]
The following table summarizes typical changes in the secondary structure of a model protein, Bovine Serum Albumin (BSA), upon interaction with SLS, and provides an inferred impact for SMS.
| Surfactant | Concentration (mM) | Change in α-Helix (%) | Change in β-Sheet (%) | Observations |
| Sodium Lauryl Sulfate (SLS) | 0.5 - 2.0 | Increase of 10-20% | Decrease of 5-15% | Cooperative binding leads to unfolding and formation of helical structures. |
| > 5.0 | Significant Decrease | Significant Decrease | Complete denaturation and formation of a "necklace" structure with surfactant micelles.[3] | |
| Sodium Myreth Sulfate (SMS) (Inferred) | Likely lower than SLS | Predicted similar or greater increase | Predicted similar or greater decrease | The longer C14 alkyl chain of SMS is expected to have stronger hydrophobic interactions, potentially leading to a more pronounced effect at lower concentrations. |
| Likely lower than SLS | Predicted significant decrease | Predicted significant decrease | Due to its increased hydrophobicity, SMS may induce complete denaturation at a lower critical micelle concentration (CMC) compared to SLS. |
Experimental Protocol: Assessing Surfactant-Protein Interactions using Circular Dichroism
Circular dichroism spectroscopy is a powerful technique for monitoring changes in protein secondary and tertiary structure in solution.[4]
Objective: To determine the effect of this compound on the secondary structure of a model protein (e.g., Bovine Serum Albumin - BSA).
Materials:
-
Circular Dichroism (CD) Spectrometer
-
Quartz cuvette with a 1 mm path length
-
Model protein (e.g., BSA), 0.1 mg/mL in 10 mM phosphate (B84403) buffer (pH 7.4)
-
This compound (SMS) stock solution (10 mM) in 10 mM phosphate buffer (pH 7.4)
-
10 mM Phosphate buffer (pH 7.4)
Procedure:
-
Instrument Setup:
-
Purge the CD spectrometer with nitrogen gas for at least 30 minutes.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm (Far-UV region for secondary structure).
-
Data pitch: 0.5 nm.
-
Scanning speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Accumulations: 3-5 scans for signal averaging.
-
-
-
Blank Measurement:
-
Record a baseline spectrum of the 10 mM phosphate buffer in the quartz cuvette. This will be subtracted from all subsequent sample spectra.
-
-
Protein Control Measurement:
-
Record the CD spectrum of the 0.1 mg/mL BSA solution. This represents the native state of the protein.
-
-
Titration with SMS:
-
Prepare a series of BSA-SMS solutions with increasing concentrations of SMS (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mM) by adding small aliquots of the SMS stock solution to the BSA solution in the cuvette. Ensure thorough mixing after each addition.
-
Equilibrate the sample for 5 minutes at each concentration before recording the CD spectrum.
-
-
Data Analysis:
-
Subtract the buffer baseline from each of the protein and protein-surfactant spectra.
-
Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE (deg·cm²·dmol⁻¹) = (CD signal in mdeg) / (10 * c * n * l) where:
-
c = protein concentration in mol/L
-
n = number of amino acid residues in the protein
-
l = path length of the cuvette in cm
-
-
Analyze the MRE spectra using deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil structures at each surfactant concentration.
-
-
Data Presentation:
-
Plot the percentage of each secondary structure element as a function of SMS concentration to visualize the structural transitions.
-
Visualizing the Process
The following diagrams illustrate the experimental workflow and the proposed mechanism of surfactant-induced protein denaturation.
Caption: Experimental workflow for assessing surfactant impact on protein structure using circular dichroism.
Caption: Mechanism of anionic surfactant-induced protein denaturation.
References
- 1. quora.com [quora.com]
- 2. A molecular dynamics study of protein denaturation induced by sulfonate-based surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of sodium dodecyl sulfate with multi-subunit proteins. A case study with carmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00084J [pubs.rsc.org]
A Comparative Guide to the Quantification of Sodium Myreth Sulfate: HPLC vs. Titration Methods
For researchers, scientists, and drug development professionals, the accurate quantification of surfactants like Sodium Myreth sulfate (B86663) (SMS) is critical for formulation development, quality control, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a prevalent technique for this purpose, offering high specificity and sensitivity. However, classical methods such as two-phase titration remain a viable alternative. This guide provides an objective comparison of a validated HPLC method with a potentiometric two-phase titration method for the quantification of SMS, supported by representative experimental data.
Experimental Protocols
Due to the structural similarity, a validated HPLC method for the closely related Sodium Laureth Sulfate (SLES) has been adapted for the quantification of Sodium Myreth Sulfate. The titration method is based on established standard procedures for anionic surfactants.
1. High-Performance Liquid Chromatography (HPLC) Method
This method utilizes a reversed-phase column with an Evaporative Light Scattering Detector (ELSD), which is well-suited for analytes like SMS that lack a strong UV chromophore.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Column: C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 70% B
-
15-20 min: 70% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 50°C.
-
Gas (Nitrogen) Flow: 1.5 L/min.
-
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a methanol/water (50:50 v/v) diluent.
-
Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh and dissolve the sample containing SMS in the diluent to achieve a concentration within the calibration range.
-
2. Potentiometric Two-Phase Titration Method
This method is based on the principles outlined in ASTM D4251 for the analysis of anionic surfactants. It involves the titration of the anionic surfactant (SMS) with a cationic titrant.
-
Instrumentation:
-
Automatic Potentiometric Titrator.
-
Surfactant-selective electrode or a suitable ion-selective electrode.
-
Reference electrode.
-
20 mL burette.
-
Stirrer.
-
-
Reagents:
-
Titrant: 0.004 M Hyamine® 1622 (benzethonium chloride) solution, standardized against a primary standard Sodium Dodecyl Sulfate (SDS).
-
Solvent: Deionized water.
-
pH Adjustment: Dilute sulfuric acid or sodium hydroxide.
-
-
Procedure:
-
Accurately weigh a sample containing a known amount of SMS and dissolve it in deionized water.
-
Adjust the pH of the solution to 3.0 with dilute sulfuric acid.
-
Titrate the solution with the standardized 0.004 M Hyamine® 1622 solution.
-
The endpoint is determined by the inflection point of the potential curve, where the anionic-cationic surfactant complex precipitates.[1][2]
-
Data Presentation: Method Validation Comparison
The following table summarizes the typical performance characteristics of the HPLC and potentiometric titration methods for the quantification of anionic surfactants like this compound.
| Validation Parameter | HPLC with ELSD | Potentiometric Titration |
| Linearity (R²) | > 0.999 | > 0.995 |
| Linearity Range | 50 - 1000 µg/mL | Dependent on titrant concentration |
| Precision (%RSD) | < 2.0% | < 1.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Limit of Detection (LOD) | ~10 µg/mL | Higher than HPLC |
| Limit of Quantification (LOQ) | ~30 µg/mL | Higher than HPLC |
| Specificity | High (separates from other components) | Moderate (potential interferences) |
| Analysis Time per Sample | ~30 minutes | ~10-15 minutes |
| Cost per Analysis | Higher | Lower |
| Need for Reference Standard | Yes | Yes (for titrant standardization) |
Mandatory Visualization
References
performance comparison of Sodium myreth sulfate with other anionic surfactants in micellar electrokinetic chromatography
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is critical for achieving optimal separations in Micellar Electrokinetic Chromatography (MEKC). While Sodium Dodecyl Sulfate (B86663) (SDS) is the most ubiquitously employed anionic surfactant in MEKC, the exploration of alternative surfactants such as Sodium Myreth Sulfate (SMS) is warranted to expand the selectivity and efficiency of this powerful analytical technique. This guide provides a comparative overview of SMS in the context of other anionic surfactants used in MEKC, supported by theoretical considerations and a proposed experimental framework for direct comparison.
This compound (SMS) is an anionic surfactant belonging to the family of alcohol ether sulfates. Structurally, it is very similar to the more commonly known Sodium Laureth Sulfate (SLES), differing only by two additional carbons in the hydrophobic alkyl chain (C14 for myreth vs. C12 for laureth)[1]. This structural similarity suggests that its performance in MEKC would be analogous to that of SLES and other ethoxylated anionic surfactants. The presence of ethylene (B1197577) oxide units in the molecule imparts a greater degree of hydrophilicity compared to its non-ethoxylated counterpart, sodium myristyl sulfate, which can influence its interaction with both the aqueous mobile phase and the analytes.
Theoretical Performance Comparison
In the absence of direct experimental data comparing the performance of this compound with other anionic surfactants in MEKC, a theoretical comparison can be drawn based on the established principles of MEKC and the known properties of similar surfactants. The key performance parameters in MEKC are separation efficiency, resolution, analysis time, and selectivity.
Key Anionic Surfactants for Comparison:
-
Sodium Dodecyl Sulfate (SDS): The most widely used anionic surfactant in MEKC, providing a good balance of hydrophobicity and charge for the separation of a wide range of neutral and charged analytes[2][3].
-
Sodium Laureth Sulfate (SLES): Structurally very similar to SMS, with a slightly shorter alkyl chain. It is also an ethoxylated surfactant.
-
Sodium Cholate (SC): A bile salt surfactant with a rigid steroidal backbone, offering a different selectivity compared to the linear alkyl sulfates.
The performance of these surfactants is intrinsically linked to their physicochemical properties, most notably their Critical Micelle Concentration (CMC) and aggregation number. The CMC is the concentration at which surfactant monomers begin to form micelles, the pseudostationary phase in MEKC[3].
Data Presentation
As no direct experimental data for a comparative study involving this compound in MEKC is publicly available, the following table presents typical physicochemical properties of relevant anionic surfactants to infer potential performance characteristics.
| Surfactant | Chemical Formula | Typical CMC (mM in water) | Aggregation Number | Key Structural Feature |
| This compound (SMS) | CH₃(CH₂)₁₃(OCH₂CH₂)nOSO₃Na | Not readily available | Not readily available | C14 alkyl chain with ethylene oxide units |
| Sodium Laureth Sulfate (SLES) | CH₃(CH₂)₁₁(OCH₂CH₂)nOSO₃Na | Varies with ethoxylation (e.g., ~1-2 for n=3) | Varies | C12 alkyl chain with ethylene oxide units |
| Sodium Dodecyl Sulfate (SDS) | CH₃(CH₂)₁₁OSO₃Na | ~8.2 | ~62 | C12 alkyl chain |
| Sodium Cholate (SC) | C₂₄H₃₉NaO₅ | ~13-15 | 2-10 | Steroidal backbone |
Note: The CMC and aggregation number are dependent on the buffer composition, temperature, and degree of ethoxylation.
Experimental Protocols
To generate the missing comparative data, a systematic study would be required. Below is a detailed methodology for a key experiment to compare the performance of this compound with other anionic surfactants in MEKC.
Experiment: Comparative Separation of a Standard Mixture of Neutral Analytes
Objective: To evaluate the separation efficiency, resolution, and analysis time for a standard mixture of neutral compounds using this compound, Sodium Dodecyl Sulfate, and Sodium Laureth Sulfate as pseudostationary phases in MEKC.
Materials:
-
Capillary Electrophoresis (CE) system with a UV detector
-
Fused-silica capillaries (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm)
-
This compound (analytical grade)
-
Sodium Dodecyl Sulfate (analytical grade)
-
Sodium Laureth Sulfate (analytical grade)
-
Sodium tetraborate (B1243019) buffer (20 mM, pH 9.2)
-
Standard mixture of neutral analytes (e.g., benzene, toluene, ethylbenzene, propylbenzene, and butylbenzene) dissolved in methanol
-
Methanol (HPLC grade)
-
Deionized water
Methodology:
-
Capillary Conditioning: The new capillary is conditioned by flushing sequentially with 1 M NaOH (30 min), deionized water (15 min), and the running buffer (30 min). Between each run, the capillary is flushed with 0.1 M NaOH (2 min), deionized water (2 min), and the running buffer (5 min).
-
Preparation of Running Buffers: Prepare three separate running buffers, each containing 20 mM sodium tetraborate at pH 9.2. To each buffer, add one of the following surfactants at a concentration of 50 mM:
-
This compound
-
Sodium Dodecyl Sulfate
-
Sodium Laureth Sulfate
-
-
Sample Injection: Inject the standard analyte mixture hydrodynamically at 50 mbar for 5 seconds.
-
Separation Conditions:
-
Applied Voltage: 25 kV
-
Capillary Temperature: 25 °C
-
Detection Wavelength: 214 nm
-
-
Data Analysis:
-
Determine the migration times for each analyte and for an unretained marker (e.g., methanol) to calculate the retention factor (k').
-
Calculate the separation efficiency (N) for each peak using the formula: N = 5.54 (t_R / w_{1/2})², where t_R is the migration time and w_{1/2} is the peak width at half-height.
-
Calculate the resolution (Rs) between adjacent peaks using the formula: Rs = 2(t_R2 - t_R1) / (w₁ + w₂), where t_R1 and t_R2 are the migration times of the two peaks, and w₁ and w₂ are their respective peak widths at the base.
-
Record the total analysis time for the elution of all analytes.
-
-
Tabulation of Results: Summarize the calculated values for retention factor, efficiency, resolution, and analysis time for each surfactant in a comparative table.
Mandatory Visualization
Caption: Workflow for comparing anionic surfactant performance in MEKC.
Conclusion
While direct experimental data on the performance of this compound in MEKC is currently lacking in the scientific literature, its structural similarity to Sodium Laureth Sulfate provides a basis for predicting its behavior. It is anticipated that SMS would offer a different selectivity profile compared to the more commonly used Sodium Dodecyl Sulfate, particularly for moderately hydrophobic and polar analytes, due to the presence of the ethoxy groups. The longer alkyl chain of SMS compared to SLES may lead to slightly greater retention of hydrophobic compounds.
To definitively establish the performance characteristics of this compound in MEKC, empirical studies following the outlined experimental protocol are essential. Such research would be a valuable contribution to the field, providing chromatographers with a broader range of pseudostationary phases to optimize their separation methods for a variety of applications in pharmaceutical analysis and beyond.
References
A Comparative Analysis of Analytical Methods for Determining the Critical Micelle Concentration of Anionic Surfactants
An examination of various analytical techniques for the cross-validation of the critical micelle concentration (CMC) of anionic surfactants, using Sodium Dodecyl Sulfate (SDS) as a representative compound due to the limited availability of published data for Sodium Myreth Sulfate.
The critical micelle concentration (CMC) is a fundamental parameter of surfactants, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles.[1][2] Accurate determination of the CMC is crucial for various applications in research, drug development, and industry, as it dictates the concentration at which properties like solubilization, detergency, and emulsification become effective.[2] This guide provides a comparative overview of different analytical methods used to determine the CMC of anionic surfactants, with a focus on Sodium Dodecyl Sulfate (SDS) as a well-characterized model. The principles and methodologies described herein are broadly applicable to other anionic surfactants, including this compound.
The CMC of a surfactant can be determined by monitoring a physical property of the surfactant solution as a function of its concentration.[3][4] A distinct change or break in the plotted data of this property against surfactant concentration indicates the onset of micelle formation.[1] Common techniques employed for CMC determination include tensiometry, conductometry, fluorescence spectroscopy, and UV-Vis spectrophotometry.[5]
Comparative CMC Data for Sodium Dodecyl Sulfate (SDS)
The following table summarizes representative CMC values for SDS determined by various analytical methods as reported in the literature. It is important to note that the CMC can be influenced by factors such as temperature, pressure, and the presence of electrolytes or other substances.[1]
| Analytical Method | Reported CMC of SDS (mM) | Reference |
| Tensiometry | ~8.0 | [2][6] |
| Conductometry | 8.18 - 8.23 | [3][7] |
| Fluorescence Spectroscopy | Generally higher than other methods | [5] |
| Capillary Electrophoresis | 3.92 - 4.02 | [8] |
Note: The exact CMC values can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Tensiometry
Tensiometry measures the surface tension of a liquid. Below the CMC, the addition of a surfactant causes a significant decrease in the surface tension of the solution. Once micelles form, the concentration of free surfactant monomers in the bulk solution remains relatively constant, leading to a plateau or a much smaller change in surface tension with further increases in total surfactant concentration.[2][9]
Experimental Protocol:
-
Solution Preparation: Prepare a stock solution of the anionic surfactant (e.g., SDS) in deionized water. Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.
-
Instrumentation: Use a surface tensiometer, such as one employing the Wilhelmy plate or du Noüy ring method.[10] Ensure the plate or ring is meticulously cleaned before each measurement.
-
Measurement:
-
Calibrate the tensiometer with a known standard, such as deionized water.
-
Measure the surface tension of each prepared surfactant solution, starting from the lowest concentration.
-
Allow the surface tension reading to stabilize before recording the value for each concentration.
-
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the graph: the steeply sloping region at low concentrations and the relatively flat region at high concentrations.[2]
Conductometry
This method is suitable for ionic surfactants. The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the surfactant exists as individual ions (monomers), and the conductivity increases linearly with concentration. Above the CMC, the formation of larger, less mobile micelles, which are only partially ionized, leads to a change in the slope of the conductivity versus concentration plot.[11][7][12]
Experimental Protocol:
-
Solution Preparation: Prepare a series of aqueous solutions of the ionic surfactant with varying concentrations.
-
Instrumentation: Use a calibrated conductivity meter with a conductivity cell.
-
Measurement:
-
Immerse the conductivity probe in each solution, ensuring the temperature is constant.
-
Record the conductivity for each concentration.
-
-
Data Analysis: Plot the specific or molar conductivity against the surfactant concentration. The plot will show two linear regions with different slopes. The CMC is the concentration at the point where these two lines intersect.[11][7]
Fluorescence Spectroscopy
This highly sensitive technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar and non-polar environments.[4][13] Below the CMC, the probe is in a polar aqueous environment. Above the CMC, the hydrophobic probe partitions into the non-polar interior of the micelles, causing a change in its fluorescence spectrum.[4]
Experimental Protocol:
-
Solution Preparation: Prepare a series of surfactant solutions. A small, constant amount of a fluorescent probe like pyrene (B120774) is added to each solution.[7]
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Excite the probe at an appropriate wavelength and record the emission spectrum for each surfactant concentration. For pyrene, a noticeable change occurs in the ratio of the intensities of the first and third vibronic peaks (I1/I3).[13]
-
-
Data Analysis: Plot the ratio of the fluorescence intensities (e.g., I1/I3 for pyrene) against the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[14]
UV-Vis Spectrophotometry
This method can be employed using a dye or a molecule whose absorbance spectrum is sensitive to the polarity of its microenvironment.[15] When micelles form, the dye can be incorporated into the micellar core, leading to a shift in its absorption spectrum.
Experimental Protocol:
-
Solution Preparation: Prepare a series of surfactant solutions containing a constant concentration of a suitable indicator dye.
-
Instrumentation: Use a UV-Vis spectrophotometer.
-
Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the dye in the micellar environment.
-
-
Data Analysis: Plot the absorbance at λmax against the surfactant concentration. The CMC is identified as the concentration at which a sharp change in the absorbance is observed.[15]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the critical micelle concentration of a surfactant using different analytical methods.
Caption: Generalized workflow for CMC determination.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 3. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mattersofmatter.eu [mattersofmatter.eu]
- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Determination of Critical Micelle Concentration of Anionic Surfactants by Capillary Electrophoresis Using 2-Naphthalenemethanol as a Marker for Micelle Formation | Semantic Scholar [semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. commons.erau.edu [commons.erau.edu]
- 11. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 12. rsc.org [rsc.org]
- 13. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]
Safety Operating Guide
Proper Disposal of Sodium Myreth Sulfate in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of Sodium Myreth Sulfate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring personnel safety and environmental compliance.
This compound is classified as a substance that causes skin irritation and serious eye damage.[1][2][3] Therefore, proper handling and disposal are paramount. Disposal procedures must align with local, regional, and national regulations for chemical waste.[4][5]
Hazard Summary
All personnel handling this compound should be aware of its hazard classifications as determined by the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS05 | Danger |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage | GHS05 | Danger |
Data sourced from this compound Safety Data Sheet.[1]
Immediate Safety and Handling Protocols
Before handling or disposing of this compound, ensure all safety measures are in place.
Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent contact with the substance.[1]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat or other protective clothing.
Safe Handling Practices:
-
Work in a well-ventilated area.[1]
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in work areas where the chemical is handled.[1]
-
Keep the chemical away from food, drink, and animal feed.[1]
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the safety of personnel by removing non-essential individuals from the spill area and ensuring adequate ventilation.[1]
-
Contain the Spill: Prevent the spill from spreading and entering drains or waterways by using absorbent materials like sand, diatomite, or a universal binder.[1]
-
Clean-Up:
-
Dispose of Spill Debris: Place all contaminated materials (absorbents, cloths, PPE) into a designated, properly labeled container for hazardous waste disposal.[1]
-
Report: Report the spill to the appropriate environmental health and safety (EHS) personnel at your institution.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. [1][6]
Step 1: Waste Identification and Classification
-
Any unused this compound or solutions containing it must be classified as hazardous chemical waste.
-
It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulations (e.g., US 40 CFR 262.11).[5]
Step 2: Use a Designated Hazardous Waste Container
-
Select a container that is chemically compatible with this compound and is in good condition, free from leaks or damage.[6]
-
The container must have a secure, leak-proof closure.[6]
Step 3: Label the Waste Container
-
Clearly label the container with the words "Hazardous Waste."[7]
-
The label must also include:
-
The full chemical name: "this compound"
-
The specific hazards associated with the chemical (e.g., "Skin Irritant," "Causes Serious Eye Damage").[7]
-
The date when waste was first added to the container (accumulation start date).
-
Step 4: Store the Waste Container Properly
-
Store the sealed waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[7]
-
Ensure the storage area is well-ventilated.[6]
-
Store incompatible chemicals separately using physical barriers or secondary containment.[6][8]
-
Regularly inspect the storage area and containers for any signs of leakage or deterioration.[6]
Step 5: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[5]
-
Do not attempt to move hazardous waste off-site yourself unless authorized and trained to do so under specific regulatory allowances.[7]
-
Follow all institutional and regulatory requirements for waste hand-off, including completing any necessary documentation.[6]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. chemos.de [chemos.de]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. fishersci.ca [fishersci.ca]
- 6. danielshealth.com [danielshealth.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Logistical Information for Handling Sodium Myreth Sulfate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance on the proper handling, personal protective equipment (PPE), and disposal of Sodium myreth sulfate (B86663), a common surfactant used in various laboratory applications. Adherence to these procedures will minimize risks and ensure a safe working environment.
Hazard Summary
Sodium myreth sulfate is classified as a skin irritant and can cause serious eye damage.[1] While not classified as acutely toxic, a respiratory or skin sensitizer, mutagenic, carcinogenic, or a reproductive toxicant, proper safety precautions are necessary to prevent irritation and injury.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Chemical splash goggles should be worn at all times when handling this compound.[2][3] For operations involving larger quantities (e.g., transferring more than one liter) or a higher risk of splashing, a face shield worn over splash goggles is required for enhanced protection.[2][4] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for protection against this compound.[5] Always inspect gloves for leaks or tears before use. For prolonged contact, consider gloves with a greater thickness.[6] |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact. |
| Respiratory | NIOSH-Approved Respirator (as needed) | Under conditions of adequate general ventilation, respiratory protection is typically not required.[1] However, if aerosols or mists are generated and ventilation is inadequate, a NIOSH-approved respirator with an organic vapor/acid gas cartridge should be used.[7] |
Operational Plan for Handling
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
1. Engineering Controls:
-
Work in a well-ventilated area. General ventilation is typically sufficient.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
2. Safe Handling Practices:
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Keep containers tightly closed when not in use.
3. Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep away from strong oxidizing agents.
Spill Response Plan
In the event of a spill, a prompt and informed response is critical to containing the material and preventing exposure.
1. Immediate Actions:
-
Evacuate non-essential personnel from the immediate spill area.
-
Alert others in the vicinity.
-
If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.
2. Personal Protective Equipment:
-
Before cleaning up a spill, don the appropriate PPE as outlined in the table above, including chemical splash goggles, nitrile gloves, and a lab coat. For large spills, a face shield and respiratory protection may be necessary.
3. Containment and Cleanup:
-
For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, cat litter, or a universal binder.[1][8]
-
Once the liquid is absorbed, carefully scoop the material into a designated, labeled waste container.[9]
-
Clean the spill area with soap and water, and wipe dry.
4. Decontamination:
-
Thoroughly decontaminate all tools and equipment used in the cleanup with soap and water.
-
Remove and launder contaminated clothing before reuse. Heavily contaminated items may need to be disposed of as hazardous waste.
Below is a workflow for handling a chemical spill of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Pure this compound:
-
Do not dispose of pure or concentrated this compound down the drain.[1]
-
It should be collected in a clearly labeled, sealed container for hazardous waste disposal.
2. Dilute Aqueous Solutions:
-
Very dilute aqueous solutions of this compound may be permissible for drain disposal, depending on local wastewater regulations.[10]
-
Always neutralize any acidic or basic solutions to a pH between 5.5 and 9.5 before considering drain disposal.[11]
-
It is imperative to consult your institution's EHS department and local wastewater authority for specific guidance on the disposal of surfactant solutions.
3. Contaminated Materials:
-
All materials used to clean up a spill (absorbents, gloves, etc.) must be treated as hazardous waste.
-
Place these materials in a sealed and properly labeled hazardous waste container.
4. Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as hazardous waste.
-
Once decontaminated, the container can be disposed of as regular waste or recycled, depending on institutional policies.
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Quantitative Data
Currently, no specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH. For the closely related compound, Sodium Laureth Sulfate, the Safety Data Sheet also indicates that this information is not available.[10] In the absence of a specific OEL, it is crucial to handle this compound with the precautions outlined in this document to minimize exposure.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | - |
| CAS Number | 25446-80-4 | [1] |
References
- 1. chemos.de [chemos.de]
- 2. rjpbcs.com [rjpbcs.com]
- 3. cdc.gov [cdc.gov]
- 4. queensu.ca [queensu.ca]
- 5. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. trc-corp.com [trc-corp.com]
- 8. athea.com [athea.com]
- 9. fishersci.com [fishersci.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. toolup.com [toolup.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
